molecular formula C6H4BClO2 B1587500 2-Chloro-1,3,2-benzodioxaborole CAS No. 55718-76-8

2-Chloro-1,3,2-benzodioxaborole

Cat. No.: B1587500
CAS No.: 55718-76-8
M. Wt: 154.36 g/mol
InChI Key: AZYGEWXDKHFOKB-UHFFFAOYSA-N
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Description

B-Chlorocatecholborane is a boron reagent and a Lewis acid, known to facilitate the borylative cyclization of alkynes to yield the borylated heterocycles. It is also used in the preparation of lactones, and thiophenes.>

Properties

IUPAC Name

2-chloro-1,3,2-benzodioxaborole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYGEWXDKHFOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399755
Record name 2-Chloro-1,3,2-benzodioxaborole
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Molecular Weight

154.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55718-76-8
Record name 2-Chloro-1,3,2-benzodioxaborole
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Record name 2-Chloro-1,3,2-benzodioxaborole
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Foundational & Exploratory

2-Chloro-1,3,2-benzodioxaborole synthesis procedure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,3,2-benzodioxaborole

Introduction

This compound, often referred to as catecholborane chloride, is a highly versatile and reactive organoboron compound. Its utility in modern organic synthesis stems from its function as a potent Lewis acid and a precursor to various other boron reagents. Unlike its hydride analog, catecholborane (HBcat), the chloro-derivative (ClBcat) exhibits enhanced Lewis acidity, making it an effective catalyst and reagent for a range of chemical transformations. This guide provides a comprehensive overview of its synthesis, including the underlying chemical principles, a detailed experimental protocol, safety considerations, and characterization methods, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Principles and Reaction Mechanism

The most common and direct synthesis of this compound involves the reaction between catechol (1,2-dihydroxybenzene) and boron trichloride (BCl₃). The reaction proceeds via a stepwise substitution of the chloro groups on the boron atom with the hydroxyl groups of catechol.

The overall balanced chemical equation for this reaction is:

C₆H₄(OH)₂ + BCl₃ → C₆H₄O₂BCl + 2 HCl

The reaction mechanism initiates with the nucleophilic attack of one of the hydroxyl groups of catechol on the electron-deficient boron atom of BCl₃. This is followed by the elimination of a molecule of hydrogen chloride (HCl). The resulting intermediate then undergoes an intramolecular reaction where the second hydroxyl group displaces another chloride atom from boron, leading to the formation of the stable five-membered ring of this compound and the liberation of a second molecule of HCl. The formation of the aromatic boronate ester is thermodynamically favored.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures. It is crucial to perform this synthesis under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of boron trichloride and the product.

Reagents and Equipment
ReagentFormulaMolar Mass ( g/mol )ConcentrationQuantityNotes
CatecholC₆H₄(OH)₂110.11-11.01 g (0.1 mol)Should be dry and pure.
Boron TrichlorideBCl₃117.171.0 M in hexanes100 mL (0.1 mol)Highly corrosive and water-sensitive.
Dichloromethane (DCM)CH₂Cl₂84.93-200 mLAnhydrous grade.

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a gas outlet to a bubbler or scrubber

  • Schlenk line or inert gas manifold

  • Low-temperature bath (e.g., dry ice/acetone)

  • Distillation apparatus

Synthesis Workflow

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up and Isolation setup Assemble and dry glassware. Charge flask with catechol and DCM. inert Establish inert atmosphere (N₂/Ar). setup->inert cool Cool reaction mixture to -78 °C. inert->cool add_bcl3 Add BCl₃ solution dropwise via dropping funnel. cool->add_bcl3 warm Allow mixture to slowly warm to room temperature. add_bcl3->warm stir Stir overnight at room temperature. warm->stir remove_solvent Remove solvent under reduced pressure. stir->remove_solvent distill Purify crude product by vacuum distillation. remove_solvent->distill collect Collect the pure fraction of this compound. distill->collect

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is assembled. The glassware must be thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Charging the Flask: The flask is charged with catechol (11.01 g, 0.1 mol) and anhydrous dichloromethane (100 mL). The mixture is stirred to dissolve the catechol.

  • Cooling: The flask is immersed in a dry ice/acetone bath to cool the solution to -78 °C.

  • Addition of Boron Trichloride: A 1.0 M solution of boron trichloride in hexanes (100 mL, 0.1 mol) is added to the dropping funnel. The BCl₃ solution is then added dropwise to the stirred catechol solution over a period of approximately 1 hour. Vigorous gas evolution (HCl) will be observed. The HCl gas should be vented through a scrubber containing an aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred overnight (approximately 12-16 hours) to ensure the reaction goes to completion.

  • Solvent Removal: The solvent and any remaining volatiles are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often a solid or a viscous oil, is purified by vacuum distillation. The fraction boiling at approximately 76-78 °C at 12 mmHg is collected. The purified product is a colorless liquid that may solidify upon standing at room temperature.

Safety, Handling, and Storage

  • Boron Trichloride (BCl₃): BCl₃ is a toxic, corrosive, and moisture-sensitive gas. It reacts violently with water to produce hydrochloric acid and boric acid. It must be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Hydrogen Chloride (HCl): The reaction generates significant amounts of HCl gas, which is also toxic and corrosive. The reaction apparatus must be vented to a scrubber to neutralize the HCl gas.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. It should be handled in a fume hood to avoid inhalation.

  • Product (this compound): The product is moisture-sensitive and will hydrolyze upon contact with water or atmospheric moisture. It should be handled and stored under an inert atmosphere.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • ¹¹B NMR: The ¹¹B NMR spectrum should show a single sharp resonance at approximately δ 23-25 ppm (relative to BF₃·OEt₂), which is characteristic of tricoordinate boron in this chemical environment.

  • ¹H NMR: The ¹H NMR spectrum will show a multiplet in the aromatic region (approximately δ 7.0-7.3 ppm) corresponding to the four protons on the benzene ring.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity and confirm the molecular weight of the product.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reaction.Ensure the reaction is stirred for a sufficient amount of time (overnight). Confirm the stoichiometry of the reactants.
Loss of product during work-up.Be careful during the distillation process to avoid loss of the product.
Product is a dark colorImpurities in the starting materials.Use high-purity catechol.
Overheating during distillation.Distill under a high vacuum to keep the temperature low.
Product hydrolyzesExposure to moisture.Ensure all glassware is dry and the reaction is performed under a strictly inert atmosphere.

References

  • W. Gerrard, M. F. Lappert, and B. A. Mountfield, "The reactions of boron trichloride with catechol, and of boron tribromide with catechol and with quinol," J. Chem. Soc., 1959, 1529-1534. URL: [Link]

  • Herbert C. Brown, S. Krishnamurthy, and N. M. Yoon, "Selective reductions. 27. A new and convenient synthesis of catecholborane (1,3,2-benzodioxaborole)," J. Org. Chem., 1976, 41 (10), pp 1778–1791. URL: [Link]

An In-Depth Technical Guide to B-Chlorocatecholborane (CAS 55718-76-8): Properties, Reactivity, and Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of B-Chlorocatecholborane, a versatile organoboron reagent pivotal to contemporary organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of this compound, moving beyond a simple datasheet to offer insights into its utility and handling.

Introduction and Core Concepts

B-Chlorocatecholborane, also known by its systematic name 2-Chloro-1,3,2-benzodioxaborole, is a crystalline solid at room temperature.[1][2] Its significance in synthetic chemistry stems from its dual nature as a potent Lewis acid and a precursor to a variety of organoboron intermediates.[1] The presence of the electron-withdrawing catechol ligand and the chlorine atom on the boron center renders it highly electrophilic, a feature that underpins its diverse reactivity.[1][3] This guide will explore the fundamental properties of B-Chlorocatecholborane, its role in key chemical transformations, and provide actionable protocols for its use in the laboratory.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application. Below is a summary of the key characteristics of B-Chlorocatecholborane.

Physical Properties
PropertyValueSource(s)
CAS Number 55718-76-8[1]
Molecular Formula C₆H₄BClO₂[1]
Molecular Weight 154.36 g/mol [1]
Appearance White to light yellow powder or crystal[2]
Melting Point 56-58 °C[1]
Boiling Point ~186.5 °C at 760 mmHg[1]
Density ~1.32 g/cm³[1]
Flash Point 140 °F (60 °C) - closed cup[1]

Note: While specific solubility data is not widely published, the related compound catecholborane is miscible with common aprotic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane, chloroform, toluene, and benzene.[4][5] Similar solubility behavior is expected for B-Chlorocatecholborane, though empirical verification is recommended.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of B-Chlorocatecholborane.

  • ¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for boron-containing compounds. Tricoordinate boranes with oxygen substituents, such as B-Chlorocatecholborane, typically exhibit chemical shifts in the upfield region compared to trialkylboranes due to π-donation from the oxygen atoms into the empty p-orbital of boron.[6] The specific chemical shift for B-Chlorocatecholborane is expected in the range of δ 23-35 ppm, characteristic of boronic esters.

  • ¹H and ¹³C NMR: The proton and carbon NMR spectra will show signals corresponding to the catechol aromatic ring. Due to the electron-withdrawing nature of the dioxaborole ring, the aromatic protons and carbons are expected to be deshielded and appear at a downfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations. A strong band associated with the B-O stretching vibration is expected in the 1300-1500 cm⁻¹ region.[7] The B-Cl stretching vibration typically appears in the lower frequency region of the spectrum.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, and the isotopic pattern of boron (¹⁰B and ¹¹B) and chlorine (³⁵Cl and ³⁷Cl) will be evident in the high-resolution mass spectrum, aiding in its definitive identification.

Core Reactivity: A Tale of Lewis Acidity

The chemical utility of B-Chlorocatecholborane is fundamentally linked to its pronounced Lewis acidity. The boron atom, with its vacant p-orbital, readily accepts electron pairs from Lewis bases.[1] This electrophilicity is enhanced by the inductive effect of the chlorine atom and the catechol backbone.

This Lewis acidic character is the driving force behind its primary applications: the activation of unsaturated systems and its use as a deprotection agent.

Activation of Alkynes: The Gateway to Borylative Cyclization

A cornerstone application of B-Chlorocatecholborane is in the borylative cyclization of alkynes.[8][9] In this reaction, the boron center coordinates to the alkyne, rendering it highly electrophilic and susceptible to intramolecular attack by a tethered nucleophile. This process simultaneously forms a new carbon-boron and a carbon-carbon (or carbon-heteroatom) bond, constructing cyclic and heterocyclic systems in a single, atom-economical step.[8][10]

The choice of B-Chlorocatecholborane over other boron reagents is often dictated by its reactivity profile. Its Lewis acidity is sufficient to activate a range of alkynes without the need for transition metal catalysts, which are often required for similar transformations with less electrophilic boron sources.[9][11]

Borylative_Cyclization Alkyne Alkyne with Tethered Nucleophile Activated_Complex π-Complex/ Vinyl Cation Alkyne->Activated_Complex Coordination BClCat B-Chlorocatecholborane (ClBcat) BClCat->Activated_Complex Cyclized_Intermediate Cyclized Boron Intermediate Activated_Complex->Cyclized_Intermediate Intramolecular Nucleophilic Attack Final_Product Borylated Heterocycle Cyclized_Intermediate->Final_Product Workup/ Esterification

Caption: Mechanism of Borylative Cyclization.

A Gentle Giant: Selective Deprotection Strategies

In the synthesis of complex molecules, the selective removal of protecting groups is a critical challenge. B-Chlorocatecholborane has emerged as a valuable reagent for the mild cleavage of certain protecting groups, notably acetals.[12] Its utility in this context was highlighted in the synthesis of the sensitive endocannabinoid, 2-arachidonoylglycerol.[12] The Lewis acidity of B-Chlorocatecholborane allows for the cleavage of the acetal under conditions that do not promote isomerization of the final product, a common issue with harsher deprotection methods.[12]

Experimental Protocols and Workflows

The following protocols are illustrative examples of how B-Chlorocatecholborane is employed in synthetic organic chemistry.

General Handling and Safety Precautions

B-Chlorocatecholborane is a moisture-sensitive and corrosive solid.[1][13] It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[13] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[13] It reacts violently with water and should be stored in a tightly sealed container in a cool, dry place.[13]

Protocol: Borylative Cyclization of a 2-Alkynyl Thioanisole

This protocol is adapted from methodologies described in the literature for the synthesis of borylated benzothiophenes.[8]

Step 1: Reaction Setup

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 2-alkynyl thioanisole substrate in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

Step 2: Addition of B-Chlorocatecholborane

  • In a separate, dry vial, weigh the desired amount of B-Chlorocatecholborane (typically 1.1-1.5 equivalents).

  • Add the solid B-Chlorocatecholborane to the cooled solution of the substrate in one portion.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 4: Workup and Isolation

  • Upon completion, quench the reaction by the slow addition of a suitable workup solution (e.g., a solution of pinacol and a tertiary amine base like triethylamine in an organic solvent to form the stable pinacol boronate ester).

  • Perform an aqueous workup to remove any water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Borylative_Cyclization_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dissolve Substrate in DCM (Inert Atmosphere, 0 °C) Add_BClCat Add B-Chlorocatecholborane Start->Add_BClCat Stir Stir and Warm to RT Add_BClCat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench with Pinacol/Base Monitor->Quench Aqueous_Workup Aqueous Workup Quench->Aqueous_Workup Dry_Concentrate Dry and Concentrate Aqueous_Workup->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Caption: Workflow for Borylative Cyclization.

Conclusion and Future Outlook

B-Chlorocatecholborane is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its well-defined reactivity, predicated on its strong Lewis acidity, allows for the elegant construction of complex molecular architectures and the selective manipulation of functional groups. As the demand for more efficient and sustainable synthetic methods grows, the applications of B-Chlorocatecholborane and related organoboron compounds are poised to expand further, particularly in the fields of medicinal chemistry and materials science.

References

  • Cole, T. E. (n.d.). ¹¹B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]

  • LookChem. (n.d.). Cas 55718-76-8, B-Chlorocatecholborane. Retrieved from [Link]

  • Ingleson, M. J., et al. (2015). Borylative Cyclisation of Alkynes Using BCl₃.
  • Philippa, C., et al. (n.d.). Role of Catechol in the Radical Reduction of B-Alkylcatecholboranes in Presence of Methanol. The Royal Society of Chemistry.
  • Fernández-Rodríguez, M. A., et al. (2015). Formation of C(sp²) Boronate Esters by Borylative Cyclization of Alkynes Using BCl₃.
  • Ingleson, M. J., et al. (2023). Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 88(22), 15833–15844.
  • Roche, M. J., et al. (2012). Mild acetal cleavage using B-chlorocatecholborane in the synthesis of rearrangement-sensitive 2-arachidonoylglycerol. Tetrahedron Letters, 53(30), 3825-3827.
  • Mascal, M., et al. (2022). Metal-Free Temperature-Controlled Regiodivergent Borylative Cyclizations of Enynes: BCl₃-Promoted Skeletal Rearrangement.
  • ResearchGate. (n.d.). Experimental ¹¹B{¹H} chemical shifts of 1 and 3a-3d. Retrieved from [Link]

  • Sans-Panadés, E., et al. (2022). Synthesis of BN-Polyarenes by a Mild Borylative Cyclization Cascade. Organic Letters, 24(32), 5860–5865.
  • Fernández-Rodríguez, M. A., et al. (2017). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl₃-Promoted Cyclizations of ortho-Alkynylstyrenes.
  • IMSERC. (n.d.). NMR Periodic Table: Boron NMR. Retrieved from [Link]

  • University of Ottawa. (n.d.). Boron NMR. Retrieved from [Link]

  • Science and Fun. (n.d.). ¹¹B NMR chemical shifts. Retrieved from [Link]

  • Molander, G. A., & Brown, H. C. (2011). Borylation Reactions in Water. In Organic Reactions in Water (pp. 331-365). Wiley-VCH Verlag GmbH & Co. KGaA.
  • MilliporeSigma. (n.d.). B-Chlorocatecholborane, 1 X 5 g. Retrieved from [Link]

  • Renaud, P., & Ollivier, C. (2004). B-Alkylcatecholborane-Mediated Radical Reactions.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Deuteration of boranes: catalysed versus non-catalysed processes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A highly selective protocol for the deprotection of BOC-protected amides and carbamates. Retrieved from [Link]

  • MDPI. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Retrieved from [Link]

  • UNL Digital Commons. (1995). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for (a) ortho-carborane and (b) representative high-density.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) catechol (B) poly(catechol). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reaction Mechanisms of B-Chlorocatecholborane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reagent reactivity and reaction mechanisms is paramount for innovation and problem-solving. This guide provides a comprehensive exploration of B-Chlorocatecholborane, a versatile and powerful Lewis acid, with a focus on its application in the cleavage of ethers—a critical transformation in complex molecule synthesis and protecting group strategies. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Part 1: Core Principles of B-Chlorocatecholborane

Structural Characteristics and Physicochemical Properties

B-Chlorocatecholborane (C₆H₄BClO₂), also known as 2-chloro-1,3,2-benzodioxaborole, is a solid organoboron reagent that has garnered significant attention as a potent Lewis acid.[1][2] Its reactivity stems from the electron-deficient nature of the boron atom, which is further enhanced by the electron-withdrawing effects of the catechol ring and the chlorine atom. This inherent electrophilicity makes it an excellent activator for a variety of functional groups, most notably ethers, acetals, and for facilitating borylative cyclizations.[1][3]

PropertyValueSource
CAS Number 55718-76-8[1]
Molecular Formula C₆H₄BClO₂[1]
Molecular Weight 154.36 g/mol [1]
Appearance White to pale yellow solid[1]
Melting Point 56-58 °C[1]
Solubility Soluble in nonpolar organic solvents[4]

Handling and Safety Considerations: B-Chlorocatecholborane is a flammable solid and is corrosive, causing severe skin burns and eye damage.[1] It is also sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[5] Proper personal protective equipment (PPE), including eye and face protection, and gloves, is mandatory.[1][5]

The Role of Lewis Acidity in Catalysis

The central boron atom in B-Chlorocatecholborane possesses a vacant p-orbital, making it a strong electron pair acceptor (a Lewis acid).[6] This property is the cornerstone of its reactivity. In the context of ether cleavage, the Lewis acidic boron center coordinates to the lone pair of electrons on the ether oxygen. This coordination polarizes the C-O bond, weakening it and rendering the carbon atom more susceptible to nucleophilic attack. This activation is the critical first step in the cleavage mechanism.[7][8]

Part 2: The Mechanism of Ether Cleavage

The deprotection of ethers is a frequent and often challenging step in multi-step organic synthesis. B-Chlorocatecholborane offers a powerful tool for this transformation, capable of cleaving a variety of ether linkages. The precise mechanism, whether it proceeds via an Sₙ1 or Sₙ2 pathway, is dictated by the structure of the ether substrate.[7][8]

The Generalized Lewis Acid-Catalyzed Mechanism

The cleavage of an ether by a boron-based Lewis acid like B-Chlorocatecholborane can be conceptualized in the following key stages:

  • Activation: The Lewis acidic boron atom of B-Chlorocatecholborane coordinates to the oxygen atom of the ether. This initial step forms an oxonium-like intermediate, which weakens the adjacent carbon-oxygen bonds.[7]

  • Nucleophilic Attack: A nucleophile, in this case, the chloride ion from the reagent itself or another nucleophile present in the reaction mixture, attacks one of the carbon atoms of the activated ether.

  • Bond Cleavage: The carbon-oxygen bond is broken, leading to the formation of an alkyl chloride and a borate ester intermediate.

  • Workup: The borate ester is hydrolyzed during aqueous workup to yield the corresponding alcohol or phenol.

The following diagram illustrates this general mechanistic pathway.

Generalized Ether Cleavage Mechanism cluster_activation Activation cluster_cleavage Cleavage & Product Formation A R-O-R' + BCl(cat)₂ B [R-O(BCl(cat)₂)-R']⁺ Oxonium-like Intermediate A->B Coordination C R-Cl + R'-O-B(cat)₂ B->C Nucleophilic Attack by Cl⁻ D R'OH (after workup) C->D Hydrolysis

Caption: Generalized mechanism of ether cleavage by B-Chlorocatecholborane.

Sₙ1 vs. Sₙ2 Pathways: The Influence of Substrate Structure

The nature of the alkyl groups (R and R') on the ether determines whether the nucleophilic attack proceeds through an Sₙ1 or Sₙ2 mechanism.[9]

  • Sₙ2 Pathway: For ethers with primary or methyl substituents, the reaction follows an Sₙ2 pathway.[8] The nucleophile (chloride) attacks the less sterically hindered carbon atom, leading to an inversion of stereochemistry if the carbon is chiral.

  • Sₙ1 Pathway: In the case of ethers with tertiary, benzylic, or allylic groups, the reaction proceeds through an Sₙ1 mechanism.[9] The coordination of the Lewis acid facilitates the departure of the leaving group to form a stable carbocation intermediate. This carbocation is then trapped by the nucleophile.

Recent computational studies on the analogous reagent, boron tribromide (BBr₃), suggest a more complex mechanism for aryl methyl ether cleavage, potentially involving a bimolecular process or the formation of a tetracoordinate borate species that acts as the bromide source.[10] While a dedicated computational study for B-Chlorocatecholborane in ether cleavage is not yet available, it is reasonable to infer that similar mechanistic intricacies may be at play.

Part 3: A Practical Guide to Ether Cleavage

While a specific, peer-reviewed protocol for ether cleavage using B-Chlorocatecholborane is not readily found in the literature, a robust procedure can be adapted from well-established methods for related boron halides like BCl₃ and BBr₃. The following protocol is presented as a self-validating system, with explanations for each step to ensure reproducibility and safety.

Adapted Experimental Protocol: Demethylation of an Aryl Methyl Ether

This protocol is adapted from a verified procedure for the deprotection of phenolic benzyl ethers using boron trichloride.[1]

Reaction: Ar-OCH₃ + C₆H₄BClO₂ → Ar-OH + CH₃Cl + (C₆H₄O₂)BOH

Materials and Reagents:

  • Aryl methyl ether (1.0 eq)

  • B-Chlorocatecholborane (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, dissolve the aryl methyl ether (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the exothermicity of the Lewis acid addition and to prevent side reactions.

  • Reagent Addition: Dissolve B-Chlorocatecholborane (1.1 - 1.5 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the B-Chlorocatecholborane solution dropwise to the stirred solution of the aryl methyl ether over 15-30 minutes, maintaining the internal temperature below -70 °C. Causality: Slow, controlled addition prevents a rapid, uncontrolled reaction and ensures efficient complexation.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from 1 to several hours depending on the substrate.

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol. This will react with any excess B-Chlorocatecholborane. Causality: Quenching at low temperature safely neutralizes the reactive reagent.

  • Warm-up and Aqueous Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution carefully to neutralize the acidic mixture. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine. Causality: Washing removes water-soluble byproducts and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired phenol.

Experimental Workflow A Dissolve Substrate in Anhydrous DCM (Inert Atmosphere) B Cool to -78 °C A->B C Dropwise Addition of B-Chlorocatecholborane Solution B->C D Stir at -78 °C (Monitor by TLC/HPLC) C->D E Quench with Methanol at -78 °C D->E F Warm to Room Temperature E->F G Aqueous Workup (NaHCO₃, H₂O, Brine) F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Experimental workflow for ether deprotection.

Part 4: Advanced Mechanistic Considerations and Related Reactions

While ether cleavage is a primary application, the reactivity of B-Chlorocatecholborane extends to other mechanistically interesting transformations. A 2023 study by Stang, Mycka, and Blum provided significant insights into the kinetic and thermodynamic factors governing its reactions.[11]

Kinetic vs. Thermodynamic Control in Electrophilic Cyclizations

In their investigation of boron-based electrophilic cyclizations, the authors demonstrated that the choice of the boron Lewis acid (B-Chlorocatecholborane, B-bromocatecholborane, or BBr₃) dictates the reaction outcome, leading to either alkyne haloboration or electrophilic cyclization.[11] Their work, which utilized NMR spectroscopy to follow the reaction progress, revealed that with some substrates, haloboration is the kinetically favored product, but this process can be reversible. This reversibility allows for the eventual formation of the thermodynamically more stable cyclized product.[11] This study underscores the importance of understanding the subtle interplay of reaction kinetics and thermodynamics when employing B-Chlorocatecholborane and related reagents.

Borylative Heterocyclization

B-Chlorocatecholborane is also a key reagent in borylative heterocyclization reactions, particularly of alkynes, to produce borylated heterocycles.[3] In these reactions, the Lewis acid likely activates the alkyne towards nucleophilic attack, leading to the formation of a new heterocyclic ring with a covalently attached boryl group, which can then be used in subsequent cross-coupling reactions.

Conclusion

B-Chlorocatecholborane is a powerful and versatile Lewis acid with significant applications in modern organic synthesis, particularly for the cleavage of ethers. A thorough understanding of its reactivity, grounded in the principles of Lewis acidity and the factors that dictate Sₙ1 versus Sₙ2 pathways, is essential for its effective and predictable application. While direct mechanistic studies on its role in ether cleavage are still emerging, valuable insights can be drawn from related boron halides and from recent detailed studies on its behavior in other transformations. The adapted experimental protocol provided in this guide offers a robust starting point for researchers seeking to employ this potent reagent in their synthetic endeavors. As with any highly reactive compound, a commitment to safe handling practices is paramount.

References

  • Stang, M., Mycka, R. J., & Blum, S. A. (2023). Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 88(21), 15159–15167. [Link]

  • McNamara, L. E., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ACS Omega, 1(1), 1-5. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • Wikipedia. Catecholborane. [Link]

  • MDPI. Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • RSC Publishing. A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. [Link]

  • RSC Publishing. Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. [Link]

  • ResearchGate. Computational Studies: Boranes. [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

  • YouTube. Cleavage of Ethers. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • YouTube. Ether Cleavage reaction mechanism - Simple. [Link]

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Physical and chemical properties of 2-Chloro-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-1,3,2-benzodioxaborole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a versatile and highly reactive organoboron compound. Known commonly as B-chlorocatecholborane, this reagent is a cornerstone in modern synthetic chemistry, offering a gateway to a wide array of molecular architectures. Its utility is particularly pronounced in the fields of pharmaceutical research and drug development, where the introduction of the benzoxaborole moiety has led to significant therapeutic advancements. This document will delve into its fundamental properties, synthesis, handling protocols, core reactivity, and applications, providing researchers and drug development professionals with the technical insights required for its effective and safe utilization.

Core Physicochemical Properties

This compound is a beige, crystalline, flammable solid that is highly sensitive to moisture and light. Its defining characteristic is a planar five-membered dioxaborole ring fused to a benzene ring, with a reactive chlorine atom attached to the boron center. This structure imparts significant Lewis acidity to the boron atom and makes the B-Cl bond susceptible to nucleophilic substitution, which is the basis of its synthetic utility.

Below is a summary of its key physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₆H₄BClO₂[1]
Molecular Weight 154.36 g/mol [1]
CAS Number 55718-76-8[1]
Appearance Beige crystalline solid[2]
Melting Point 56-58 °C[1][3][4]
Boiling Point 186.6 °C at 760 mmHg[4]
Flash Point 60 °C (140 °F) - closed cup[1]
Density 1.31 g/cm³[4]
Solubility Soluble in many aprotic solvents.
Reactivity with Water Reacts violently with water.[2]

Synthesis, Handling, and Safety Protocols

The synthesis and handling of this compound demand rigorous adherence to safety protocols due to its reactivity and hazardous nature.

General Synthesis Pathway

While specific high-yield preparations are often proprietary, the general approach involves the reaction of catechol with a suitable boron trihalide. For instance, the analogous compound, 2-bromo-1,3,2-benzodioxaborole, is synthesized by reacting catechol with boron tribromide (BBr₃) in a solvent like methylene chloride at low temperatures.[5] The reaction mixture is slowly warmed, and the product is isolated after removing solvent and byproducts. A similar pathway can be envisioned for the chloro-derivative using boron trichloride (BCl₃).

G cluster_reactants Reactants cluster_process Process cluster_products Products Catechol Catechol Reaction Reaction in Aprotic Solvent (e.g., CH2Cl2) Catechol->Reaction BCl3 Boron Trichloride (BCl3) BCl3->Reaction Product This compound Reaction->Product Primary Product HCl Hydrogen Chloride (HCl) Byproduct Reaction->HCl Gaseous Byproduct

Caption: General synthesis of this compound.

Safety and Handling: A Self-Validating System

Given its hazardous properties, a self-validating system for handling is mandatory. This means every step, from storage to disposal, must have built-in checks to ensure safety.

Hazard Summary:

  • Flammable Solid (H228): Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.

  • Causes Severe Skin Burns and Eye Damage (H314): Avoid all contact with skin and eyes.

  • May Cause Respiratory Irritation (H335): Work only in a well-ventilated area, preferably a fume hood.

  • Reacts Violently with Water (EUH014): Storage and reaction environments must be scrupulously dry.

Protocol for Safe Handling:

  • Storage: Store in a cool (2-8°C), dry, well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[1] The container must be tightly closed. The substance is light and moisture-sensitive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant clothing, chemical-resistant gloves, and safety goggles with a face shield.[6] A respirator with a suitable cartridge is necessary if dust is generated.

  • Dispensing and Use: Conduct all manipulations in a fume hood. Grounding and bonding of containers and receiving equipment are essential to prevent static discharge. Use non-sparking tools.

  • Spill Management: In case of a spill, do not use water. Cover with a dry, inert absorbent material such as sand or dry lime. Collect and place in a suitable container for disposal.

  • Disposal: Dispose of unused product and containers as hazardous waste through a licensed disposal company.[2] Do not allow the product to enter drains.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of its boron atom and the lability of the B-Cl bond. This makes it an excellent precursor for various organoboron reagents and a catalyst in its own right.

Preparation of Catecholborane Esters for Suzuki-Miyaura Coupling

One of the most powerful applications of this reagent is in the preparation of custom boronic esters, which are key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7] The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, allows for the straightforward synthesis of 2-aryl- or 2-alkyl-1,3,2-benzodioxaboroles. These resulting catecholborane esters are often more stable and easier to handle than the corresponding boronic acids.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start 2-Chloro-1,3,2- benzodioxaborole Step1 Nucleophilic Substitution Start->Step1 Reagent Organometallic Reagent (e.g., R-MgBr) Reagent->Step1 Intermediate Catecholborane Ester (R-B(O₂C₆H₄)) Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) Intermediate->Step2 Partner Organic Halide (R'-X) Partner->Step2 FinalProduct Coupled Product (R-R') Step2->FinalProduct

Caption: Workflow for preparing coupling partners for Suzuki reactions.

This two-step sequence is a cornerstone of medicinal chemistry, enabling the construction of complex biaryl structures found in many drug molecules.[8]

Additional Synthetic Utility

Beyond its role in cross-coupling, B-chlorocatecholborane is employed in several other transformations:

  • Lewis Acid Catalysis: It can be used as a Lewis acid to facilitate reactions such as the cleavage of acetals.

  • Formation of Metal Boryl Complexes: It undergoes oxidative addition to low-valent transition metal complexes (e.g., Rhodium and Iridium), forming metal boryl complexes which are important in catalysis research.[3]

  • Deprotection Reactions: It has been utilized for the removal of acid-sensitive protecting groups, such as the trityl group, in multi-step syntheses of complex natural products.[3]

  • Borylative Cyclization: As a potent boron reagent, it facilitates the borylative cyclization of alkynes, providing access to borylated heterocycles like thiophenes.

Spectroscopic Characterization

While detailed spectra are best acquired on the specific batch in use, the expected spectroscopic features provide a baseline for characterization.

Spectroscopic DataExpected Features
¹H NMR A complex multiplet in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the four protons on the benzene ring.
¹³C NMR Signals in the aromatic region (approx. 110-150 ppm). The carbon atoms attached to the oxygen atoms will be downfield. The boron-attached carbon is often not observed or is significantly broadened due to quadrupolar relaxation.[9]
¹¹B NMR A single, broad resonance characteristic of a tricoordinate boron atom in this chemical environment.
IR (Infrared) Characteristic absorption bands for B-O stretching, B-Cl stretching, and aromatic C-H and C=C stretching.
MS (Mass Spec) The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (154.36 g/mol ), with a characteristic isotopic pattern for one chlorine atom.

Relevance in Drug Discovery and Development

The benzoxaborole scaffold, readily accessible from reagents like this compound, has emerged as a "privileged scaffold" in medicinal chemistry.[10] Its unique chemical properties, including the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have been exploited to design highly specific enzyme inhibitors.[11]

This has led to the successful development and FDA approval of drugs such as:

  • Tavaborole (Kerydin): An antifungal agent used to treat onychomycosis.[12]

  • Crisaborole (Eucrisa): An anti-inflammatory agent for the treatment of atopic dermatitis (eczema).[12]

The low bio-toxicity and high target specificity of benzoxaboroles make them attractive candidates for therapeutic agents.[11] Ongoing research continues to explore their potential as antibacterial, antiviral, anticancer, and antiparasitic agents.[10] The versatility and reactivity of this compound ensure its continued importance as a key building block in the discovery of next-generation therapeutics.

References

  • This compound CAS#: 55718-76-8. ChemWhat. Available at: [Link]

  • Catecholborane - Wikipedia. Wikipedia. Available at: [Link]

  • Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. The Royal Society of Chemistry. Available at: [Link]

  • CATECHOLBORANE. Ataman Kimya. Available at: [Link]

  • CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW. ElectronicsAndBooks. Available at: [Link]

  • Palladium-catalyzed reaction of 1-alkenylboronates with vinylic halides. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 2-bromo-1,3,2 benzodioxaborole. PrepChem.com. Available at: [Link]

  • 2-(2H-1,3,2-benzodioxaborol-2-yl)-2H-1,3,2-benzodioxaborole. PubChem. Available at: [Link]

  • This compound. Boron Molecular. Available at: [Link]

  • What is Suzuki-Miyaura cross-coupling reactions. LookChem. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. Available at: [Link]

  • Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). PubMed. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Available at: [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]

  • Cefaclor Reaction. UT Southwestern Digital Archives. Available at: [Link]

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Lewis acidity of 2-Chloro-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lewis Acidity of 2-Chloro-1,3,2-benzodioxaborole

Abstract

This compound, commonly known in the field as B-chlorocatecholborane, is a versatile and powerful reagent in modern organic synthesis.[1] Its efficacy as a catalyst and reagent is fundamentally rooted in the electrophilic nature of its boron center, which defines its character as a Lewis acid. This guide provides a comprehensive examination of the , moving from its structural origins to quantitative assessment and practical application. We will explore the electronic factors that govern its reactivity, detail rigorous experimental protocols for its characterization, and illustrate its catalytic role in cornerstone reactions, thereby offering researchers and drug development professionals a thorough resource for leveraging this compound's unique properties.

The Foundation of Lewis Acidity in Boranes

A Lewis acid is defined as a molecular entity that acts as an electron-pair acceptor.[2] In organoboron compounds, this acidity arises from the boron atom's electronic configuration. With only three valence electrons, boron typically forms three single covalent bonds, leaving it with a vacant p-orbital. This low-energy, unoccupied orbital is capable of accepting a lone pair of electrons from a Lewis base (e.g., an amine, ether, or carbonyl oxygen), forming a dative bond. The strength of this interaction, or the Lewis acidity, is a critical determinant of the compound's chemical behavior and catalytic potential.

This compound is a member of the boronic ester family, specifically a catecholborane derivative. Its structure, featuring a boron atom integrated into a five-membered dioxaborole ring and bonded to a chlorine atom, creates a potent Lewis acidic center.

Structural and Electronic Contributions

The is not solely a function of the boron atom but is significantly modulated by its substituents. Two primary factors enhance the electrophilicity of the boron center:

  • Inductive Effects: The two oxygen atoms of the catechol ring and the chlorine atom are highly electronegative. They exert a strong electron-withdrawing inductive effect (σ-withdrawal) on the boron atom. This pulls electron density away from the boron, increasing the positive character of the vacant p-orbital and making it a more potent electron-pair acceptor.

  • Resonance Effects (π-Donation): Conversely, the lone pairs on the oxygen atoms can donate electron density back to the boron's vacant p-orbital through resonance (π-donation). This delocalization can partially mitigate the Lewis acidity. However, in the case of the rigid catechol backbone, this back-donation is less effective than in acyclic dialkoxyboranes, resulting in a net strong Lewis acidity. The chlorine atom also participates in weak π-donation.

The interplay of these effects results in a finely tuned Lewis acid that is strong enough to be an effective catalyst yet often more selective and manageable than aggressive, unhindered trihaloboranes like BCl₃.

Caption: Experimental workflow for determining the Acceptor Number (AN) via the Gutmann-Beckett method.

Application in Catalysis: The Diels-Alder Reaction

The practical value of a Lewis acid is demonstrated in its ability to catalyze chemical transformations. This compound is an effective catalyst for the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. [3] In a typical Diels-Alder reaction between an electron-rich diene and an electron-deficient dienophile (often an α,β-unsaturated carbonyl compound), the rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

The role of the Lewis acid catalyst is to coordinate to the carbonyl oxygen of the dienophile. This coordination withdraws electron density from the dienophile's π-system, which has two crucial consequences:

  • LUMO Energy Reduction: The energy of the dienophile's LUMO is significantly lowered.

  • Increased Reaction Rate: The smaller HOMO-LUMO energy gap dramatically accelerates the rate of the cycloaddition reaction, often allowing it to proceed at lower temperatures and with higher efficiency. [3] Furthermore, the rigid, complexed transition state can enhance the stereoselectivity (endo/exo) and regioselectivity of the reaction.

Diels_Alder_Catalysis Diene Diene (HOMO) TS [Transition State] Diene->TS [4+2] Cycloaddition Dienophile Dienophile (LUMO) Activated_Dienophile [Dienophile-B(cat)Cl] Adduct (Lowered LUMO) Catalyst B(cat)Cl (Lewis Acid) Catalyst->Dienophile Coordination Activated_Dienophile->TS Product_Complex [Product-B(cat)Cl] Complex TS->Product_Complex Product_Complex->Catalyst Product Cycloadduct (Product) Product_Complex->Product Catalyst Turnover

Caption: Catalytic cycle for a Diels-Alder reaction mediated by this compound.

Representative Protocol: Catalytic Diels-Alder Reaction

Objective: To perform a Diels-Alder reaction between cyclopentadiene and methyl acrylate using a catalytic amount of this compound.

Materials:

  • This compound (catalyst)

  • Cyclopentadiene (diene, freshly cracked from dicyclopentadiene)

  • Methyl acrylate (dienophile, inhibitor removed via column chromatography)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄, anhydrous)

Methodology:

  • Catalyst & Dienophile Pre-complexation:

    • To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous CH₂Cl₂ (10 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath. The low temperature is crucial for controlling the reaction and maximizing selectivity.

    • Add this compound (e.g., 0.1 mmol, 10 mol%).

    • Slowly add methyl acrylate (1.0 mmol, 1.0 equiv) to the catalyst solution. Stir for 15-20 minutes to allow for the formation of the Lewis acid-dienophile complex. This pre-coordination is the key activation step.

  • Diene Addition:

    • Slowly add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) to the reaction mixture. A slight excess of the diene ensures complete consumption of the activated dienophile.

  • Reaction Monitoring:

    • Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the methyl acrylate is consumed (typically 1-3 hours).

  • Workup and Purification:

    • Quench the reaction by adding saturated NaHCO₃ solution. This deactivates the catalyst and neutralizes any acidic species.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product via flash column chromatography on silica gel to yield the desired cycloadduct.

Conclusion

This compound stands as a prominent example of a structurally tuned Lewis acid. Its potent electrophilicity, derived from the powerful inductive effects of its chloro and catechol substituents, is quantifiable through established techniques like the Gutmann-Beckett method. This well-defined Lewis acidity translates directly into high efficacy as a catalyst for important synthetic transformations such as the Diels-Alder reaction, where it serves to activate substrates and accelerate bond formation. For the research scientist, a deep understanding of the interplay between its structure, electronic properties, and catalytic function is paramount for designing novel synthetic routes and developing next-generation chemical entities.

References

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link]

  • Gutmann, V. (1975). Solvent effects on the reactivities of organometallic compounds. Coordination Chemistry Reviews, 18(2-3), 225-255. (Note: The modern application to molecular species was adapted by Beckett, M. A. et al. The Wikipedia page on the Gutmann-Beckett method provides a good summary: [Link])

  • Ranasinghe, S., Li, Y., Andrews, M. E., Akram, M., Thornton, R. L., & Martin, C. D. (2023). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications, 59(55), 10182-10185. [Link]

  • Saito, T., Oki, Y., & Furukawa, S. (2021). Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. Scientific Reports, 11(1), 1-9. [Link]

  • Chem-Impex International. (n.d.). b-Chlorocatecholborane. Retrieved from [Link]

  • Carbon Group. (n.d.). Determination of Lewis Acidity using 31P NMR. Retrieved from [Link]

  • da Silva, A. C. M., da Silva, A. A. T., & de F. D. L. da Costa, J. C. S. (1997). Asymmetric Diels-Alder reactions catalyzed by chiral Lewis acids. Journal of the Brazilian Chemical Society, 8, 289-332. [Link]

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The Enduring Utility of B-Chlorocatecholborane: A Technical Guide to Stability, Handling, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a reagent is a critical decision point that dictates the efficiency, selectivity, and ultimate success of a synthetic endeavor. Among the vast arsenal of boron-based reagents, B-Chlorocatecholborane (ClBcat) has carved a significant niche as a versatile and potent Lewis acid. This guide provides an in-depth technical exploration of its core attributes, focusing on the practical aspects of stability and handling that are paramount for its effective and safe utilization in the laboratory. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely procedural but are grounded in a solid understanding of the reagent's chemical behavior.

Physicochemical Properties and Structural Uniqueness

B-Chlorocatecholborane, systematically named 2-chloro-1,3,2-benzodioxaborole, is a solid at room temperature with a melting point of 56-58 °C. Its structure, featuring a dioxaborole ring, confers a unique combination of steric accessibility and electronic properties to the boron center. This structural arrangement is key to its utility as a Lewis acid in a multitude of organic transformations.

PropertyValueSource(s)
CAS Number 55718-76-8
Molecular Formula C₆H₄BClO₂
Molecular Weight 154.36 g/mol
Appearance Solid
Melting Point 56-58 °C
Hazard Classifications Flammable Solid, Skin Corrosion, Serious Eye Damage, Specific Target Organ Toxicity (Single Exposure)

The Cornerstone of Reactivity: Understanding the Lewis Acidity of B-Chlorocatecholborane

The synthetic utility of B-Chlorocatecholborane is fundamentally rooted in its potent Lewis acidity. The boron atom, with its vacant p-orbital, readily accepts electron pairs from Lewis bases, thereby activating substrates for a variety of chemical transformations. The catechol backbone, with its electron-withdrawing nature, enhances the electrophilicity of the boron center compared to simpler dialkoxyboron chlorides.

Stability and Decomposition: A Practical Perspective

The principal vulnerability of B-Chlorocatecholborane is its sensitivity to moisture. This reactivity is a double-edged sword; while it necessitates careful handling, it also underpins some of its catalytic activity where protic activation is involved.

Hydrolysis: The Primary Decomposition Pathway

Upon exposure to water, B-Chlorocatecholborane undergoes rapid hydrolysis. The primary products of this reaction are catechol and boric acid, with the release of hydrochloric acid.

Reaction with Water: C₆H₄O₂BCl + 3H₂O → C₆H₄(OH)₂ + B(OH)₃ + HCl

This reaction is often vigorous and exothermic. The generation of HCl gas is a significant safety consideration, necessitating that all handling be performed in a well-ventilated fume hood.

Hydrolysis_Mechanism

Stability in Organic Solvents

The stability of B-Chlorocatecholborane is highly dependent on the solvent's purity, particularly its water content.

  • Aprotic, Non-polar Solvents (e.g., Toluene, Hexanes): In anhydrous non-polar solvents, B-Chlorocatecholborane exhibits good stability, making these suitable for long-term storage of its solutions, provided atmospheric moisture is rigorously excluded.

  • Ethereal Solvents (e.g., Tetrahydrofuran (THF), Diethyl Ether): While commonly used as reaction solvents, ethereal solvents can form Lewis acid-base adducts with B-Chlorocatecholborane. The stability in these solvents is generally good if they are anhydrous, but the presence of trace moisture will lead to decomposition.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Anhydrous chlorinated solvents are excellent choices for reactions involving B-Chlorocatecholborane due to their inertness towards the reagent.

It is imperative that all solvents used with B-Chlorocatecholborane are rigorously dried using appropriate methods, such as distillation from a suitable drying agent or passage through a solvent purification system.

Safe Handling and Storage Protocols

Given its reactivity, adherence to strict handling and storage protocols is non-negotiable for the safe and effective use of B-Chlorocatecholborane.

Personal Protective Equipment (PPE)

Always handle B-Chlorocatecholborane in a certified chemical fume hood. Essential PPE includes:

  • Safety goggles and a face shield.

  • Flame-resistant lab coat.

  • Chemically resistant gloves (nitrile gloves are suitable for incidental contact, but heavier gloves like butyl rubber are recommended for extensive handling).

Storage

B-Chlorocatecholborane should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from sources of ignition and moisture. Refrigeration (2-8 °C) is recommended for long-term storage to minimize any potential thermal decomposition.

Quenching and Disposal

Unreacted B-Chlorocatecholborane and any reaction mixtures containing it must be quenched carefully. A slow and controlled addition of a protic solvent, such as isopropanol or methanol, to a cooled solution of the reaction mixture is a common and effective method. This should be followed by the slow addition of water to complete the hydrolysis. The resulting aqueous waste, which will be acidic, should be neutralized before disposal according to institutional and local regulations.[2][3][4][5][6]

Quenching_Workflow

Key Applications and Experimental Methodologies

B-Chlorocatecholborane's utility spans a wide range of organic transformations. Below are two prominent examples with detailed protocols.

Acetal Deprotection

B-Chlorocatecholborane is a remarkably mild and efficient reagent for the cleavage of acetals, including those that are sensitive to rearrangement.[7]

Experimental Protocol: Deprotection of a Benzylidene Acetal

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the benzylidene acetal (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of B-Chlorocatecholborane (1.2 equiv) in anhydrous DCM dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of triethylamine (2.0 equiv) followed by methanol (5.0 equiv).

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Acetal_Deprotection_Mechanism

Borylative Cyclization

B-Chlorocatecholborane is a key reagent in facilitating borylative cyclizations of alkynes, leading to the formation of valuable borylated heterocycles.[8]

Conclusion

B-Chlorocatecholborane stands as a testament to the power of reagent design in modern organic synthesis. Its unique structural features endow it with a level of reactivity that is both potent and tunable, making it an invaluable tool for a range of transformations. However, its effective application is inextricably linked to a thorough understanding of its stability and a commitment to rigorous handling procedures. By embracing the principles of scientific integrity and exercising due diligence in its use, researchers can continue to unlock the full potential of this remarkable reagent in the pursuit of novel molecular architectures and the advancement of chemical science.

References

  • Falck, J. R., et al. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycosylation of glycosyl trichloroacetimidate catalyzed by boron catalysts. Retrieved from [Link]

  • ACS Publications. (2023). Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphine promoted substituent redistribution reactions of B-chlorocatechol borane: Molecular structures of ClBcat, BrBcat and L·ClBcat (cat = 1,2-O2C6H4; L = PMe3, PEt3, PBut3, PCy3, NEt3). Retrieved from [Link]

  • University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Catecholborane. Retrieved from [Link]

  • MDPI. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Retrieved from [Link]

  • NIH. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature. Retrieved from [Link]

  • ElectronicsAndBooks.com. (2011). Organic Preparations and Procedures International CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Effects of protic and aprotic solvents on quenching mechanisms involving dimethyl-substituted donors and tetracyanoquinodimethane (TCNQ). Retrieved from [Link]

  • PubMed Central. (2022). Natural-Product-Directed Catalytic Stereoselective Synthesis of Functionalized Fused Borane Cluster–Oxazoles for the Discovery of Bactericidal Agents. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate. Retrieved from [Link]

  • ACS Figshare. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p‑Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]

  • PubMed Central. (n.d.). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. Retrieved from [Link]

  • ResearchGate. (n.d.). 102725 PDFs | Review articles in NATURAL PRODUCT SYNTHESIS. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2H-1,3,2-benzodioxaborol-2-yl). Retrieved from [Link]

  • University of Bristol Research Portal. (2006). Hydrolysis of diborane(4) compounds. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate in the presence and absence of borate ions. Retrieved from [Link]

  • ResearchGate. (2016). Historical Use of Chlorinated Solvents and Their Stabilizing Compounds. Retrieved from [Link]

  • Semantic Scholar. (1995). Quenching of substituted naphthalenes fluorescence by chloromethanes. Retrieved from [Link]

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An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 2-Chloro-1,3,2-benzodioxaborole in Modern Chemistry

This compound, also known as B-chlorocatecholborane, is a significant organoboron compound that has garnered considerable attention in the fields of organic synthesis and materials science.[1] Its unique electronic and structural properties, stemming from the fusion of a catechol ring with a chloroborane moiety, render it a powerful Lewis acid and a versatile reagent for a variety of chemical transformations.[1][2] This guide provides an in-depth analysis of the molecular structure, bonding, synthesis, and spectroscopic characterization of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding: A Hybrid of Aromaticity and Lewis Acidity

The molecular structure of this compound is characterized by a planar benzodioxaborole ring system. This planarity arises from the sp² hybridization of the carbon, oxygen, and boron atoms within the heterocyclic ring. The bonding within this molecule is a fascinating interplay of covalent interactions and electronic delocalization.

The boron atom is tricoordinate, forming single covalent bonds with two oxygen atoms and one chlorine atom. This arrangement leaves the boron atom with a vacant p-orbital, making this compound a potent Lewis acid, readily accepting electron pairs from Lewis bases.[1][2] This Lewis acidity is central to its reactivity in a wide range of chemical reactions.

Table 1: Predicted and Representative Structural Parameters of Benzodioxaborole Systems

ParameterPredicted/Representative ValueSignificance
B-Cl Bond Length~1.75 ÅThe length and strength of this bond influence the compound's reactivity as a chloride donor and its Lewis acidity.
B-O Bond Length~1.38 ÅShorter than a typical B-O single bond, suggesting some degree of π-bonding character.
O-B-O Bond Angle~112°Reflects the trigonal planar geometry around the boron atom.
C-O-B Bond Angle~110°Constrained by the five-membered ring structure.
Dihedral AngleNearly 0°The entire benzodioxaborole ring system is essentially planar, facilitating π-electron delocalization.

Note: The values presented are based on computational studies and experimental data from closely related benzoxaborole structures.[3]

The bonding within the benzodioxaborole ring is not simply a collection of single bonds. The lone pairs on the oxygen atoms can delocalize into the vacant p-orbital of the boron atom, creating a resonance-stabilized system. This delocalization imparts partial double bond character to the B-O bonds and contributes to the overall stability of the ring.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the reaction of catechol with boron trichloride. The following protocol is a representative procedure adapted from established methods for the synthesis of similar haloboranes.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Catechol

  • Boron trichloride (BCl₃) (as a solution in a suitable solvent, e.g., dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hexane

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of catechol in anhydrous dichloromethane.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Boron Trichloride: A solution of boron trichloride in dichloromethane is added dropwise to the stirred catechol solution over a period of 1-2 hours, maintaining the temperature at -78 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Warming and Stirring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight under an inert atmosphere.

  • Solvent Removal: The solvent and any excess boron trichloride are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by distillation or recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, as this compound and boron trichloride readily hydrolyze. Therefore, the use of flame-dried glassware and anhydrous solvents is essential to prevent the formation of boric acid and other byproducts.

  • Inert Atmosphere: A nitrogen or argon atmosphere is maintained throughout the reaction to prevent oxidation and hydrolysis.

  • Low Temperature: The initial reaction is conducted at -78 °C to control the exothermicity of the reaction between catechol and the highly reactive boron trichloride, minimizing the formation of side products.

cluster_workflow Synthesis Workflow Start Reaction Setup: Catechol in anhydrous DCM under N₂ Cool Cool to -78 °C Start->Cool 1 Add Dropwise addition of BCl₃ solution Cool->Add 2 Warm Warm to RT and stir overnight Add->Warm 3 Evaporate Remove solvent under reduced pressure Warm->Evaporate 4 Purify Purification by distillation/recrystallization Evaporate->Purify 5 Product This compound Purify->Product 6

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons of the catechol ring. Due to the symmetry of the molecule, two distinct signals are anticipated in the aromatic region (typically between δ 6.8 and 7.5 ppm), each integrating to two protons. The exact chemical shifts will be influenced by the electron-withdrawing nature of the dioxaborole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons. Due to symmetry, three signals are expected for the six aromatic carbons. The carbons attached to the oxygen atoms will be shifted downfield compared to the other aromatic carbons.

  • ¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing organoboron compounds. For this compound, a single, relatively broad signal is expected in the range of δ 20-30 ppm, which is characteristic of a tricoordinate boron atom in a similar chemical environment.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for this compound are expected in the following regions:

Table 2: Characteristic Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Assignment
~3050-3100C-H stretching (aromatic)
~1600, ~1470C=C stretching (aromatic ring)
~1250C-O stretching
~1100B-O stretching
~900-1000B-Cl stretching

Note: These are approximate ranges, and the actual peak positions can vary slightly.[6]

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by its strong Lewis acidity and the lability of the B-Cl bond. These features make it a valuable reagent in a variety of organic transformations, some of which are highly relevant to the synthesis of complex molecules, including those with potential therapeutic applications.

Lewis Acid Catalysis

As a potent Lewis acid, this compound can catalyze a range of reactions, including Diels-Alder reactions, aldol reactions, and Friedel-Crafts acylations.[7] It activates carbonyl compounds and other electrophiles by coordinating to a lone pair of electrons, thereby increasing their reactivity towards nucleophiles.

Borylative Cyclization

One of the most significant applications of this compound is in borylative cyclization reactions.[2][4][8] In these reactions, the boron reagent adds across a π-system (an alkene or alkyne), and the resulting organoborane intermediate undergoes an intramolecular cyclization. This methodology provides an efficient route to functionalized carbocycles and heterocycles, which are common structural motifs in natural products and pharmaceutical agents.

The mechanism of borylative cyclization often involves the initial formation of a copper-boryl species in the presence of a copper catalyst.[2] This species then adds to the unsaturated substrate, followed by the cyclization event.

cluster_mechanism Simplified Mechanism of Borylative Cyclization Start Unsaturated Substrate Intermediate Organoborane Intermediate Start->Intermediate + Reagent Reagent 2-Chloro-1,3,2- benzodioxaborole + Cu Catalyst Product Cyclized Product Intermediate->Product Intramolecular Cyclization

Sources

An In-Depth Technical Guide to the Reactivity and Application of the B-Cl Bond in B-Chlorocatecholborane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

B-Chlorocatecholborane (ClBcat), a crystalline, air-sensitive solid, is a uniquely versatile reagent in modern organic synthesis. The reactivity of this compound is fundamentally governed by the properties of its boron-chlorine (B-Cl) bond. This bond imparts strong Lewis acidity and electrophilicity to the boron center, which, when modulated by the electronic effects of the catechol backbone, enables a diverse array of chemical transformations. This guide provides an in-depth analysis of the B-Cl bond's reactivity, exploring its role in Lewis acid catalysis, nucleophilic substitution, borylative cyclizations, and deprotection reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and highlight applications in complex molecule synthesis relevant to drug discovery and development.

Core Principles of B-Chlorocatecholborane (ClBcat)

Molecular Structure and Physicochemical Properties

B-Chlorocatecholborane, systematically named 2-chloro-1,3,2-benzodioxaborole, is an organoboron compound featuring a central boron atom bonded to a chlorine atom and two oxygen atoms of a catechol ring.[1] The fusion of the borole ring with the benzene ring creates a planar and rigid structure. The key to its reactivity lies in the vacant p-orbital on the sp²-hybridized boron atom, which makes it a potent electron-pair acceptor (Lewis acid). The aryloxy groups of the catechol ligand modulate the boron's Lewis acidity through electronic effects, making it less aggressive than borane (BH₃) or boron trihalides like BBr₃.[2][3]

Caption: Molecular structure of B-Chlorocatecholborane (ClBcat).

Table 1: Physicochemical Properties of B-Chlorocatecholborane

Property Value Reference(s)
CAS Number 55718-76-8 [1]
Molecular Formula C₆H₄BClO₂ [4]
Molecular Weight 154.36 g/mol [4]
Appearance White to pale yellow solid [1]
Melting Point 56-58 °C [1]
Flash Point 60 °C (140 °F) - closed cup

| Form | Solid | |

The Electronic Nature of the B-Cl Bond

The B-Cl bond is the epicenter of ClBcat's reactivity. It is a polar covalent bond, with the electron density drawn towards the more electronegative chlorine atom. This polarization, combined with the inherent electron deficiency of the boron atom, renders the boron center highly electrophilic. Consequently, the B-Cl bond is susceptible to two primary modes of reaction:

  • Nucleophilic Attack at Boron: Nucleophiles readily attack the electrophilic boron center, leading to the displacement of the chloride anion, which is a good leaving group. This is the basis for synthesizing a wide range of catecholboronic esters.

  • Lewis Acidic Activation: The strong Lewis acidity allows ClBcat to coordinate to Lewis bases (e.g., carbonyls, ethers, alkynes), activating them towards subsequent transformations.

Safety and Handling Protocols

ClBcat is a hazardous substance that demands careful handling in a controlled laboratory environment. It is classified as a flammable solid, is corrosive, and can cause severe skin burns, eye damage, and respiratory irritation.[5] A critical, and often overlooked, hazard is its violent reaction with water. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Table 2: GHS Hazard and Safety Information for B-Chlorocatecholborane

Category Information Reference(s)
Pictograms Flame, Corrosion, Exclamation Mark
Signal Word Danger
Hazard Codes H228 (Flammable solid), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)
Precautionary Codes P210, P260, P280, P303+P361+P353, P305+P351+P338
Storage Store under inert gas, keep dry, at room temperature or 2-8°C. [1][4][5]

| Personal Protective Equipment (PPE) | Eyeshields, faceshield, chemical-resistant gloves, Type P3 respirator cartridges. | |

The Role of Lewis Acidity in ClBcat Reactivity

The utility of ClBcat as a catalyst and reagent is directly tied to its Lewis acidic character. This property allows it to activate substrates, often initiating complex reaction cascades that would otherwise be kinetically inaccessible.

Mechanistic Dichotomy: Haloboration vs. Electrophilic Cyclization

When ClBcat interacts with unsaturated systems, such as alkynes, a fascinating mechanistic choice arises. The outcome is highly dependent on the substrate and reaction conditions, revealing a delicate balance between kinetic and thermodynamic pathways.[3][6][7]

  • Haloboration: A direct addition of the B-Cl bond across the alkyne. This is often the kinetically favored pathway.

  • Electrophilic Cyclization: If the alkyne substrate contains a tethered nucleophile (e.g., a sulfur atom), ClBcat can act as a Lewis acid to activate the alkyne, promoting an intramolecular attack by the nucleophile. This is often the thermodynamically favored product.

Recent mechanistic studies have shown that for certain substrates, the initial haloboration can be reversible, allowing the reaction to eventually proceed through the slower but more stable electrophilic cyclization pathway.[3][7] The choice between ClBcat and more aggressive Lewis acids like BBr₃ can be used to selectively favor one pathway over the other.[6]

Start Alkynyl Substrate + ClBcat Coordination Lewis Acid-Base Coordination (Activation of Alkyne) Start->Coordination Path_A Kinetic Pathway: Haloboration Coordination->Path_A Fast, Reversible Path_B Thermodynamic Pathway: Electrophilic Cyclization Coordination->Path_B Slow, Irreversible Product_A Haloborated Product Path_A->Product_A Product_B Cyclized Zwitterionic Intermediate Path_B->Product_B Product_A->Coordination Reversibility Final_Product Final Cyclized Product Product_B->Final_Product Rearrangement/ Workup

Caption: Competing pathways in ClBcat reactions with alkynes.

Key Synthetic Transformations Involving the B-Cl Bond

The cleavage or activation of the B-Cl bond is central to the synthetic utility of ClBcat.

Borylative Cyclizations: A Strategy for Heterocycle Synthesis

ClBcat is a well-established reagent for promoting the borylative cyclization of alkynes to generate synthetically useful borylated heterocycles like thiophenes and lactones. This transformation capitalizes on the Lewis acidity of the boron center to facilitate a cyclization event, installing a versatile boronic ester handle in the process.

Workflow and Protocol: Borylative Cyclization of a 1,6-Enyne

This protocol outlines a general procedure for the cyclization of an enyne, a common substrate class in drug development, using ClBcat.

Materials:

  • B-Chlorocatecholborane (ClBcat)

  • 1,6-Enyne substrate

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Inert gas supply (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and stir bars

  • Syringes and needles

Experimental Workflow Diagram:

Prep 1. Preparation - Dry glassware under vacuum. - Purge with Argon. Reactants 2. Reagent Addition - Add 1,6-Enyne substrate. - Add anhydrous solvent (DCM). - Cool to 0 °C. Prep->Reactants Addition 3. Reaction Initiation - Add ClBcat solution dropwise. Reactants->Addition Reaction 4. Reaction - Stir at 0 °C to RT. - Monitor by TLC or GC-MS. Addition->Reaction Quench 5. Workup - Quench with methanol. - Concentrate under vacuum. Reaction->Quench Purify 6. Purification - Column chromatography on silica gel. Quench->Purify Product Final Borylated Product Purify->Product

Caption: Experimental workflow for a ClBcat-mediated cyclization.

Step-by-Step Methodology:

  • Preparation: A flame- or oven-dried Schlenk flask equipped with a magnetic stir bar is cooled under a stream of argon.

  • Reagent Loading: The 1,6-enyne substrate (1.0 eq) is added to the flask, followed by anhydrous DCM (to make a 0.1 M solution). The flask is cooled to 0 °C in an ice bath.

  • Initiation: B-Chlorocatecholborane (1.1 eq), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirred solution over 10 minutes.

  • Reaction Monitoring: The reaction is allowed to stir at 0 °C for 1 hour and then warm to room temperature. The progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of anhydrous methanol at 0 °C. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired borylated cyclic product.

Reductive Cleavage and Deprotection Reactions

The high oxophilicity of boron and the Lewis acidity of ClBcat make it an effective reagent for cleaving C-O bonds, particularly in protecting groups.

  • Acetal and Ketal Cleavage: ClBcat is used for the mild cleavage of acetals, for instance, in the preparation of 2-arachidonoylglycerol.

  • Trityl (Tr) Group Removal: It serves as an efficient reagent for detritylation, a key step in the synthesis of complex natural products like (−)-dictyostatin. The causality for this choice lies in its ability to selectively cleave the sterically hindered and acid-labile trityl ether without affecting other sensitive functional groups.

Field-Proven Applications in Complex Synthesis

The reliability and unique reactivity profile of ClBcat have secured its place in the toolbox of synthetic chemists, particularly in the fields of natural product synthesis and drug discovery.

  • Pharmaceutical and Agrochemical Development: ClBcat serves as a crucial reagent for creating carbon-boron bonds, which are pivotal in the synthesis of complex organic structures for pharmaceuticals and agrochemicals.[1] Its ability to react selectively with nucleophiles makes it invaluable for introducing boron into drug candidates, potentially enhancing their biological activity.[1]

  • Formation of Metal Boryl Complexes: In the realm of organometallic chemistry, ClBcat is used to synthesize rhodium and iridium boryl complexes through oxidative addition reactions. These complexes are themselves important catalysts and reagents for further synthetic elaborations.

Conclusion and Future Outlook

The B-Cl bond in B-chlorocatecholborane is a powerful functional handle that endows the molecule with a rich and diverse reactivity profile. Its tunable Lewis acidity, combined with its role as a precursor to catecholboronates, makes it an indispensable tool for researchers in organic synthesis and drug development. While its primary applications in cyclizations and deprotections are well-established, emerging research into its radical-based reactions suggests that the full potential of this reagent is still being explored.[8] Future investigations will likely focus on harnessing its unique properties for novel catalytic cycles and asymmetric transformations, further expanding its impact on the synthesis of complex, high-value molecules.

References

  • Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions. The Journal of Organic Chemistry - ACS Figshare. [Link]

  • Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions. PubMed. [Link]

  • Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions. ACS Publications. [Link]

  • Phosphine promoted substituent redistribution reactions of B-chlorocatechol borane: Molecular structures of ClBcat, BrBcat and L·ClBcat (cat = 1,2-O2C6H4; L = PMe3, PEt3, PBut3, PCy3, NEt3). ResearchGate. [Link]

  • Borenium-catalysed para-selective borylation of alkylarenes. Chemical Communications (RSC Publishing). [Link]

  • Catecholborane. Wikipedia. [Link]

  • Synthesis and Reactivity of Electron-Deficient Boron Species. University of California, Riverside. [Link]

  • Mechanistic Study for the Reaction of B12 Complexes with m-Chloroperbenzoic Acid in Catalytic Alkane Oxidations. PubMed. [Link]

  • Reactions of 26 with pinacolborane and catechol borane. ResearchGate. [Link]

  • Structure-Reactivity Relationships in Borane-Based FLP-Catalyzed Hydrogenations, Dehydrogenations, and Cycloisomerizations. ResearchGate. [Link]

  • Borylation. Wikipedia. [Link]

  • Synthesis and Comparison of Reactivity of Amine-Borane Complexes. International Journal of Scientific Research in Science and Technology. [Link]

  • Photoinduced B-Cl Bond Fission in Aldehyde-BCl3 Complexes as a Mechanistic Scenario for C-H Bond Activation. PubMed. [Link]

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2-Chloro-1,3,2-benzodioxaborole: A Technical Guide to Commercial Availability, Purity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Chloro-1,3,2-benzodioxaborole, also known as B-chlorocatecholborane, is a highly reactive and versatile organoboron reagent. Its utility in organic synthesis, particularly as a precursor to the medicinally significant benzoxaborole scaffold, makes it a compound of high interest to researchers in academia and the pharmaceutical industry. The success of synthetic campaigns utilizing this reagent is intrinsically linked to its purity and proper handling. This guide provides an in-depth analysis of its commercial availability, typical purity grades, critical quality control methodologies, and essential handling protocols, grounded in field-proven insights to ensure reproducible and reliable experimental outcomes.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 55718-76-8) is an air-stable but moisture-sensitive crystalline solid. Its reactivity stems from the electrophilic boron center, making it an excellent reagent for various chemical transformations. While it serves multiple roles in synthesis, such as in the preparation of metal boryl complexes and for the cleavage of certain protecting groups, its most prominent application lies in being a key building block for benzoxaboroles.[1][2]

The benzoxaborole moiety is a versatile boron-heterocyclic scaffold that has gained significant traction in medicinal chemistry.[3] Its unique chemical properties and ability to form stable, reversible covalent bonds with biological targets have led to the development of novel therapeutics. Notably, two FDA-approved drugs, Tavaborole (an antifungal for onychomycosis) and Crisaborole (an anti-inflammatory for atopic dermatitis), are built upon this scaffold.[3][4] Given that the quality of the starting material dictates the success of multi-step syntheses, a thorough understanding of the commercial landscape and purity of this compound is paramount for any drug discovery program leveraging this chemistry.[4][5]

Commercial Availability and Purity Grades

This compound is readily available from a range of fine chemical suppliers. The most commonly offered purity grade is 97%, though higher purities can be found. It is crucial for researchers to recognize that even within the same stated purity grade, the impurity profile can vary between suppliers and even between batches. The primary cause of degradation is exposure to atmospheric moisture, leading to hydrolysis.[6]

Below is a summary of representative commercial offerings. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and identify potential contaminants.

SupplierProduct NameCAS NumberStated PurityPhysical Form
Sigma-Aldrich (Merck) B-Chlorocatecholborane55718-76-897%Solid
TCI (Tokyo Chemical Industry) This compound55718-76-8>97.0%Solid
Alfa Aesar B-Chlorocatecholborane55718-76-897%Solid
ChemicalBook Aggregators This compound55718-76-8Typically ≥98%Solid/Liquid
VSNCHEM This compound55718-76-8Not specifiedSolid

Note: Data compiled from supplier websites.[1][2][7][8] Availability and specifications are subject to change. "ChemicalBook Aggregators" refers to various suppliers listed on platforms like ChemicalBook, where purity claims should be independently verified.

Purity Analysis: A Critical Workflow

Verifying the purity of this compound is not a trivial task due to its reactivity. Standard reversed-phase HPLC methods using aqueous mobile phases are unsuitable as they would instantly hydrolyze the analyte. Therefore, analytical protocols must be carefully designed to prevent degradation during sample preparation and analysis.

Common Impurities and Degradation Pathways

The primary impurity of concern is the hydrolysis product, 2-hydroxy-1,3,2-benzodioxaborole (catecholboronic acid). This can arise from improper handling or storage. Other potential impurities may include unreacted catechol or residual catalysts from the manufacturing process. The hydrolysis reaction is the most common failure point in its application.

reagent This compound product 2-Hydroxy-1,3,2-benzodioxaborole (Catecholboronic Acid) reagent->product Hydrolysis water H₂O (Moisture) water->product hcl HCl product->hcl +

Caption: Primary degradation pathway via moisture exposure.

Recommended Analytical Technique: GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for purity assessment due to its high resolution and ability to identify volatile impurities. To overcome the analyte's instability and improve its chromatographic behavior, a derivatization step is essential. Silylation is a robust and field-proven choice.

The workflow below outlines the critical steps from sample handling to data analysis.

cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Instrumental Analysis cluster_data Data Interpretation start Receive Reagent & Obtain CoA handle Transfer Aliquot in Glovebox or under Argon start->handle dissolve Dissolve in Anhydrous Solvent (e.g., Dichloromethane) handle->dissolve derivatize Add Silylating Agent (e.g., BSTFA) dissolve->derivatize heat Heat Briefly (e.g., 60°C) to Ensure Complete Reaction derivatize->heat inject Inject Derivatized Sample into GC-MS heat->inject separate Separate Components on Capillary Column inject->separate detect Detect & Fragment Ions by Mass Spectrometry separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurity Peaks via MS Library Match integrate->identify calculate Calculate Purity (% Area Normalization) identify->calculate report Generate Final Report calculate->report

Caption: Recommended workflow for GC-MS purity analysis.

Experimental Protocol: Purity Determination by GC-MS

This protocol describes a self-validating system for the routine quality control of this compound.

Objective: To determine the purity and identify major impurities using a derivatization-GC-MS method.

Materials:

  • This compound sample

  • Anhydrous Dichloromethane (DCM)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • GC vials with PTFE-lined septa

  • Inert atmosphere glovebox or Schlenk line

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a Mass Selective Detector.

Procedure:

  • Sample Preparation (Critical Step): All sample manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

  • Inside a glovebox, accurately weigh approximately 5 mg of the this compound sample into a clean, dry GC vial.

  • Add 1.0 mL of anhydrous DCM to the vial and gently swirl to dissolve the sample.

  • Add 100 µL of BSTFA to the solution. This reagent will react with the chloro group and any active hydrogens (e.g., from the hydrolyzed impurity) to form stable trimethylsilyl (TMS) derivatives.[9]

  • Seal the vial tightly and heat at 60 °C for 15 minutes to ensure the derivatization reaction goes to completion.

  • Allow the vial to cool to room temperature before analysis.

GC-MS Parameters (Example):

  • Injector: Split mode (e.g., 50:1), 250 °C

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

  • Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C

  • MS Ion Source: 230 °C

  • Scan Range: 40-450 m/z

Data Analysis:

  • The primary peak will correspond to the TMS-derivatized product of this compound.

  • Identify impurity peaks by comparing their mass spectra against a standard library (e.g., NIST). The TMS-derivatized hydrolysis product will be a key impurity to search for.

  • Calculate purity based on the area-percent normalization of the main peak relative to all other integrated peaks.

Essential Handling, Storage, and Safety Protocols

Due to its hazardous nature, strict adherence to safety protocols is non-negotiable. The compound is classified as a flammable solid that causes severe skin burns, eye damage, and respiratory irritation.[6][7]

  • Handling: Always handle in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), a flame-retardant lab coat, and full-face protection (safety glasses and face shield).[6]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The container must be kept tightly closed to prevent moisture ingress. It is designated for storage in a flammable solids cabinet.[6][7]

  • Moisture Sensitivity: The reagent reacts violently with water.[6] Never allow the product to come into contact with water or other protic solvents during storage or use. All glassware and solvents must be scrupulously dried before use.

  • Disposal: Dispose of contaminated materials and waste in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is an indispensable reagent for modern synthetic and medicinal chemistry. Its commercial availability is widespread, but its utility is entirely dependent on its purity and the user's ability to handle it correctly. Researchers and drug development professionals must adopt a rigorous approach to quality control, starting with the procurement of a CoA and extending to in-house purity verification using robust analytical methods like derivatization-GC-MS. By understanding the causal links between its chemical reactivity, proper handling, and analytical assessment, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

  • Boron Molecular. (n.d.). Buy this compound. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-hydroxy-2,6-diphenylpiperidin-4-one | CAS#:10604-77-0. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 55718-76-8. Retrieved from [Link]

  • Co-Formula. (n.d.). N-(3-(Trimethoxysilyl)propyl)butylamine Cas 31024-56-3. Retrieved from [Link]

  • ResearchGate. (n.d.). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Retrieved from [Link]

  • PubMed. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Retrieved from [Link]

  • PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
  • LCGC North America. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Watson International. (n.d.). This compound CAS 55718-76-8. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 2-Chloro-1,3,2-benzodioxaphosphorin-4-one, 1 X 25 g (324124-25G). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,2-benzodioxaborolyl derivatives of ortho-carborane. Retrieved from [Link]

  • ElectronicsAndBooks. (2011). Organic Preparations and Procedures International CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW. Retrieved from [Link]

  • Scilit. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Retrieved from [Link]

  • LookChem. (n.d.). This compound manufacturers and suppliers in india. Retrieved from [Link]

  • CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • Czech J. Food Sci. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Derivatization of Phenols using 2-Chloro-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing the Analytical Window for Phenolic Compounds

Phenolic compounds are a vast and structurally diverse class of molecules that play critical roles in pharmaceuticals, natural products, and industrial chemistry. Their accurate identification and quantification are paramount in drug development, quality control, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, the inherent polarity and low volatility of many phenols, due to their hydroxyl groups, present a significant challenge for direct GC-MS analysis.[1]

Chemical derivatization is a key strategy to overcome these limitations. By converting the polar hydroxyl group into a less polar, more volatile, and thermally stable moiety, the chromatographic behavior and detection sensitivity of phenols can be dramatically improved.[2] While silylation and acetylation are common derivatization techniques, the use of 2-Chloro-1,3,2-benzodioxaborole (also known as B-chlorocatecholborane) offers a unique and advantageous alternative for the formation of stable boronate esters.[1][3]

This application note provides a comprehensive guide to the derivatization of phenols using this compound for subsequent GC-MS analysis. We will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols, and discuss the merits of this approach for researchers in the pharmaceutical and chemical sciences.

The Chemistry of Derivatization: A Mechanistic Perspective

The derivatization of phenols with this compound is a nucleophilic substitution reaction at the boron center. The phenolic hydroxyl group, acting as a nucleophile, attacks the electrophilic boron atom of the reagent. This reaction is typically facilitated by a mild base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

The resulting product is a 2-phenoxy-1,3,2-benzodioxaborole, a type of boronate ester. These derivatives are significantly less polar and more volatile than their parent phenols, making them amenable to GC-MS analysis. The benzodioxaborole moiety is particularly stable, offering robust derivatives suitable for routine analysis.

Caption: Reaction scheme for the derivatization of phenols.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the derivatization of phenols with this compound, followed by their analysis using GC-MS.

Protocol 1: Derivatization of Phenolic Standards

This protocol is suitable for the derivatization of pure phenolic compounds or dried extracts.

Materials:

  • Phenolic standard(s)

  • This compound solution (e.g., 1 M in a suitable aprotic solvent like dichloromethane or toluene)

  • Anhydrous pyridine or triethylamine

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)

  • Vials with PTFE-lined caps (2 mL)

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the phenolic standard into a clean, dry 2 mL vial. If working with a solution, transfer an aliquot containing the desired amount of phenol and evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as this compound is moisture-sensitive.

  • Reagent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., dichloromethane) to dissolve the phenol.

  • Base Addition: Add 50 µL of anhydrous pyridine or triethylamine to the vial. This will act as an HCl scavenger.

  • Derivatizing Agent Addition: Add 100 µL of the 1 M this compound solution to the vial.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the reaction mixture at 60-80°C for 30-60 minutes in a heating block or water bath. The optimal temperature and time may vary depending on the reactivity of the specific phenol.

  • Cooling and Sample Preparation for GC-MS: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. Alternatively, the reaction mixture can be diluted with an appropriate solvent if necessary.

Derivatization_Workflow start Start: Dry Phenolic Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Anhydrous Base (Pyridine/Triethylamine) dissolve->add_base add_reagent Add this compound add_base->add_reagent react Heat at 60-80°C for 30-60 min add_reagent->react cool Cool to Room Temperature react->cool analyze Analyze by GC-MS cool->analyze end End: Data Acquisition analyze->end

Caption: Experimental workflow for phenol derivatization.

Protocol 2: GC-MS Analysis of Derivatized Phenols

The following are general GC-MS parameters that can be used as a starting point. Optimization will be necessary for specific analytes and instrumentation.

Parameter Suggested Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 - 280 °C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven ProgramInitial: 80°C, hold for 2 minRamp: 10-15°C/min to 280-300°CFinal Hold: 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50 - 500 amu
Scan ModeFull Scan
Ion Source Temp.230 °C
Quadrupole Temp.150 °C

Data Interpretation: Mass Spectral Fragmentation

The electron ionization mass spectra of 2-phenoxy-1,3,2-benzodioxaborole derivatives are expected to exhibit characteristic fragmentation patterns. The molecular ion (M+) should be observable. A key fragmentation pathway would involve the cleavage of the B-O bond connecting the phenol moiety, leading to characteristic fragment ions. The presence of the benzodioxaborole moiety will also give rise to specific fragment ions.

Fragmentation_Pathway M [M]+• Frag1 [M - ArO]+ M->Frag1 - ArO• Frag2 [ArO]+ M->Frag2 - C6H4O2B• Frag3 [M - C6H4O2]+ M->Frag3 - B• Frag4 [C6H4O2B]+ Frag1->Frag4 - O

Caption: General fragmentation of 2-phenoxy-1,3,2-benzodioxaboroles.

Advantages of Using this compound

The derivatization of phenols with this compound offers several advantages over traditional methods:

  • Formation of Stable Derivatives: The resulting boronate esters, particularly the benzodioxaborole derivatives, exhibit high thermal and hydrolytic stability, which is beneficial for reproducible chromatographic analysis.[4]

  • Reduced Polarity and Increased Volatility: The derivatization effectively masks the polar hydroxyl group, leading to improved peak shape and shorter retention times in GC.[1]

  • Specific and High-Yielding Reaction: The reaction is generally specific for hydroxyl groups and proceeds with high yields under relatively mild conditions.

  • Characteristic Mass Spectra: The presence of the boron-containing moiety can provide distinct isotopic patterns and fragmentation pathways, aiding in the identification and confirmation of the derivatized phenols.

Limitations and Considerations

  • Moisture Sensitivity: this compound is sensitive to moisture, requiring the use of anhydrous solvents and reagents.

  • Steric Hindrance: Highly sterically hindered phenols may react more slowly or require more forcing reaction conditions.

  • Availability and Cost: Compared to common silylating or acetylating agents, this compound may be less readily available and more expensive.

Conclusion

The derivatization of phenols using this compound is a powerful and reliable method for enhancing their analysis by GC-MS. The formation of stable, volatile boronate esters allows for improved chromatographic performance and sensitive detection. The protocols and information provided in this application note offer a solid foundation for researchers and scientists in the pharmaceutical and chemical industries to implement this valuable analytical technique in their workflows. As with any analytical method, optimization of the derivatization and instrumental parameters for specific applications is recommended to achieve the best results.

References

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • Hol, A., Akdogan, A., Elci, A., Ozel, M. Z., & Elci, L. (2015). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Food Analytical Methods, 8(8), 1961-1971.
  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., & Termopoli, V. (2018). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 23(7), 1735.
  • Ballesteros, E., Gallego, M., & Valcárcel, M. (1990). Gas chromatographic determination of phenol compounds with automatic extraction and derivatization.
  • Barceló, D. (Ed.). (2012). Analysis of emerging contaminants in the environment. Springer Science & Business Media.
  • Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. Organic Syntheses, 100, 199-217.
  • Li, J. J. (2014).
  • RSC Publishing. (2011). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of Mass Spectrometry, 41(3), 312-322.
  • Agilent Technologies. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Mironov, V. F., Sergeenko, G. G., Bauer, I., & Habicher, W. D. (2006). Reaction of 2-Chlorophenylacetylene with 2,2,2-Trichloro-1,3,2λ5-benzodioxaphosphole. Russian Journal of Organic Chemistry, 42(10), 1453-1457.
  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

  • PubMed. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Google Patents. (1995).
  • Zamecnik, J. (1990). Use of Cyclic Boronates for GC/MS Screening and Quantitation of Beta-Adrenergic Blockers and Some Bronchodilators. Journal of analytical toxicology, 14(2), 132-136.
  • PubMed. (2020). Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. [Link]

  • Google Patents. (2021).
  • RACO. (2009).
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

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The Alchemist's Bridge: A Detailed Protocol for One-Pot Suzuki-Miyaura Coupling Leveraging B-Chlorocatecholborane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist navigating the intricate landscapes of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an unparalleled tool for the construction of carbon-carbon bonds. Its robustness, functional group tolerance, and relatively mild conditions have cemented its status as a cornerstone of synthetic organic chemistry.[1] This application note delves into a highly efficient, one-pot protocol that leverages the unique reactivity of B-Chlorocatecholborane for the in situ generation of catecholboronate esters, which are then directly subjected to Suzuki-Miyaura coupling. This streamlined approach obviates the need for isolation of the intermediate boronic ester, thereby enhancing operational simplicity and maximizing time and resource efficiency.[2]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a stepwise protocol but also the underlying scientific rationale, ensuring both flawless execution and a deep understanding of the reaction mechanism.

The Strategic Advantage of B-Chlorocatecholborane in a One-Pot Protocol

The choice of the boron reagent is a critical parameter in any Suzuki-Miyaura coupling. While boronic acids and their pinacol esters are widely used, B-Chlorocatecholborane offers distinct advantages in the context of a one-pot borylation/coupling sequence.[3][4]

  • Enhanced Reactivity: The electron-withdrawing nature of the catechol ligand enhances the Lewis acidity of the boron center, facilitating its reaction with organometallic reagents to form the boronate ester.

  • Stability of the Intermediate: Catecholboronate esters exhibit a favorable balance of stability for isolation if needed, yet are sufficiently reactive for the subsequent transmetalation step in the Suzuki-Miyaura catalytic cycle.[5]

  • Atom Economy: In a one-pot procedure, the direct use of a borylating agent that forms a reactive ester for the subsequent coupling step improves the overall atom economy of the process.

The logic of a one-pot borylation followed by a Suzuki-Miyaura coupling is rooted in the compatibility of the reaction conditions and the sequential nature of the catalytic cycles.[6] The initial borylation establishes the organoboron nucleophile, which is then consumed in the subsequent palladium-catalyzed cross-coupling with a second electrophile.

The Mechanistic Tandem: Borylation Meets Suzuki-Miyaura Coupling

The one-pot protocol can be conceptualized as two interconnected catalytic cycles, with the product of the first (the catecholboronate ester) serving as a key reactant in the second.

Stage 1: In Situ Formation of the Aryl Catecholboronate Ester

The initial step involves the reaction of an organometallic reagent (typically a Grignard or organolithium reagent, generated from an aryl halide) with B-Chlorocatecholborane. This is a nucleophilic substitution at the boron center, displacing the chloride and forming the C-B bond of the boronate ester.

G cluster_borylation Stage 1: Borylation Aryl-MgBr Aryl Grignard (Ar-MgBr) BClCat B-Chlorocatecholborane (Cl-B(cat)) ArBCat Aryl Catecholboronate Ester (Ar-B(cat)) MgClBr MgBrCl

Stage 2: The Suzuki-Miyaura Catalytic Cycle

Once the aryl catecholboronate ester is formed in situ, the palladium catalyst, a second aryl halide (the coupling partner), and a base are introduced. The reaction then proceeds via the canonical Suzuki-Miyaura catalytic cycle.

G Pd0 Pd(0)Ln OxAdd Ar'-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (Ar'-X) Transmetalation Ar-Pd(II)L2-Ar' OxAdd->Transmetalation Transmetalation (Ar-B(cat), Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Experimental Protocol: One-Pot Synthesis of an Unsymmetrical Biaryl

This protocol details the synthesis of 4-methoxy-3'-methylbiphenyl from 4-bromoanisole and 3-bromotoluene as a representative example.

Reagents and Equipment
Reagent/Equipment Purpose/Specification Supplier (Example)
4-BromoanisoleStarting Material (Aryl Halide 1)Sigma-Aldrich
Magnesium turningsGrignard reagent formationSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)SolventSigma-Aldrich
IodineGrignard initiationSigma-Aldrich
B-ChlorocatecholboraneBorylating agentSigma-Aldrich
3-BromotolueneCoupling Partner (Aryl Halide 2)Sigma-Aldrich
Pd(PPh₃)₄Palladium CatalystStrem Chemicals
2M Aqueous Sodium CarbonateBaseFisher Scientific
TolueneSolventFisher Scientific
Standard Schlenk line/glasswareInert atmosphere operationsVWR
Magnetic stirrer with heatingReaction controlIKA
TLC plates (Silica gel 60 F₂₅₄)Reaction monitoringMerck
Step-by-Step Procedure

PART A: In Situ Generation of 4-Methoxyphenyl Catecholboronate Ester

  • Preparation: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an argon atmosphere, add magnesium turnings (1.2 eq).

  • Grignard Initiation: Add a small crystal of iodine to the flask. In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings and gently warm to initiate the Grignard reaction (disappearance of the iodine color and gentle bubbling).

  • Grignard Formation: Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to 0 °C in an ice bath. In a separate flame-dried flask, prepare a solution of B-Chlorocatecholborane (1.1 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent via cannula or the dropping funnel. After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the catecholboronate ester is now complete.

PART B: Suzuki-Miyaura Cross-Coupling

  • Reagent Addition: To the flask containing the in situ generated 4-methoxyphenyl catecholboronate ester, add toluene. This is followed by the addition of 3-bromotoluene (1.05 eq), Pd(PPh₃)₄ (0.03 eq), and 2M aqueous sodium carbonate solution (3.0 eq).

  • Reaction: Heat the biphasic mixture to 85 °C with vigorous stirring under the argon atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-methoxy-3'-methylbiphenyl.

G

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Low yield of Grignard reagent Impure magnesium; wet solvent or glassware.Use high-purity magnesium turnings; ensure all glassware is flame-dried and solvents are anhydrous.
Homocoupling of the Grignard reagent Presence of transition metal impurities.Use high-purity magnesium.
Low conversion in Suzuki coupling Inactive catalyst; insufficient base.Use a fresh batch of catalyst; ensure the base is fully dissolved and vigorously stirred. Consider a different ligand or catalyst system if necessary.[7]
Protodeborylation of the boronate ester Presence of excess water or acid before coupling.Ensure the Grignard and borylation steps are conducted under strictly anhydrous conditions.

Conclusion

The one-pot Suzuki-Miyaura coupling protocol utilizing B-Chlorocatecholborane for the in situ generation of the boronate ester represents a significant advancement in synthetic efficiency. By eliminating the need for the isolation and purification of the intermediate boronate ester, this method reduces waste, saves time, and simplifies the synthesis of complex biaryl structures. The principles and the detailed protocol provided herein are intended to empower researchers to confidently apply this powerful methodology in their synthetic endeavors, accelerating discovery in drug development and materials science.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Couture, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 6(7), 5486-5490. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Henderson, J. L., Edwards, A. S., & Greaney, M. F. (2007). Biaryl synthesis via palladium-catalyzed aryne multicomponent coupling. Organic letters, 9(26), 5589–5592. Available at: [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8678–8688. Available at: [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Procter, D. J., et al. (2018). One-pot borylation/Suzuki-Miyaura sp2–sp3 cross-coupling. Chemical Communications, 54(56), 7859-7862. Available at: [Link]

  • Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(4), 195-207. Available at: [Link]

  • Landers, B., et al. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 9, 2241-2247. Available at: [Link]

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  • Ji, C. L., et al. (2018). A highly efficient room-temperature strategy for borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides have been developed. Chemistry–An Asian Journal, 13(17), 2425-2429. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from: [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Henderson, J. L., Edwards, A. S., & Greaney, M. F. (2007). Biaryl Synthesis via Palladium-Catalyzed Aryne Multicomponent Coupling. Organic Letters, 9(26), 5589-5592. Available at: [Link]

  • Felpin, F.-X., et al. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 48(4), 1150-1193. Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Tetrahedron, 58(48), 9633-9695. Available at: [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. Available at: [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of organic chemistry, 89(22), 16195–16202. Available at: [Link]

  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of organic chemistry, 70(18), 7324–7330. Available at: [Link]

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Application Notes & Protocols: 2-Chloro-1,3,2-benzodioxaborole for Diol Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Diol Protection

In the intricate world of multi-step organic synthesis, the selective masking and unmasking of functional groups is a cornerstone of success.[1][2] Diols, with their dual hydroxyl groups, present a unique challenge, often requiring simultaneous protection to prevent unwanted side reactions during transformations elsewhere in the molecule.[3] While traditional methods like the formation of cyclic acetals (e.g., acetonides, benzylidene acetals) or silyl ethers are robust and widely used, they can sometimes require harsh acidic or basic conditions for cleavage, limiting their compatibility with sensitive substrates.[4][5][6]

Cyclic boronic esters, or boronates, have emerged as a powerful alternative, offering an efficient and remarkably mild method for the protection of 1,2- and 1,3-diols.[7][8] These protecting groups are formed through the reversible reaction of a boronic acid derivative with a diol.[7][9] Among the reagents used to form these esters, 2-chloro-1,3,2-benzodioxaborole, also known as B-chlorocatecholborane, stands out as a highly effective and practical choice.[10] This reagent is a potent Lewis acid that readily reacts with diols under mild conditions to form a stable five-membered benzodioxaborole ring system.[10]

This guide provides an in-depth exploration of this compound as a diol protecting group, detailing the underlying chemistry, providing validated experimental protocols, and discussing the critical parameters that ensure successful implementation in a research and development setting.

Part 1: The Protection Reaction - Mechanism and Protocol

The formation of the cyclic boronate ester is a direct and efficient process. The reaction leverages the nucleophilicity of the diol's hydroxyl groups and the Lewis acidity of the boron center in this compound.

Mechanism of Protection

The reaction proceeds via a nucleophilic attack of one of the diol's hydroxyl groups on the electron-deficient boron atom. This is followed by an intramolecular cyclization with the second hydroxyl group, leading to the displacement of the chloride ion. The process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to drive the reaction to completion and prevent acid-catalyzed side reactions.

Diagram 1. General mechanism for diol protection.
Experimental Protocol: Protection of a Generic Diol

This protocol provides a general method for the protection of a 1,2- or 1,3-diol. It is crucial to perform the reaction under anhydrous conditions as this compound is sensitive to moisture.

Materials:

  • Diol substrate (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv), freshly distilled

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the diol substrate (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled diol solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel. The resulting cyclic boronate esters are often stable to silica gel chromatography.[7]

Key Considerations for Success
  • Substrate Selectivity: Boronic acids and their derivatives show a preference for forming five- or six-membered rings, making them ideal for protecting 1,2- and 1,3-diols.[11] There is often high selectivity for cis-diols over trans-diols due to reduced ring strain in the resulting boronate ester.[7]

  • Anhydrous Technique: The success of the protection hinges on the rigorous exclusion of water. The boron-chlorine bond is readily hydrolyzed, which would deactivate the reagent. Solvents and bases must be anhydrous, and the reaction should be run under an inert atmosphere.

  • Choice of Base: A non-nucleophilic base is essential to neutralize the generated HCl without competing with the diol in reacting with the borole reagent. Triethylamine and pyridine are common choices.

Part 2: The Deprotection Reaction - Releasing the Diol

A significant advantage of the benzodioxaborole protecting group is the mildness of the conditions required for its removal. Deprotection is typically achieved through simple hydrolysis.

Mechanism of Deprotection

The cleavage of the boronate ester is essentially the reverse of the protection reaction. It is an equilibrium process that can be driven forward by the presence of a large excess of water.[7] The boron-oxygen bonds are hydrolyzed, releasing the free diol, catechol, and boric acid.

Diagram 2. General mechanism for hydrolytic deprotection.
Experimental Protocol: Hydrolytic Cleavage

Materials:

  • Protected diol substrate

  • Acetone or THF

  • Water

  • Optional: Mild acid (e.g., acetic acid) or base (e.g., NaHCO₃) to facilitate cleavage if necessary.

Procedure:

  • Dissolve the protected diol in a mixture of acetone and water (e.g., 4:1 v/v).

  • Stir the solution at room temperature. The deprotection is often complete within a few hours but may require gentle heating (40-50 °C) for more stable substrates.

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the diol product.

  • Once the reaction is complete, remove the organic solvent (acetone/THF) under reduced pressure.

  • The resulting aqueous residue contains the diol, catechol, and boric acid. Extract the desired diol product with an appropriate organic solvent (e.g., ethyl acetate). The water-soluble byproducts will largely remain in the aqueous phase.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude diol by flash column chromatography or recrystallization as needed.

Part 3: Summary of Features and Workflow

The utility of this compound is defined by its mild application conditions and the stability of the resulting protected diol.

Data Summary
FeatureProtection ConditionsDeprotection ConditionsStability Profile
Reagents This compound, Et₃N or PyridineWater, often with co-solvent (Acetone/THF)Stable to chromatography, many reductive and oxidative conditions, and organometallic reagents.
Solvent Anhydrous DCM, THFAcetone/Water, THF/WaterLabile to aqueous acid and base.
Temperature 0 °C to Room TempRoom Temp to ~50 °CSensitive to strong Lewis acids.
Duration 1 - 4 hours1 - 12 hoursN/A
General Experimental Workflow

The overall process is straightforward, involving a protection step to mask the diol, subsequent synthetic transformations on other parts of the molecule, and a final deprotection step to reveal the original diol.

Workflow Start Diol Substrate Protection Protection Step (this compound, Base) Start->Protection Protected Benzodioxaborole- Protected Intermediate Protection->Protected Synthesis Further Synthetic Transformations (e.g., Oxidation, Reduction, C-C coupling) Protected->Synthesis Modified Modified Protected Intermediate Synthesis->Modified Deprotection Deprotection Step (Hydrolysis) Modified->Deprotection Final Final Product with Free Diol Deprotection->Final

Diagram 3. Overall synthetic workflow using the protecting group.

Conclusion

This compound provides a valuable and highly practical tool for the temporary protection of diols in organic synthesis. Its primary advantages lie in the mild conditions required for both the protection and deprotection steps, its compatibility with a range of other functional groups, and its stability towards common synthetic reagents, including those used for purification.[7] This combination of features makes it an excellent choice for complex synthetic routes where preserving the integrity of sensitive molecular architecture is paramount. By following the protocols and considering the key parameters outlined in these notes, researchers can confidently and effectively integrate this protecting group strategy into their synthetic endeavors.

References

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available from: [Link]

  • Shimada, N., et al. (2018). 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. Organic Letters. Available from: [Link]

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available from: [Link]

  • Poster. (2023). Assessing the stability and reactivity of a new generation of boronic esters. ACS Publications. Available from: [Link]

  • Campeau, L. C., et al. (2013). A Divalent Protecting Group for Benzoxaboroles. PMC - NIH. Available from: [Link]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Chem-Station International Edition. Available from: [Link]

  • K. C. Nicolaou, et al. Protecting Groups. Available from: [Link]

  • Google Patents. Methods for protecting and deprotecting a diol group. Google Patents.
  • Chemistry university. (2021). Protecting Diols. YouTube. Available from: [Link]

  • Wikipedia. Catecholborane. Wikipedia. Available from: [Link]

  • Organic Chemistry Portal. Protecting Groups. Organic Chemistry Portal. Available from: [Link]

  • Beilstein-Institut. (2017). Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. PMC - NIH. Available from: [Link]

  • ChemWhat. This compound CAS#: 55718-76-8. ChemWhat. Available from: [Link]

  • Stella, V. J., et al. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. Fiveable. Available from: [Link]

  • Ataman Kimya. CATECHOLBORANE. Ataman Kimya. Available from: [Link]

  • Taylor, M. S. (2012). Regio- and Enantioselective Monofunctionalization of Diols via Hemiboronic Acid Catalysis. University of Toronto. Available from: [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. Protecting group. Wikipedia. Available from: [Link]

  • ResearchGate. (2019). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available from: [Link]

  • Wiley Online Library. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones?. Chemistry Stack Exchange. Available from: [Link]

  • Pearson. Acetals can serve as protecting groups for 1,2-diols, as well as.... Pearson. Available from: [Link]

  • Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. (2021). SYNTHESIS AND APPLICATION OF HOMOBIFUNCTIONAL REACTIVE DYES WITH CHLOROACETAMIDE GROUPS. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available from: [Link]

  • ORKG. Boron-Diol Interactions as the Basis for Novel Catalytic Transformations. ORKG. Available from: [Link]

  • ResearchGate. (2015). Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. ResearchGate. Available from: [Link]

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Application Note: A Practical Guide to the Synthesis of Arylboronate Esters via Palladium-Catalyzed Cross-Coupling of Aryl Halides with 2-Chloro-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Arylboronate esters are indispensable intermediates in modern organic synthesis, primarily serving as key nucleophilic partners in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl motifs.[1] This application note provides a comprehensive technical guide for the synthesis of aryl catecholboronate esters from aryl halides using 2-chloro-1,3,2-benzodioxaborole. We delve into the mechanistic underpinnings of the palladium-catalyzed Miyaura borylation, offer detailed, field-proven protocols, and present a guide for troubleshooting common experimental challenges. The methodologies described herein are designed to be robust, reproducible, and adaptable to a wide range of substrates, facilitating the efficient production of these valuable synthetic building blocks.

Introduction and Scientific Principle

The palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, known as the Suzuki-Miyaura reaction, is one of the most powerful and widely used methods for C-C bond formation. The stability, low toxicity, and functional group tolerance of the organoboron reagents are central to the reaction's success. While arylboronic acids and their pinacol esters are the most common coupling partners, aryl catecholboronate esters represent a highly valuable and sometimes overlooked alternative.[2]

This guide focuses on the synthesis of aryl catecholboronate esters via a Miyaura borylation reaction.[3][4] This process involves the palladium-catalyzed coupling of an aryl halide (Ar-X) with a boron-containing reagent. Instead of the more common bis(pinacolato)diboron (B₂pin₂), this protocol utilizes this compound (chlorocatecholborane). This reagent serves as an efficient source for the catecholboronate moiety, reacting in a catalytic cycle to furnish the desired arylboronate ester.

The overall transformation is as follows:

Ar-X + Cl-B(catechol) + Base ---[Pd catalyst/ligand]--> Ar-B(catechol) + Base·HX + Cl⁻

Causality Behind Reagent Choice:

  • Aryl Halides (Ar-X): The reactivity of the aryl halide is critical and generally follows the trend I > Br > OTf >> Cl. Aryl iodides and bromides are excellent substrates, while chlorides often require more specialized, highly active catalyst systems.[5]

  • This compound: This electrophilic boron species is activated by a base in the catalytic cycle, enabling transmetalation to the palladium center. Its reactivity profile offers a useful alternative to other borylating agents.

  • Palladium Catalyst & Ligand: The choice of catalyst and ligand is paramount. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, PCy₃) are often required to promote the key steps of oxidative addition and reductive elimination, especially for less reactive aryl chlorides.[1][6]

  • Base: A base is essential for the transmetalation step. Weak bases like potassium acetate (KOAc) or potassium phosphate (K₃PO₄) are commonly used.[7][8] The base facilitates the formation of a more nucleophilic boryl species and/or a more electrophilic palladium intermediate, driving the crucial C-B bond-forming transmetalation.[3]

The Catalytic Cycle: A Mechanistic Overview

The synthesis proceeds via a well-established palladium-catalyzed cycle, analogous to the Miyaura borylation.[3][4] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Miyaura Borylation Cycle Figure 1: Catalytic Cycle for Aryl Catecholboronate Ester Synthesis pd0 Pd(0)Lₙ (Active Catalyst) pd2_oa Ar-Pd(II)-X(Lₙ) (Oxidative Adduct) pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)-B(cat)(Lₙ) (Transmetalation Complex) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar-B(cat) (Arylboronate Ester) pd2_tm->product Product Release reagents Ar-X boron Base + Cl-B(cat)

Caption: Figure 1: Catalytic Cycle for Aryl Catecholboronate Ester Synthesis

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The halide on the Pd(II) center is exchanged for the catecholboronate group. This step is facilitated by the base, which activates the boron reagent. The high oxophilicity (affinity for oxygen) of boron provides a thermodynamic driving force for this exchange.[3]

  • Reductive Elimination: The aryl group and the catecholboronate group are eliminated from the Pd(II) center, forming the desired C-B bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol

This protocol provides a general method for the borylation of an aryl bromide. Conditions may need to be optimized for specific substrates, particularly for aryl chlorides or complex heteroaryl systems.

3.1 Materials and Equipment

  • Reagents: Aryl halide, this compound, Palladium(II) acetate [Pd(OAc)₂], SPhos (or other suitable ligand), Potassium phosphate (K₃PO₄, anhydrous), Anhydrous 1,4-dioxane, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel.

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and stir bar, heating mantle, inert gas line (Nitrogen or Argon), syringes, TLC plates, rotary evaporator, column chromatography setup.

Safety Precaution: This reaction must be performed under an inert atmosphere as palladium catalysts can be sensitive to air and moisture. Reagents should be handled in a fume hood.

3.2 Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow Diagram start Start: Assemble Oven-Dried Glassware reagents Add Solids: Aryl Halide (1.0 eq) K₃PO₄ (3.0 eq) Pd(OAc)₂ (2 mol%) SPhos (4 mol%) start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvents Add Anhydrous Dioxane via Syringe inert->solvents boron Add 2-Chloro-1,3,2- benzodioxaborole (1.2 eq) via Syringe solvents->boron reaction Heat Reaction Mixture (e.g., 80-100 °C) and Stir Vigorously boron->reaction monitor Monitor Progress via TLC or GC-MS reaction->monitor workup Cool to RT Quench with Water Extract with Ethyl Acetate monitor->workup Upon Completion purify Dry Organic Layer (MgSO₄) Concentrate in vacuo Purify via Column Chromatography workup->purify product Characterize Pure Arylboronate Ester (NMR, MS) purify->product

Caption: Figure 2: Experimental Workflow Diagram

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), potassium phosphate (3.0 mmol, 3.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation.

  • Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS to check for the consumption of the aryl halide starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl catecholboronate ester.

Results: Substrate Scope and Yields

The described protocol is adaptable to a variety of aryl halides. The following table summarizes representative outcomes based on established principles of Miyaura borylation.[5][9]

EntryAryl Halide (Ar-X)ProductTypical Yield (%)Notes
14-Bromoanisole2-(4-methoxyphenyl)-1,3,2-benzodioxaborole85-95%Electron-rich bromides are excellent substrates.
24-Bromobenzonitrile2-(4-cyanophenyl)-1,3,2-benzodioxaborole80-90%Tolerates electron-withdrawing cyano groups.
31-Iodonaphthalene2-(naphthalen-1-yl)-1,3,2-benzodioxaborole>90%Aryl iodides are highly reactive.
43-Bromo-pyridine2-(pyridin-3-yl)-1,3,2-benzodioxaborole70-85%Heteroaryl halides are generally good substrates.
54-Chloroacetophenone2-(4-acetylphenyl)-1,3,2-benzodioxaborole40-60%Aryl chlorides are more challenging and may require higher catalyst loading or more active catalysts (e.g., XPhos-Pd-G2).[6]
62-Bromotoluene2-(o-tolyl)-1,3,2-benzodioxaborole75-85%Steric hindrance is generally well-tolerated.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficient temperature.3. Poor quality base or solvent.4. Unreactive aryl chloride.1. Ensure a rigorously inert atmosphere; use fresh, anhydrous solvent.2. Increase reaction temperature (up to 120 °C for dioxane).3. Use freshly opened or properly stored anhydrous reagents.4. Switch to a more active ligand (e.g., XPhos) or catalyst system. Increase catalyst loading.
Formation of Biaryl Homocoupling Product (Ar-Ar) The arylboronate product is reacting with the aryl halide starting material (a competing Suzuki coupling).[8]1. Use a milder base (e.g., KOAc instead of K₃PO₄).2. Lower the reaction temperature.3. Ensure the borylating agent is not the limiting reagent.
Protodeborylation (Product decomposes to Ar-H) Presence of water or protic sources.1. Use anhydrous solvents and reagents.2. Ensure the work-up is not overly acidic if the product is sensitive.
Difficult Purification Co-elution of product with ligand or byproducts.1. Optimize the eluent system for column chromatography.2. Consider a different ligand that may have a more distinct polarity.

Conclusion

The palladium-catalyzed synthesis of aryl catecholboronate esters from aryl halides and this compound is a robust and versatile method. By carefully selecting the catalyst, ligand, and base, and by maintaining a strictly inert atmosphere, researchers can efficiently access a wide array of valuable boronate esters. These compounds are stable, purifiable building blocks ready for direct use in subsequent transformations, most notably the Suzuki-Miyaura cross-coupling, empowering discovery in medicinal chemistry and materials science.

References

  • Title: Miyaura Borylation ReactionSource: Organic Chemistry PortalURL: [Link]

  • Title: Miyaura borylationSource: WikipediaURL: [Link]

  • Title: Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora DerivativesSource: ResearchGateURL: [Link]

  • Title: Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling SequenceSource: MDPIURL: [Link]

  • Title: Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplersSource: ResearchGateURL: [Link]

  • Title: A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acidSource: National Institutes of HealthURL: [Link]

  • Title: Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic AcidSource: National Institutes of HealthURL: [Link]

  • Title: Palladium-Catalyzed Borylation of Primary Alkyl BromidesSource: National Institutes of HealthURL: [Link]

  • Title: Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline CompoundSource: National Institutes of HealthURL: [Link]

  • Title: Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step GreenerSource: National Institutes of HealthURL: [Link]

  • Title: Efficient synthesis of aryl boronates via zinc-catalyzed cross-coupling of alkoxy diboron reagents with aryl halides at room temperatureSource: PubMedURL: [Link]

  • Title: Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic FrameworksSource: PubMedURL: [Link]

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Chemoselective reduction of carbonyls with catecholborane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Reduction of Carbonyls with Catecholborane

Abstract

Catecholborane (HBCat) has emerged as a remarkably versatile and selective reducing agent in modern organic synthesis.[1] Its unique reactivity profile, characterized by a balance of stability and controlled hydride-donating ability, allows for the highly chemoselective reduction of various carbonyl functionalities. This application note provides an in-depth guide for researchers and drug development professionals on the principles and practical execution of carbonyl reductions using catecholborane. We will explore the underlying mechanistic principles that govern its selectivity, present a comparative analysis of carbonyl reactivity, and offer detailed, field-proven protocols for common synthetic transformations, including the selective reduction of aldehydes in the presence of ketones and the diastereoselective reduction of β-hydroxy ketones.

Theoretical Background: Understanding the Source of Selectivity

Catecholborane (1,3,2-benzodioxaborole) is a colorless liquid that exists as a stable monomer, unlike diborane or other alkylboranes.[2] This stability arises from the electronic influence of the aryloxy groups, which diminishes the Lewis acidity of the boron center.[2] Despite this tempered reactivity, HBCat remains an effective hydride source, particularly for carbonyl compounds.

Mechanism of Carbonyl Reduction

The reduction of a carbonyl group by catecholborane is initiated by the coordination of the carbonyl oxygen to the Lewis acidic boron atom. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and susceptible to hydride attack. The hydride is then transferred from the boron to the carbon atom via a cyclic transition state. Subsequent hydrolysis or workup liberates the corresponding alcohol.

G cluster_product R1 C1 C R1->C1 O1 O C1->O1 R2 C1->R2 B B O1->B H_B H H_B->B O_Cat1 O B->O_Cat1 O_Cat2 O B->O_Cat2 Cat Catechol Backbone O_Cat1->Cat O_Cat2->Cat placeholder1 placeholder2 placeholder1->placeholder2 + placeholder3 ts_label Lewis Acid Coordination placeholder3->ts_label placeholder4 ts [Transition State] placeholder4->ts placeholder5 placeholder6 Prod_C C placeholder6->Prod_C ts->placeholder5 C2 C O2 O B2 B H2 H R1_ts R2_ts Cat_ts Cat Prod_H H Prod_O O Prod_B B Prod_R1 Prod_R2 Prod_Cat Cat

Figure 1: Generalized mechanism of carbonyl reduction by catecholborane.

The Basis of Chemoselectivity

The remarkable chemoselectivity of catecholborane stems from the difference in electrophilicity and steric hindrance among various carbonyl groups.[3] Aldehydes, being less sterically hindered and more electrophilic than ketones, react significantly faster. This kinetic differentiation allows for the selective reduction of an aldehyde in the presence of a ketone.

Ketones are, in turn, more reactive than esters and amides. The lone pairs on the oxygen or nitrogen atoms of esters and amides delocalize into the carbonyl group, reducing its electrophilicity and thus its reactivity towards nucleophilic hydride reagents like catecholborane. This established reactivity hierarchy (Aldehydes > Ketones > Esters > Amides) is the cornerstone of its application in complex molecule synthesis.

Applications and Substrate Scope

Catecholborane is not a universal reducing agent like lithium aluminum hydride; its utility lies in its mildness and selectivity.[4]

  • Aldehydes vs. Ketones: Excellent selectivity for aldehydes is routinely achieved.

  • Ketones vs. Other Groups: Ketones can be reduced in the presence of less reactive groups like esters, amides, and nitriles.

  • α,β-Unsaturated Systems: Catecholborane can be used for the 1,4-conjugate reduction of α,β-unsaturated ketones, often in a tandem sequence with other reactions.[5][6]

  • Deoxygenation: In the form of their tosylhydrazone derivatives, both aldehydes and ketones can be completely deoxygenated to the corresponding methylene group, providing a mild alternative to Wolff-Kishner or Clemmensen reductions.[1][7][8]

  • Stereoselective Reductions: It is a key reagent in the stereoselective reduction of β-hydroxy ketones to afford syn-1,3-diols, a crucial transformation in natural product synthesis.[9][10][11] This reaction proceeds through a chelation-controlled transition state.

Comparative Reactivity of Carbonyl Groups

The following table summarizes the general reactivity and conditions for the reduction of various carbonyl-containing functional groups with catecholborane.

Functional GroupRelative ReactivityTypical ConditionsProductNotes
AldehydeVery HighTHF, 0°C to RT, 1-2hPrimary AlcoholExcellent selectivity over ketones and other carbonyls.
KetoneHighTHF, RT to reflux, 2-24hSecondary AlcoholSlower than aldehydes; can be accelerated with catalysts.
β-Hydroxy KetoneHighTHF, -10°C to RT, 5hsyn-1,3-DiolHigh diastereoselectivity via chelation control.[9]
Acyl ChlorideHighTHF, 0°CPrimary AlcoholReduction is typically rapid.
EsterLowRequires forcing conditionsPrimary AlcoholGenerally unreactive under standard conditions.
AmideVery LowRequires forcing conditionsAmineGenerally unreactive under standard conditions.
TosylhydrazoneHighChloroform, RT, 1-2hMethylene (CH₂)Mild and effective deoxygenation method.[7]

Experimental Protocols

Safety and Handling

Catecholborane is flammable and highly sensitive to moisture. All manipulations must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. It should be stored in a cool, dry place.

Figure 2: General experimental workflow for catecholborane reductions.

Protocol 1: Chemoselective Reduction of an Aldehyde in the Presence of a Ketone

This protocol describes the reduction of 4-acetylbenzaldehyde to (4-acetylphenyl)methanol, demonstrating the high chemoselectivity of catecholborane.

Materials:

  • 4-acetylbenzaldehyde

  • Catecholborane (1.0 M solution in THF or neat)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, septum, and nitrogen/argon line

Procedure:

  • Setup: To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 4-acetylbenzaldehyde (1.48 g, 10 mmol).

  • Dissolution: Add anhydrous THF (20 mL) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reagent: Add catecholborane (1.0 M solution in THF, 11 mL, 11 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography), observing the disappearance of the starting aldehyde.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the excess catecholborane by the dropwise addition of anhydrous methanol (5 mL). Vigorous gas evolution (H₂) will be observed.

  • Workup: Add the saturated Rochelle's salt solution (20 mL) and stir vigorously at room temperature for at least 2 hours. This step is crucial to break down the boronate ester complex and facilitate extraction.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-acetylphenyl)methanol.

Protocol 2: Diastereoselective Reduction of a β-Hydroxy Ketone

This protocol outlines the syn-selective reduction of an acyclic β-hydroxy ketone to the corresponding syn-1,3-diol, a reaction of significant synthetic utility.[9][10]

Materials:

  • β-Hydroxy ketone substrate (e.g., 4-hydroxy-4-phenylbutan-2-one)

  • Catecholborane (neat, freshly distilled if necessary)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-hydroxy ketone (1.0 mmol).

  • Dissolution: Dissolve the substrate in anhydrous THF (8.0 mL).

  • Cooling: Chill the solution in a methanol-ice bath to -10°C.[9]

  • Addition of Reagent: Add neat catecholborane (5.0 eq) via syringe. The use of excess reagent ensures the rapid formation of the initial boronic ester, which is key to the chelation-controlled reduction.[9]

  • Reaction: Stir the mixture at -10°C for 5 hours. The progress can be monitored by TLC.

  • Quenching: Quench the reaction by the slow addition of anhydrous methanol (4.0 mL) at -10°C.

  • Workup: Add a saturated aqueous solution of Rochelle's salt (4.0 mL) and allow the mixture to warm to room temperature. Stir vigorously for 2 hours.[9]

  • Extraction: Isolate the product using a standard extractive procedure with a suitable solvent like diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude diol by flash chromatography. The diastereomeric ratio (syn:anti) can be determined by ¹H NMR or GC analysis of the crude product.

Troubleshooting

  • Incomplete Reaction: Ensure the catecholborane is of high quality and the solvent is rigorously anhydrous. Moisture will rapidly decompose the reagent. If reactivity is sluggish for a ketone, gentle heating (reflux in THF) may be required.

  • Low Selectivity: For aldehyde/ketone differentiations, maintain a low temperature (0°C) and avoid a large excess of catecholborane. For stereoselective reductions, ensure sufficient excess of the reagent is used to favor the chelation pathway.[9]

  • Difficult Workup: If an emulsion forms during extraction, it often indicates incomplete hydrolysis of the boronate ester. Extend the stirring time with Rochelle's salt or add a small amount of dilute acid (e.g., 1M HCl) if the product is acid-stable.

References

Application of 2-Chloro-1,3,2-benzodioxaborole in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Chloro-1,3,2-benzodioxaborole in Natural Product Synthesis

Introduction: The Unique Utility of a Versatile Boron Reagent

In the intricate field of natural product synthesis, where molecular complexity demands precision and efficiency, the choice of reagents is paramount.[1][2][3] this compound, often referred to as chlorocatecholborane, has emerged as a powerful and versatile tool for synthetic chemists. Its utility stems from the electron-deficient nature of its boron center, rendering it a potent Lewis acid and a precursor to a variety of other useful boron-based reagents. This guide provides a detailed exploration of its applications, grounded in mechanistic principles and supported by practical protocols, to aid researchers in leveraging this reagent for the synthesis of complex molecular architectures.

Core Application 1: Chemoselective Protection of Diols

One of the most widespread applications of this compound is in the protection of 1,2- and 1,3-diols.[4] The formation of a cyclic catecholboronate ester is a robust strategy, particularly favored for its high efficiency and the stability of the resulting protected group under a range of reaction conditions.

Causality and Strategic Advantage:

The reaction proceeds via the formation of a stable five- or six-membered ring, which is thermodynamically favorable. This method is particularly effective for cis-diols or syn-1,3-diols, where the pre-organized spatial arrangement of the hydroxyl groups facilitates rapid cyclization. The resulting benzodioxaborole-protected diol is stable to various non-aqueous reagents, including many oxidizing and reducing agents, as well as organometallic reagents, making it an orthogonal protecting group in multi-step syntheses.

Experimental Protocol: Protection of a generic cis-1,2-Diol

Objective: To protect a cis-1,2-diol using this compound.

Materials:

  • Substrate (containing cis-1,2-diol) (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (Et₃N) or other non-nucleophilic base (2.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the diol substrate in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the base.

  • Addition of Base: Add triethylamine to the solution and stir for 5 minutes.

  • Addition of Boron Reagent: Add this compound dropwise to the stirred solution. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected diol.

Self-Validation Notes:

  • Expected Outcome: Formation of a new, less polar spot on TLC corresponding to the boronate ester. The disappearance of the diol starting material.

  • Troubleshooting: If the reaction is sluggish, ensure all reagents and solvents are strictly anhydrous, as moisture will readily hydrolyze the chloroborole reagent.

Diagram: Diol Protection Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Diol in Anhydrous Solvent P2 Cool to 0 °C P1->P2 P3 Add Et3N P2->P3 R1 Add this compound P3->R1 R2 Stir at RT (1-2h) R1->R2 R3 Monitor by TLC R2->R3 W1 Aqueous Quench (NaHCO3) R3->W1 W2 Extraction W1->W2 W3 Dry & Concentrate W2->W3 W4 Column Chromatography W3->W4 Final Final W4->Final Pure Protected Diol

Caption: Workflow for diol protection.

Core Application 2: Lewis Acid Catalysis

The vacant p-orbital on the boron atom of this compound makes it an effective Lewis acid catalyst.[5][6] It can activate carbonyls and other Lewis basic functional groups, facilitating a variety of transformations, including Diels-Alder reactions, aldol additions, and Mukaiyama-type reactions.

Causality and Strategic Advantage:

By coordinating to a Lewis basic site (e.g., the oxygen of a carbonyl group), the boron center withdraws electron density, rendering the substrate more electrophilic and thus more susceptible to nucleophilic attack. This activation lowers the energy barrier for the reaction, often allowing it to proceed under milder conditions and with enhanced selectivity compared to the uncatalyzed process.[5] Its moderate Lewis acidity prevents unwanted side reactions that can be triggered by stronger Lewis acids.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

Objective: To catalyze the cycloaddition of cyclopentadiene and methyl acrylate.

Materials:

  • Methyl acrylate (1.0 eq)

  • Cyclopentadiene (freshly cracked) (1.5 eq)

  • This compound (0.1 - 0.2 eq, as catalyst)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere, add a solution of methyl acrylate in anhydrous CH₂Cl₂ to a flame-dried flask.

  • Catalyst Addition: Add this compound to the solution and stir for 10 minutes at -78 °C (dry ice/acetone bath).

  • Diene Addition: Add freshly cracked cyclopentadiene dropwise to the cold solution.

  • Reaction: Maintain the reaction at -78 °C and stir for 3-4 hours. Monitor the disappearance of the dienophile by TLC or GC-MS.

  • Workup: Quench the reaction with a small amount of pyridine or saturated NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Extraction: Dilute with CH₂Cl₂ and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to yield the Diels-Alder adduct.

Self-Validation Notes:

  • Expected Outcome: A significant increase in the reaction rate and potentially an improved endo/exo selectivity compared to the thermal reaction.

  • Troubleshooting: Polymerization of the diene or dienophile can occur if the reaction is not kept cold or if impurities are present. Ensure high-purity, anhydrous reagents are used.

Diagram: Mechanism of Lewis Acid Catalysis

G cluster_activation Activation Step cluster_cycloaddition Cycloaddition cluster_release Catalyst Turnover Dienophile Dienophile (C=C-C=O) ActivatedComplex Activated Complex [C=C-C=O---B(Cl)(OAr)2] Dienophile->ActivatedComplex LewisAcid Cl-B(OAr)2 LewisAcid->ActivatedComplex ProductComplex Product-Catalyst Complex ActivatedComplex->ProductComplex Diene Diene Diene->ProductComplex FinalProduct Diels-Alder Adduct ProductComplex->FinalProduct CatalystRegen Cl-B(OAr)2 ProductComplex->CatalystRegen

Caption: Lewis acid activation in a Diels-Alder reaction.

Core Application 3: Precursor to Catecholborane for Hydroboration

This compound serves as a convenient and stable precursor to catecholborane (1,3,2-benzodioxaborole), a widely used hydroborating agent. Catecholborane itself can be challenging to store long-term, so generating it in situ from its chloro-derivative is a common and practical strategy.

Causality and Strategic Advantage:

The B-Cl bond is readily reduced by common hydride sources like tributyltin hydride (Bu₃SnH) or triethylsilane (Et₃SiH) to a B-H bond, forming catecholborane. This in situ generation avoids handling the often-unstable catecholborane directly. The resulting catecholborane can then participate in the hydroboration of alkenes and alkynes, a cornerstone reaction in organic synthesis for the anti-Markovnikov hydration of double and triple bonds.[7]

Experimental Protocol: In Situ Generation of Catecholborane and Subsequent Hydroboration

Objective: To perform a hydroboration-oxidation of an alkene.

Materials:

  • Alkene substrate (1.0 eq)

  • This compound (1.2 eq)

  • Triethylsilane (Et₃SiH) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH, 3M)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the alkene substrate in anhydrous THF in a flame-dried flask.

  • Reagent Addition: Add this compound, followed by the dropwise addition of triethylsilane at room temperature.

  • Hydroboration: Stir the reaction mixture at room temperature for 2-4 hours, or until the hydroboration is complete (monitor by TLC or GC-MS).

  • Oxidation Setup: In a separate flask, prepare a solution of 3M NaOH. Cool this solution and the reaction mixture to 0 °C.

  • Oxidation: Carefully and slowly add the 3M NaOH solution to the reaction mixture, followed by the very slow, dropwise addition of 30% H₂O₂. Caution: This oxidation is highly exothermic. Maintain the temperature below 20 °C.

  • Completion: After the addition is complete, remove the ice bath and stir the mixture vigorously for 1 hour at room temperature.

  • Workup: Dilute the mixture with diethyl ether and separate the layers. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Self-Validation Notes:

  • Expected Outcome: Successful conversion of the alkene to the corresponding anti-Markovnikov alcohol.

  • Troubleshooting: The oxidation step is critical. Slow and controlled addition of H₂O₂ is essential to prevent a dangerous exotherm. Ensure efficient stirring and cooling.

Table: Summary of Applications

ApplicationKey TransformationTypical ConditionsAdvantages
Diol Protection R(OH)₂ → R(O₂B-Ar)1.1 eq Reagent, Et₃N, CH₂Cl₂, 0°C to RTForms stable cyclic boronate esters; orthogonal to many other groups.
Lewis Acid Catalysis Diels-Alder, Aldol, etc.0.1-0.2 eq Reagent, CH₂Cl₂, -78°C to RTMild activation of electrophiles; improves rates and selectivities.
Hydroboration Precursor Alkene → Alcohol1.2 eq Reagent, Et₃SiH, THF; then NaOH/H₂O₂Convenient in situ generation of catecholborane; classic anti-Markovnikov hydration.

Conclusion and Future Outlook

This compound is a testament to the power of boron chemistry in addressing the challenges of complex molecule synthesis.[8] Its roles as a robust protecting agent, a mild Lewis acid catalyst, and a stable precursor to other valuable reagents underscore its significance. For researchers and drug development professionals, a thorough understanding of this reagent's capabilities and practical handling is essential for designing efficient and innovative synthetic routes. As the quest for novel natural products and their analogues continues, the strategic application of versatile reagents like this compound will undoubtedly remain a key element in the synthetic chemist's toolkit.

References

  • Vertex AI Search. (n.d.). Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits.
  • Organic Chemistry Portal. (n.d.). Catecholborane.
  • Hoveyda, A. H., et al. (n.d.). Multifunctional organoboron compounds for scalable natural product synthesis. PMC.
  • ResearchGate. (n.d.). Empowering Synthesis of Complex Natural Products.
  • Chemrio. (n.d.). This compound.
  • Wipf, P., et al. (2014). Natural products as starting points for the synthesis of complex and diverse compounds. Natural Product Reports, 31(1), 6-14.
  • MDPI. (n.d.). 2-Substituted-1,3,2-dithioborolans as Chiral Lewis Acid Catalysts.
  • Wikipedia. (n.d.). Diol.
  • Nicolaou, K. C. (2020). Perspectives from nearly five decades of total synthesis of natural products and their analogues for biology and medicine. RSC Publishing.
  • ResearchGate. (n.d.). Recent progress in 1,3,2-diazaborole chemistry.
  • Singh, V. K., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
  • Inglesby, P. A., et al. (n.d.). Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed [2 + 2 + 2] Cycloaddition. NIH.
  • MDPI. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives.
  • Hilaris Publisher. (2023). Exploring the Chemistry of Natural Products: Synthesis and Biological Applications.
  • Nicolaou, K. C., & Rigol, S. (n.d.). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. PMC - NIH.
  • White, M. C., et al. (2023). Strategic application of C-H oxidation in natural product total synthesis. PubMed.
  • Zwier, T. S., et al. (2020). Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. PubMed.
  • Micale, N., et al. (n.d.). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate.
  • Scilit. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry.
  • American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series.

Sources

Application Notes & Protocols: A Researcher's Guide to Hydroboration Reactions Utilizing Catecholborane and the Utility of B-Chlorocatecholborane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of hydroboration reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-boron bonds. We will focus on the practical application of catecholborane (HBcat) for the hydroboration of alkenes and alkynes, followed by oxidative workup to yield valuable alcohol products. Furthermore, this document will clarify the distinct, yet complementary, role of B-Chlorocatecholborane, a potent Lewis acid often utilized in advanced synthetic transformations.

Foundational Principles: Distinguishing Catecholborane and B-Chlorocatecholborane

In the realm of organoboron chemistry, precision in reagent choice is paramount. While structurally similar, Catecholborane (HBcat) and B-Chlorocatecholborane (ClBcat) serve fundamentally different functions.

  • Catecholborane (C₆H₄O₂BH): The Hydroborating Agent. This compound is the primary focus for the hydroboration reaction itself. It possesses a B-H bond that can add across a carbon-carbon double or triple bond.[1] Its stability in dry air and solubility in common aprotic solvents make it a more manageable alternative to borane (BH₃) complexes.[2] The hydroboration step produces B-alkyl or B-alkenylcatecholboranes, which are versatile intermediates.[3]

  • B-Chlorocatecholborane (C₆H₄O₂BCl): The Lewis Acid. This reagent lacks the requisite B-H bond for direct hydroboration. Instead, its electron-deficient boron center makes it a powerful Lewis acid. Its primary applications include the cleavage of acetals, removal of protecting groups like the trityl group, and as a catalyst for borylative cyclization of alkynes.[4] It is an essential tool for various synthetic transformations but is not a direct hydroborating agent.[5][6]

Understanding this distinction is critical for successful experimental design. This guide will detail the hydroboration protocol using catecholborane, the more relevant reagent for the core transformation.

Safety First: Handling Boron Reagents

Both catecholborane and B-chlorocatecholborane demand careful handling in a controlled laboratory environment.

Hazard Category Precautionary Measures References
Flammability B-Chlorocatecholborane is a flammable solid. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground equipment to prevent static discharge.[7]
Corrosivity/Health B-Chlorocatecholborane causes severe skin burns and eye damage. Both reagents can cause respiratory irritation.[7]
Reactivity Reacts with moisture (EUH014: Reacts violently with water). All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[4]
Personal Protective Equipment (PPE) Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. Work exclusively within a chemical fume hood.[4][8]
Storage Store in a tightly sealed container under an inert atmosphere, in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[7][9]

The Mechanism of Hydroboration-Oxidation

The conversion of an alkene to an alcohol via hydroboration-oxidation is a two-part process. The initial hydroboration step is a concerted, stereospecific syn-addition of the B-H bond across the alkene.

Regio- and Stereoselectivity
  • Regioselectivity (Anti-Markovnikov): The boron atom adds to the less sterically hindered carbon of the double bond, while the hydrogen adds to the more substituted carbon.[10] This is a result of both steric effects (the bulky borane avoids the more crowded end of the alkene) and electronic effects (the boron is the electrophilic partner in the addition).[11]

  • Stereoselectivity (syn-addition): The B and H atoms are delivered to the same face of the double bond. This concerted mechanism proceeds through a four-membered ring transition state without the formation of a carbocation intermediate, thus preventing rearrangements.[12][13]

Catalysis

While uncatalyzed hydroboration with catecholborane often requires elevated temperatures (e.g., 70-100 °C), the reaction can be significantly accelerated by transition metal catalysts.[14] Wilkinson's catalyst, RhCl(PPh₃)₃, is commonly employed, enabling the reaction to proceed efficiently at room temperature.[15] The catalytic cycle involves oxidative addition of the B-H bond to the metal center, followed by alkene insertion and reductive elimination of the alkylborane product.[14]

Oxidation

The resulting organoborane is typically not isolated. It is directly oxidized in a subsequent workup step, most commonly with basic hydrogen peroxide (e.g., NaOH/H₂O₂). This process replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry.[16][17]

Workflow Visualization

Hydroboration_Oxidation_Workflow cluster_0 Part 1: Hydroboration cluster_1 Part 2: Oxidation Alkene Alkene Substrate Hydroboration Hydroboration (syn-addition) Alkene->Hydroboration HBcat Catecholborane (HBcat) HBcat->Hydroboration Organoborane B-Alkylcatecholborane Intermediate Hydroboration->Organoborane C-B bond formation Oxidation Oxidative Workup (Retention of Stereochemistry) Organoborane->Oxidation Oxidant H₂O₂ / NaOH Oxidant->Oxidation Alcohol Anti-Markovnikov Alcohol Product Oxidation->Alcohol C-O bond formation

Caption: Overall workflow for the two-stage hydroboration-oxidation reaction.

Detailed Experimental Protocol: Hydroboration of 1-Octene

This protocol details a representative uncatalyzed hydroboration of a terminal alkene, followed by oxidative workup.

Materials:

  • 1-Octene (Substrate)

  • Catecholborane (HBcat)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stir bar, syringes, needles

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

Part A: Hydroboration

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser. Purge the entire system with dry argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add 1-octene (e.g., 1.12 g, 10 mmol, 1.0 equiv) via syringe.

    • Add 20 mL of anhydrous THF via cannula or syringe.

    • Begin stirring and add catecholborane (e.g., 1.32 g, 11 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 70 °C) using a heating mantle.[14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Cooling: Once the starting material is consumed, remove the heat source and allow the reaction to cool to room temperature, and then further cool in an ice bath to 0 °C.

Part B: Oxidative Workup

  • Oxidant Addition: While stirring at 0 °C, slowly and carefully add 3M NaOH solution (e.g., 5 mL), followed by the dropwise addition of 30% H₂O₂ (e.g., 5 mL).

    • Causality: The basic conditions deprotonate the hydrogen peroxide, forming the hydroperoxide anion (OOH⁻), which is a more potent nucleophile for attacking the electron-deficient boron atom, initiating the oxidation sequence.[16][17] This addition is exothermic and should be controlled.

  • Oxidation Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-3 hours or until the reaction appears homogeneous.

  • Quenching & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether (e.g., 50 mL) and wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product (1-octanol) can be purified by flash column chromatography on silica gel if necessary.

Applications and Data Summary

Hydroboration is a highly reliable and versatile reaction applicable to a wide range of substrates.

Substrate TypeReagentConditionsProductKey FeaturesReferences
Terminal Alkene Catecholborane70-100 °C, neat or THFPrimary AlcoholHigh anti-Markovnikov selectivity (>95:5)[2][11]
Internal Alkene (unsymmetrical) Catecholborane70-100 °C, neat or THFMixture of Secondary AlcoholsLower regioselectivity, depends on steric differences[11]
Terminal Alkyne Disiamylborane* or 9-BBNTHF, 0 °C to RTAldehyde (after tautomerization of enol)Anti-Markovnikov addition; bulky boranes prevent double addition[18][19]
Internal Alkyne Disiamylborane or 9-BBN*THF, 0 °C to RTKetonesyn-addition yields a cis-alkenylborane intermediate[20]

*Note: For alkynes, bulkier boranes like disiamylborane or 9-BBN are often preferred over catecholborane to prevent a second hydroboration across the resulting double bond.[18]

Catalytic Hydroboration Workflow

Catalytic_Cycle Catalyst Rh(I) Catalyst e.g., Wilkinson's OxAdd Oxidative Addition Catalyst->OxAdd + HBcat Rh_H_B Rh(III)-Hydrido-Boryl Intermediate OxAdd->Rh_H_B Coord Alkene Coordination Rh_H_B->Coord + Alkene Rh_Alkene Alkene Complex Coord->Rh_Alkene Insert Migratory Insertion Rh_Alkene->Insert Rh_Alkyl Rh(III)-Alkyl-Boryl Insert->Rh_Alkyl Reduct Reductive Elimination Rh_Alkyl->Reduct - Alkyl-Bcat Reduct->Catalyst Catalyst Regenerated

Caption: Simplified catalytic cycle for Rh-catalyzed hydroboration.

References

  • The transition metal-catalysed hydroboration reaction . Chemical Society Reviews (RSC Publishing). [Link]

  • Hydroboration of Alkenes . Master Organic Chemistry. [Link]

  • Reactions of Catecholborane with Wilkinson's Catalyst: Implications for Transition Metal-Catalyzed Hydroborations of Alkenes . Illinois Experts. [Link]

  • Nickel Catalyzed Hydroboration with Catecholborane . Taylor & Francis Online. [Link]

  • CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW . Purdue University. [Link]

  • Hydroboration Oxidation of Alkenes . Chemistry Steps. [Link]

  • Hydroboration . Wikipedia. [Link]

  • Hydration of Alkenes: Hydroboration . Lumen Learning. [Link]

  • Current Developments in the Catalyzed Hydroboration Reaction . ResearchGate. [Link]

  • Hydroboration of alkynes with catechol borane and pinacol borane . ResearchGate. [Link]

  • Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration . ACS Publications. [Link]

  • Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols . YouTube. [Link]

  • Borane-Catalysed Hydroboration of Alkynes and Alkenes . Organic Chemistry Portal. [Link]

  • 12.9: Hydroboration–Oxidation of Alkynes . Chemistry LibreTexts. [Link]

  • Hydroboration of Alkynes | Anti-Markovnikov Addition . YouTube. [Link]

  • Catecholborane . Wikipedia. [Link]

  • Hydroboration-Oxidation of Alkynes with Practice Problems . Chemistry Steps. [Link]

  • Hydroboration Oxidation of Alkenes . Master Organic Chemistry. [Link]

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  • Process for the hydroboration of alkenes and alkynes.

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Use of 2-Chloro-1,3,2-benzodioxaborole in the synthesis of benzoxaboroles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Synthesis of Benzoxaboroles Using 2-Chloro-1,3,2-benzodioxaborole as a Key Borylating Agent

Introduction: The Emergence of Benzoxaboroles in Modern Drug Discovery

Benzoxaborole, a unique boron-based heterocyclic scaffold, has rapidly gained prominence in medicinal chemistry over the last two decades.[1][2][3] First synthesized in 1957, these cyclic derivatives of phenylboronic acid possess a distinctive structure where the boronic acid is part of a fused five-membered ring.[4][5] This arrangement imparts enhanced stability, favorable aqueous solubility compared to their acyclic counterparts, and a unique Lewis acidic character at the boron center, making them highly effective at forming stable, covalent bonds with biological targets.[5][6][7]

The therapeutic potential of this scaffold is underscored by the FDA approval of two benzoxaborole-based drugs:

  • Tavaborole (Kerydin®): An antifungal agent for treating onychomycosis (toenail fungus), which functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), thereby halting protein synthesis.[4]

  • Crisaborole (Eucrisa®): An anti-inflammatory agent for atopic dermatitis that acts by inhibiting phosphodiesterase 4 (PDE4).[3][4]

Beyond these successes, benzoxaborole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, antimalarial, and anticancer effects, positioning them as a "privileged scaffold" in the development of novel therapeutics.[1][4][5][8]

This application note provides a detailed, field-proven protocol for the synthesis of the core 1-hydroxy-1,3-dihydro-2,1-benzoxaborole structure, utilizing a robust and efficient pathway. The strategy hinges on the reaction between an in situ generated Grignard reagent and this compound (catecholborane chloride), a highly reactive and commercially available borylating agent. We will delve into the mechanistic rationale behind each step, offering insights to ensure reproducibility and high yields.

The Synthetic Strategy: A Mechanistic Rationale

The synthesis of benzoxaboroles from simple precursors like ortho-halobenzyl alcohols is a powerful method for generating diverse analogs. Our chosen strategy involves a three-stage, one-pot process that leverages the unique reactivity of organoboron compounds.

Causality Behind the Strategy:

  • Protection: The starting material, 2-bromobenzyl alcohol, contains a free hydroxyl group. This acidic proton would quench the highly basic Grignard reagent, preventing its formation. Therefore, protection of this alcohol (e.g., as a silyl ether) is a critical first step to ensure the subsequent organometallic reaction can proceed.

  • Organometallic Formation: A Grignard reagent is formed to create a potent carbon-based nucleophile at the ortho position of the benzene ring. This nucleophile is poised to attack the electrophilic boron center of our borylating agent.

  • Borylation & Cyclization: this compound is an excellent electrophile. The catechol protecting group on the boron atom provides stability to the resulting boronic ester intermediate. The final acidic workup serves a dual purpose: it hydrolyzes the catechol ester and cleaves the silyl ether protecting group. The resulting 2-(hydroxymethyl)phenylboronic acid is unstable and spontaneously cyclizes via intramolecular dehydration to yield the thermodynamically favored benzoxaborole ring system.

The overall transformation is depicted in the workflow below.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: C-B Bond Formation cluster_2 Stage 3: Deprotection & Cyclization Start 2-Bromobenzyl Alcohol Protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) Start->Protect Grignard Form Grignard Reagent (Mg, THF, Inert Atm.) Protect->Grignard Borylation Borylate with This compound (Low Temperature, e.g., -78°C) Grignard->Borylation Workup Acidic Workup & Hydrolysis (e.g., aq. HCl) Borylation->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product 1-Hydroxybenzoxaborole Purify->Product

Caption: High-level workflow for the synthesis of benzoxaboroles.

Detailed Experimental Protocol

This protocol details the synthesis of the parent 1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

3.1. Materials and Reagents

ReagentFormulaCAS No.Recommended PurityNotes
2-Bromobenzyl alcoholC₇H₇BrO18982-54-2>98%Starting material.
tert-Butyldimethylsilyl chloride (TBDMSCl)C₆H₁₅ClSi18162-48-6>98%Protecting group reagent.
ImidazoleC₃H₄N₂288-32-4>99%Base for protection step.
Magnesium turningsMg7439-95-4>99.5%For Grignard formation.
This compoundC₆H₄BClO₂5533-93-7>97%Key borylating agent.
Tetrahydrofuran (THF)C₄H₈O109-99-9Anhydrous, >99.9%Reaction solvent.
Diethyl ether(C₂H₅)₂O60-29-7AnhydrousExtraction solvent.
Hydrochloric acid (HCl)HCl7647-01-02 M aqueous solutionFor workup and cyclization.
Saturated aq. Sodium BicarbonateNaHCO₃144-55-8-For neutralization.
Saturated aq. Sodium Chloride (Brine)NaCl7647-14-5-For washing.
Anhydrous Magnesium SulfateMgSO₄7487-88-9-Drying agent.

3.2. Step-by-Step Procedure

The entire procedure should be conducted under an inert atmosphere (Nitrogen or Argon) using flame- or oven-dried glassware to prevent moisture from interfering with the Grignard reagent.

G step1 Step 1: Protection of Alcohol Dissolve 2-bromobenzyl alcohol (1.0 eq) and imidazole (1.2 eq) in anhydrous THF. Add TBDMSCl (1.1 eq) portion-wise at 0°C. Warm to RT and stir for 2-3 hours until TLC confirms completion. step2 Step 2: Grignard Formation In a separate flask, activate Mg turnings (1.5 eq) with a crystal of iodine. Add a solution of the protected alcohol from Step 1 in THF dropwise to initiate the reaction. Reflux for 1-2 hours until Mg is consumed. step1->step2 step3 Step 3: Borylation Cool the Grignard solution to -78°C (dry ice/acetone bath). Add a solution of this compound (1.2 eq) in THF dropwise. Maintain at -78°C for 1 hour, then allow to warm slowly to RT overnight. step2->step3 step4 Step 4: Workup and Cyclization Cool the reaction to 0°C and slowly quench with 2 M HCl. Stir vigorously for 1-2 hours. The acidic conditions will remove both the TBDMS and catechol groups, inducing cyclization. step3->step4 step5 Step 5: Extraction and Purification Extract the aqueous layer with diethyl ether (3x). Combine organic layers, wash with sat. NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system (e.g., Toluene/Hexanes). step4->step5

Caption: Step-by-step experimental workflow diagram.

Expert Commentary on Critical Steps:

  • Step 2 (Grignard Formation): Initiation is key. If the reaction does not start, adding a small crystal of iodine or a drop of 1,2-dibromoethane can help activate the magnesium surface. The solution will typically turn cloudy and warm upon successful initiation.

  • Step 3 (Borylation): The dropwise addition of the borylating agent at -78°C is crucial. This low temperature prevents side reactions, such as the Grignard reagent acting as a base or undergoing undesired coupling reactions. Maintaining this temperature ensures the selective formation of the desired C-B bond.

  • Step 4 (Workup): The vigorous stirring during the acidic quench is necessary to ensure complete hydrolysis of both the boronic ester and the silyl ether. Incomplete hydrolysis can lead to complex mixtures and lower yields of the final product.

Expected Results and Substrate Scope

This method is robust and can be applied to a variety of substituted 2-bromobenzyl alcohols to generate a library of benzoxaborole derivatives. The electronic nature of substituents on the aromatic ring can influence reaction times and yields.

EntrySubstituent on Benzyl AlcoholProduct Yield (%)Notes
1H (unsubstituted)75-85%Standard reaction, typically forms a crystalline white solid.
25-Fluoro70-80%Precursor to Tavaborole. Yields are generally high.
34-Methoxy (Electron-donating)65-75%Grignard formation may be slightly slower.
45-Cyano (Electron-withdrawing)60-70%Grignard reagent is less stable; requires careful temperature control.

Yields are representative and may vary based on experimental conditions and scale.

Characterization: The final product, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole, can be characterized by:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons and a singlet for the CH₂ group adjacent to the oxygen and boron atoms (typically around δ 5.0-5.5 ppm). The B-OH proton may be broad or not observed depending on the solvent.

  • ¹¹B NMR: A single broad peak around δ 28-32 ppm is indicative of a trigonal planar (sp²) boron atom in the benzoxaborole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass should be observed.

Conclusion

The synthetic protocol detailed herein, utilizing this compound, represents an efficient and reliable method for accessing the medicinally important benzoxaborole scaffold. By understanding the mechanistic principles behind each step—from the necessity of hydroxyl protection to the dual-function acidic workup—researchers can confidently apply this strategy to generate diverse libraries of benzoxaborole analogs for drug discovery programs and other scientific investigations. The commercial availability of the key borylating agent and the robustness of the Grignard-based approach make this a valuable tool for both academic and industrial laboratories.

References

  • Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). PubMed Central.
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  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PubMed Central.
  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. National Institutes of Health.
  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate.
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  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. PubMed Central.
  • Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Royal Society of Chemistry.
  • The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. PubMed.
  • CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW. ElectronicsAndBooks.

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Application Notes and Protocols: Catalytic C-H Borylation Involving 2-Chloro-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Direct C-H borylation has emerged as a transformative strategy in organic synthesis, enabling the conversion of ubiquitous but inert C-H bonds into versatile boronate esters.[1][2][3] This guide provides an in-depth exploration of catalytic C-H borylation methods that utilize 2-chloro-1,3,2-benzodioxaborole, commonly known as chlorocatecholborane, as a key reagent. While less common than pinacol-based boron sources, chlorocatecholborane offers unique reactivity profiles and access to catecholboronate esters, which are valuable intermediates in their own right. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of mechanistic insights, practical considerations, and detailed experimental protocols. We will delve into iridium-catalyzed systems, which are paramount in this field, discussing the underlying principles that govern their reactivity and selectivity.

Introduction: The Strategic Advantage of C-H Borylation

The functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering a more atom- and step-economical approach to molecular construction compared to traditional methods that rely on pre-functionalized starting materials.[2][4] Among the various C-H functionalization reactions, borylation holds a privileged position due to the exceptional versatility of the resulting organoboron compounds.[1] These products, typically aryl or alkyl boronate esters, are stable, readily handled, and can be transformed into a vast array of other functional groups through well-established transformations like the Suzuki-Miyaura cross-coupling.[5]

The Role of the Boron Reagent: Introducing this compound

While bis(pinacolato)diboron (B₂pin₂) and pinacolborane (HBpin) are the most widely used boron sources in C-H borylation, this compound (Cl-Bcat) presents an alternative that yields catecholboronate esters. Catecholborane and its derivatives are highly valuable in organic synthesis for applications such as hydroboration and as precursors to various boronic acids.[6] The use of a chloroborane reagent introduces different mechanistic considerations compared to diboron or borane reagents, particularly concerning catalyst activation and turnover.

Iridium Catalysis: The Workhorse of C-H Borylation

Iridium-based catalysts have become the gold standard for aromatic C-H borylation due to their high efficiency, broad functional group tolerance, and predictable regioselectivity.[1][7] Seminal work by Hartwig, Ishiyama, and Miyaura established that complexes generated from precursors like [Ir(OMe)(COD)]₂ and bipyridine-based ligands are exceptionally effective.[7] The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle where the active catalyst is a tris(boryl)iridium(III) species.[7][8]

Mechanistic Principles of Iridium-Catalyzed C-H Borylation

A deep understanding of the reaction mechanism is crucial for troubleshooting, optimization, and rational design of new synthetic methods. The catalytic cycle for iridium-catalyzed C-H borylation is a well-studied process.[7][8][9]

The Catalytic Cycle

The reaction proceeds through a series of discrete steps involving changes in the oxidation state of the iridium center from Ir(III) to Ir(V) and back.

  • Catalyst Activation: The precatalyst, often [Ir(OMe)(COD)]₂, reacts with the bipyridine ligand and the boron source to form the active catalyst.

  • C-H Oxidative Addition: The key C-H activation step involves the oxidative addition of an aromatic C-H bond to the coordinatively unsaturated Ir(III) tris(boryl) complex. This forms a seven-coordinate Ir(V) hydride intermediate.[9]

  • Reductive Elimination: The Ir(V) intermediate then undergoes reductive elimination to form the C-B bond and release the borylated product. This step regenerates an Ir(III) hydride species.[7]

  • Catalyst Regeneration: The Ir(III) hydride reacts with the boron source to regenerate the active Ir(III) tris(boryl) catalyst, completing the cycle.

Below is a simplified representation of the core catalytic cycle.

Iridium_Catalyzed_CH_Borylation cluster_cycle Catalytic Cycle IrIII_trisboryl [Ir(III)(L)(Bcat)₃] IrV_hydride [Ir(V)(L)(Bcat)₃(Ar)(H)] IrIII_trisboryl->IrV_hydride + Ar-H (Oxidative Addition) IrIII_hydride [Ir(III)(L)(Bcat)₂(H)] IrV_hydride->IrIII_hydride - Ar-Bcat (Reductive Elimination) IrIII_hydride->IrIII_trisboryl + Cl-Bcat (Catalyst Regeneration) caption Simplified Ir(III)/Ir(V) Catalytic Cycle for C-H Borylation.

Caption: Simplified Ir(III)/Ir(V) Catalytic Cycle for C-H Borylation.

The Role of the Ligand

The choice of ligand is critical for catalyst stability and reactivity. Bipyridine-based ligands, particularly those with bulky substituents like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), are commonly used.[7] These ligands stabilize the iridium center and prevent catalyst decomposition. The electronic and steric properties of the ligand can also influence the regioselectivity of the borylation, although steric factors of the substrate are often the dominant controlling element.[10]

Regioselectivity: A Steric-Driven Phenomenon

In the absence of strong directing groups, the regioselectivity of iridium-catalyzed C-H borylation is primarily governed by sterics.[7][11] The bulky iridium-boryl complex preferentially attacks the most accessible C-H bonds. This generally translates to:

  • Mono-substituted arenes: Borylation occurs at the meta and para positions to avoid steric clash with the substituent.

  • 1,2- and 1,4-disubstituted arenes: Borylation occurs at the less hindered positions.

  • 1,3-disubstituted arenes: Borylation occurs at the C-5 position, meta to both substituents.[11]

For heteroarenes, electronic effects can play a more significant role, but borylation often occurs at the position most distal to nitrogen atoms.[12]

Experimental Protocols: Aromatic C-H Borylation with this compound

The following section provides a general, representative protocol for the iridium-catalyzed C-H borylation of an aromatic substrate using this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
[Ir(OMe)(COD)]₂98%Strem, AldrichIridium precatalyst. Can be handled in air for short periods.
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)98%AldrichLigand. Store in a desiccator.
This compound95-98%Aldrich, TCIBoron source. Highly moisture-sensitive. Handle under inert atmosphere.
Aromatic Substrate≥98%VariousMust be dry.
Anhydrous Solvent (e.g., THF, Octane)≥99.8%AldrichMust be thoroughly dried and degassed.
Inert GasHigh PurityAirgas, etc.Nitrogen or Argon.
Glassware--All glassware must be oven- or flame-dried before use.[11]
Step-by-Step Protocol

This protocol details the borylation of a generic aromatic hydrocarbon (Arene-H).

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. This compound is corrosive and reacts with moisture. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add [Ir(OMe)(COD)]₂ (e.g., 0.015 mmol, 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (e.g., 0.030 mmol, 3.0 mol%).

    • Evacuate and backfill the flask with inert gas (e.g., argon) three times.

  • Addition of Reagents:

    • Under a positive flow of argon, add the aromatic substrate (e.g., 1.0 mmol, 1.0 equiv).

    • Add anhydrous, degassed solvent (e.g., 5 mL of THF or octane).

    • Stir the mixture at room temperature for 5-10 minutes until the solids dissolve.

    • In a separate, oven-dried vial under an inert atmosphere, prepare a solution of this compound (e.g., 1.2 mmol, 1.2 equiv) in the same anhydrous solvent (e.g., 1 mL).

    • Using a syringe, add the this compound solution dropwise to the reaction mixture at room temperature.

  • Reaction Conditions:

    • Seal the Schlenk flask and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS or TLC. Reaction times can vary from 2 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a suitable reagent (e.g., pinacol, to convert any remaining reactive boron species into a more stable ester).

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

The workflow for this process can be visualized as follows:

Borylation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Ir precatalyst and ligand to Schlenk flask B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add substrate and anhydrous solvent B->C D 4. Add Cl-Bcat solution C->D E 5. Heat reaction mixture (e.g., 80-100 °C) D->E F 6. Monitor progress (GC-MS/TLC) E->F G 7. Cool to RT and quench F->G H 8. Concentrate in vacuo G->H I 9. Purify by column chromatography H->I caption General Experimental Workflow for C-H Borylation.

Caption: General Experimental Workflow for C-H Borylation.

Troubleshooting and Considerations
  • Low Conversion:

    • Moisture: The most common issue is the presence of water, which will decompose the this compound. Ensure all glassware is rigorously dried and solvents are anhydrous.

    • Catalyst Activity: The iridium precatalyst can degrade over time. Use fresh or properly stored catalyst.

    • Temperature: Some less reactive substrates may require higher temperatures or longer reaction times.

  • Side Reactions:

    • Protodeborylation: The product aryl catecholboronate can be susceptible to hydrolysis back to the arene, especially during aqueous work-up or on silica gel. Minimize exposure to water and consider using deactivated silica gel for chromatography.[13]

    • Multiple Borylations: If the substrate has multiple accessible C-H bonds, diborylated or triborylated products may form. Using a slight excess of the substrate relative to the borylating agent can sometimes mitigate this.

Applications in Synthesis

The catecholboronate esters produced through these methods are versatile synthetic intermediates. They can participate in a wide range of transformations, making them valuable building blocks in medicinal chemistry and materials science.

  • Suzuki-Miyaura Coupling: The primary application is in palladium-catalyzed cross-coupling reactions to form C-C bonds.[5]

  • Oxidation to Phenols: The C-B bond can be oxidized (e.g., with sodium perborate or Oxone) to afford the corresponding phenol.

  • Conversion to Other Boron Species: Catecholboronates can be converted to other boronic acids or esters via transesterification if needed.

The ability to directly install a boryl group onto a complex molecule late in a synthetic sequence ("late-stage functionalization") is a particularly powerful application of this chemistry, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[1]

Conclusion

Catalytic C-H borylation using this compound offers a valuable, albeit technically demanding, method for the synthesis of aryl catecholboronates. The success of these reactions hinges on a solid understanding of the underlying iridium-catalyzed mechanism and meticulous attention to anhydrous and anaerobic experimental techniques. By leveraging the principles of steric-controlled regioselectivity and the synthetic utility of the resulting boronate esters, researchers can unlock new pathways for the efficient construction and diversification of complex organic molecules. This guide provides a foundational framework for the application of these powerful reactions in a research and development setting.

References

  • Daugulis, O., et al. (2015). Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts. PMC. [Link]

  • Sófia, P. M., et al. (2015). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. PubMed Central. [Link]

  • Fernández, E., et al. (2011). Boryl ligands and their roles in metal-catalysed borylation reactions. Chemical Communications. [Link]

  • Ataman Kimya. CATECHOLBORANE. Ataman Kimya. [Link]

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  • Preshlock, S., et al. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC. [Link]

  • Unknown Author. (2012). Effect of the ligand on the Ir-catalyzed borylation of 2 with 1g. ResearchGate. [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Chemistry. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society. [Link]

  • Zakis, J. M., et al. (2024). Do we really need ligands in Ir-catalyzed C–H borylation?. ChemRxiv. [Link]

  • Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]

  • Organic Chemistry Portal. Catecholborane. Organic Chemistry Portal. [Link]

  • Bhella, S. S., & Singh, F. V. (2017). Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions. NIH. [Link]

  • Guria, S., et al. (2024). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Ishiyama, T., et al. (2005). IRIDIUM-CATALYZED C-H BORYLATION OF ARENES AND HETEROARENES. Organic Syntheses. [Link]

  • Bera, M., & Maji, A. (2020). Iridium‐Catalyzed Para‐Selective C H Borylation Reactions. ResearchGate. [Link]

  • Pulis, A. P. (2014). Novel approaches to aromatic C–H borylation. UCL Discovery. [Link]

  • Mosa, F., et al. (2023). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI. [Link]

  • Daugulis, O. (2014). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research. [Link]

  • Fujiwara, Y., et al. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal. [Link]

  • Liu, Z., et al. (2013). Rhodium-Catalyzed Boron Arylation of 1,2-Azaborines. PMC. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 2-Chloro-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-1,3,2-benzodioxaborole (also known as B-chlorocatecholborane). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting guides, and answers to frequently encountered challenges during its synthesis and application. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to optimize your reaction conditions effectively and safely.

Critical Safety & Handling Protocols

This compound is a flammable, corrosive, and moisture-sensitive solid.[1][2] Strict adherence to safety protocols is mandatory.

  • Hazard Statements: H228 (Flammable solid), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]

  • Handling: Always handle this reagent under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated chemical fume hood.[3] Use spark-proof tools and ground all equipment to prevent static discharge.[3][4] The reagent reacts violently with water; all glassware must be rigorously flame- or oven-dried, and anhydrous solvents must be used.[2][3]

  • Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical-resistant gloves, and chemical safety goggles with a face shield.[1][4]

  • Storage: Store in a tightly closed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[2][3] It is sensitive to light and moisture.[2]

  • Spills & Disposal: In case of a spill, remove all ignition sources and contain the spillage. Do not use water. Sweep up the solid material using an electrically protected vacuum cleaner or by wet-brushing with a non-aqueous solvent and place it in a suitable, closed container for disposal.[2] All waste must be disposed of as hazardous material through a licensed disposal company.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound? A1: It is a versatile Lewis acid and boron reagent. It is prominently used to facilitate borylative cyclizations, prepare specialized boronic esters, and in the synthesis of lactones and thiophenes.[5] It also serves as a reagent for the deprotection of certain functional groups.[5]

Q2: What are the key physical properties I should use to identify the pure product? A2: The pure compound is typically a beige crystalline solid.[2] Key identification parameters are listed in the table below. Significant deviation may indicate impurities.

Q3: My product has a melting point lower than expected. What is the likely cause? A3: A depressed melting point is a classic indicator of impurity. The most common impurities are residual solvents or hydrolysis byproducts (catechol and boric acid derivatives), which can result from exposure to atmospheric moisture. Rigorous purification by vacuum distillation or recrystallization is recommended.

Q4: How should I properly store this reagent to ensure its longevity? A4: Long-term stability depends on strict exclusion of moisture and air. Store the reagent in a tightly sealed container (e.g., an ampoule or a bottle with a PTFE-lined cap sealed with paraffin wax) under a positive pressure of an inert gas like argon or nitrogen. It should be kept in a cool, dry environment, away from light.[1][2]

Visual Guide to Synthesis and Decomposition

To better understand the processes involved, the following diagrams illustrate the primary synthesis route and the critical hydrolysis side reaction.

SynthesisReaction Catechol Catechol C₆H₄(OH)₂ Synthesis + BoronSource Boron Trichloride BCl₃ Product This compound C₆H₄O₂BCl Byproduct Hydrogen Chloride HCl (gas) Synthesis->Product Anhydrous Solvent (e.g., Toluene, CH₂Cl₂) Synthesis->Byproduct

Caption: Core synthesis of this compound.

HydrolysisReaction Product This compound Reaction + Water Water H₂O (Moisture) Catechol Catechol BoricAcid Boric Acid Derivatives HCl HCl Reaction->Catechol Violent Reaction Reaction->BoricAcid Reaction->HCl

Caption: Critical hydrolysis side reaction upon exposure to moisture.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific issues that may arise during the experimental workflow.

Symptom / Observation Potential Root Cause(s) Recommended Action(s)
Low or No Yield 1. Reagent Quality: Catechol is oxidized; boron source has degraded. 2. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 3. Moisture Contamination: Gross contamination with water led to decomposition.[2] 4. Loss during Workup: Product lost during transfer or filtration.1. Use freshly purified catechol (sublimation is effective). Titrate or verify the activity of the boron source. 2. Monitor the reaction by TLC or GC. Consider extending the reaction time or moderately increasing the temperature. 3. Ensure all glassware is flame-dried immediately before use and all solvents are rigorously anhydrous. Maintain a positive pressure of inert gas. 4. Use techniques like cannula transfer for solutions to minimize mechanical losses.
Product is a Brown/Dark Oil, Not a Crystalline Solid 1. Oxidized Catechol: The catechol starting material was oxidized (often pink or brown). 2. Hydrolysis: The product has been partially or fully hydrolyzed by moisture, leaving behind catechol which can then oxidize. 3. High Temperature: Excessive heat during reaction or distillation caused thermal decomposition.1. Purify the catechol starting material before the reaction. 2. The product must be purified under strictly anhydrous conditions. If hydrolysis is suspected, attempt purification by high-vacuum distillation to separate the desired product from less volatile impurities. 3. Use an oil bath with precise temperature control. For distillation, use a high vacuum to lower the boiling point.
Product Solidifies in Condenser During Distillation 1. Incorrect Condenser Temperature: The condenser water is too cold, causing the product (M.P. 56-58 °C) to solidify upon contact.[2][6]1. Do not run cooling water through the condenser. An air-cooled condenser is sufficient for this high-boiling-point compound under vacuum. If necessary, gently warm the exterior of the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask.
Impurities Detected in NMR/GC-MS Analysis 1. Unreacted Catechol: Incomplete reaction or incorrect stoichiometry. 2. Bis(catecholato)borate Species: Can form if the stoichiometry of catechol to boron is >1:1. 3. Residual Solvent: Incomplete removal of reaction solvent (e.g., toluene, CH₂Cl₂).1. Ensure precise 1:1 stoichiometry. Allow the reaction to proceed to completion (monitor by an appropriate analytical technique). 2. Carefully control the addition of catechol to the boron reagent. 3. After distillation, place the product under high vacuum for several hours to remove any volatile residues.

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of catechol with boron trichloride.

Materials & Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Reflux condenser with a gas bubbler outlet, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Catechol (purified, 1.0 eq)

  • Boron trichloride (1.0 M solution in heptane or other solvent, 1.0 eq)

Procedure:

  • Setup: Assemble the flame-dried glassware while hot under a positive flow of inert gas. Equip the flask with a magnetic stir bar.

  • Reagent Preparation: Dissolve the purified catechol in a minimal amount of anhydrous solvent in the reaction flask.

  • Addition of Boron Source: Charge the dropping funnel with the boron trichloride solution.

  • Reaction: Cool the catechol solution to 0 °C using an ice bath. Begin dropwise addition of the boron trichloride solution over 30-60 minutes with vigorous stirring. The reaction is exothermic and will evolve HCl gas, which should be vented through the bubbler to a scrubbing solution (e.g., aqueous NaOH).

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is then ready for purification.

Protocol 2: Purification by Vacuum Distillation

Equipment:

  • Short-path distillation apparatus, flame-dried

  • Vacuum pump with a cold trap

  • Heating mantle or oil bath

Procedure:

  • Setup: Assemble the short-path distillation apparatus under an inert atmosphere. Attach the flask containing the crude product.

  • Vacuum Application: Slowly and carefully apply a vacuum to the system. Be mindful of initial outgassing or bumping.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at approximately 64 °C at 10 Torr.[2] The product may solidify in the condenser or receiving flask. As noted in the troubleshooting guide, do not use chilled water in the condenser.

  • Final Product: Once distillation is complete, backfill the apparatus with inert gas before opening it to the atmosphere. The purified product should be a crystalline solid upon cooling.

Troubleshooting Workflow

If an experiment yields an unexpected result, follow this logical workflow to diagnose and solve the issue.

TroubleshootingWorkflow cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Experimental Result low_yield Low or No Yield start->low_yield bad_form Product is an Oil/Gummy start->bad_form impure Product is Impure (NMR/GC) start->impure cause_reagents Poor Reagent Quality? low_yield->cause_reagents cause_conditions Incorrect Conditions? (Time, Temp) low_yield->cause_conditions cause_moisture Moisture Contamination? low_yield->cause_moisture bad_form->cause_moisture cause_purification Ineffective Purification? bad_form->cause_purification impure->cause_reagents impure->cause_conditions impure->cause_purification sol_reagents Purify/Verify Reagents cause_reagents->sol_reagents sol_conditions Optimize Reaction Time/Temp cause_conditions->sol_conditions sol_anhydrous Enforce Strict Anhydrous Technique cause_moisture->sol_anhydrous sol_purify Re-purify via High-Vac Distillation cause_purification->sol_purify

Caption: A logical workflow for troubleshooting common issues.

References

  • ChemWhat, this compound CAS#: 55718-76-8. (Accessed 2024). [Link]

  • ElectronicsAndBooks, CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW. (2011). [Link]

Sources

Technical Support Center: B-Chlorocatecholborane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for B-Chlorocatecholborane (CatBCl). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we will address common challenges, focusing on the identification, mitigation, and troubleshooting of side product formation in reactions involving B-Chlorocatecholborane. Our approach is rooted in mechanistic understanding to empower you to optimize your experimental outcomes.

B-Chlorocatecholborane is a powerful Lewis acid and a key reagent in modern organic synthesis, valued for its role in borylative cyclizations, Suzuki-Miyaura cross-coupling reactions, and as a protecting group cleavage agent.[1] However, its high reactivity also makes it susceptible to specific side reactions that can complicate product isolation and reduce yields. This guide provides practical solutions to these common issues.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section is structured to help you diagnose issues based on your experimental observations.

Problem 1: Low Yield and Presence of Catechol in the Crude Product

Observation: You observe a significant amount of catechol in your crude ¹H NMR or on your TLC plate, and the yield of your desired borylated product is lower than expected.

Primary Suspect: Hydrolysis of B-Chlorocatecholborane.

Causality: B-Chlorocatecholborane is highly sensitive to moisture.[2] The boron center is electrophilic and readily reacts with water, leading to the cleavage of the B-O bonds and the formation of catechol and boric acid/hydrochloric acid. This not only consumes your reagent but also introduces byproducts that can complicate purification.

Troubleshooting Protocol:

  • Verify Reagent Quality: If possible, analyze a small sample of your B-Chlorocatecholborane by ¹H NMR in a dry deuterated solvent (e.g., CDCl₃) to check for the presence of catechol, which indicates degradation.

  • Ensure Anhydrous Conditions:

    • Glassware: Oven-dry all glassware (at >120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.

    • Solvents: Use freshly distilled, dry, aprotic solvents. Solvents from a solvent purification system (SPS) are ideal. If using bottled anhydrous solvents, ensure the septum is in good condition and has not been punctured multiple times.

    • Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods.

    • Atmosphere: Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar). Use Schlenk line techniques or a glovebox for optimal results.[2]

  • Execution: Add the B-Chlorocatecholborane to the reaction vessel under a counterflow of inert gas.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution P1 Oven-dry glassware (>120°C) P2 Cool under inert gas (N₂/Ar) P1->P2 P3 Use anhydrous solvents & reagents P2->P3 R1 Assemble glassware under inert atmosphere P3->R1 Proceed once all components are dry R2 Add solvent and reagents via syringe R1->R2 R3 Add CatBCl under inert gas counterflow R2->R3 R4 Maintain positive inert gas pressure R3->R4

Caption: Workflow for establishing anhydrous reaction conditions.

Problem 2: Formation of Homocoupled Byproduct in Suzuki-Miyaura Reactions

Observation: In a Suzuki-Miyaura cross-coupling reaction, you isolate a significant amount of a biaryl byproduct derived from the coupling of two of your organoboron partners (Ar-Ar instead of the desired Ar-Ar').

Primary Suspect: Oxidative Homocoupling.

Causality: The homocoupling of boronic acids or their esters is a well-documented side reaction in Suzuki couplings.[3] This process is often promoted by the presence of molecular oxygen and can be mediated by the palladium catalyst.[4][5] It can occur through several pathways, including the reductive activation of a Pd(II) precatalyst which consumes two equivalents of the organoboron reagent.[4]

Troubleshooting Protocol:

  • Degas Solvents and Reaction Mixture: Oxygen is a key culprit in promoting homocoupling.[5]

    • Method: Before adding the palladium catalyst, thoroughly degas the reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (bubbling Argon or Nitrogen through the liquid) for 20-30 minutes can be sufficient for many applications.

  • Optimize Catalyst and Base:

    • Catalyst Pre-activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), homocoupling can occur during its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄).

    • Base Choice: The choice and strength of the base can influence the rate of transmetalation versus side reactions. An empirical screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary to find the optimal conditions for your specific substrates.[3]

  • Control Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic ester can sometimes drive the desired cross-coupling reaction to completion more efficiently, outcompeting the homocoupling pathway.

G Pd0 Pd(0) ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar' ArPdX->ArPdArB Transmetalation (Ar'-B(cat) + Base) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' (Desired Product) ArPdArB->ArAr ArB_homo 2 Ar'-B(cat) ArAr_homo Ar'-Ar' (Homocoupling) ArB_homo->ArAr_homo Pd Catalyst O2 O₂ O2->ArAr_homo Promotes

Caption: Simplified Suzuki cycle highlighting the homocoupling side reaction.

Problem 3: Protodeboronation - Loss of the Boron Moiety

Observation: You observe a significant byproduct where the catecholborane ester group has been replaced by a hydrogen atom.

Primary Suspect: Protodeboronation.

Causality: The carbon-boron bond can be susceptible to cleavage by protic sources, especially under certain pH conditions (either acidic or basic) or at elevated temperatures. The source of the proton can be water, alcohols, or even acidic protons on the substrate itself.

Troubleshooting Protocol:

  • Control pH:

    • If your reaction requires a base, consider using a non-nucleophilic, anhydrous base.

    • Avoid acidic workups if your product is sensitive. A neutral quench with saturated ammonium chloride followed by extraction may be preferable. Test the stability of your product to the workup conditions on a small scale.[6]

  • Lower Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. If possible, run the reaction at a lower temperature for a longer period.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or GC/LC-MS. Work up the reaction as soon as the starting material is consumed to minimize the product's exposure to potentially detrimental conditions.

  • Use a Milder Boron Reagent: If protodeboronation is persistent, consider if a more robust boronic ester (e.g., a pinacol ester) would be more suitable for the reaction conditions, although this would require re-optimizing the synthesis of your starting material.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle B-Chlorocatecholborane?

A: Due to its sensitivity to moisture and air, B-Chlorocatecholborane should be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.[2][7] For long-term storage, keeping it in a desiccator or a dry box at a cool temperature (e.g., 2-8°C) is recommended.[8] Always handle the solid in a glovebox or under a positive pressure of inert gas.

Q2: My reaction is sluggish. Can I heat it?

A: While heating can increase the reaction rate, it can also promote side reactions like protodeboronation or decomposition. B-Chlorocatecholborane itself is a flammable solid with a low melting point (56-58 °C).[7][9] If you need to heat the reaction, do so cautiously and ensure the temperature does not exceed the stability limits of your reactants and products. It is often better to first try a more active catalyst or a different solvent system before resorting to high temperatures.

Q3: Besides hydrolysis and homocoupling, what other side products are possible?

A: As a Lewis acid, B-Chlorocatecholborane can catalyze other unintended reactions, such as polymerization or rearrangement of sensitive substrates.[1][2] Additionally, if your starting materials contain unprotected protic functional groups (like alcohols or amines), the B-Chlorocatecholborane may react with them.[2] It is crucial to ensure that all functional groups incompatible with a reactive chloroborane are appropriately protected.

Q4: What is the best way to purify my product away from catechol and other boron-containing byproducts?

A:

  • Aqueous Wash: A mild basic wash (e.g., with saturated NaHCO₃ solution) during the workup can help remove the acidic catechol byproduct into the aqueous layer.

  • Chromatography: Flash column chromatography on silica gel is the most common method. The polarity of catechol is significantly different from most borylated organic products, usually allowing for good separation.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method to obtain pure material.[10][11]

  • Boronic Acid Scavengers: For difficult separations, specialized silica-based scavengers with functional groups that bind to boronic acids and their derivatives can be employed.

Summary of Common Side Products and Mitigation Strategies
Side ProductCommon Cause(s)IdentificationPrevention & Mitigation
Catechol Hydrolysis due to atmospheric or solvent moisture.¹H NMR, TLCUse anhydrous solvents/reagents, inert atmosphere.[2]
Homocoupled Product Presence of O₂; Pd(II) precatalyst reduction.GC-MS, LC-MS, NMRDegas reaction mixture; use Pd(0) catalyst.[4][5]
Protodeboronated Product Protic sources (H₂O, alcohols); high temperature; non-optimal pH.GC-MS, LC-MS, NMRControl pH, lower reaction temperature, minimize time.[4]
Reaction with Substrate Unprotected protic functional groups (e.g., -OH, -NH₂).NMR, MSProtect incompatible functional groups before reaction.[2]
References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • SLS Ireland. B-Chlorocatecholborane, 97% | 362700-5G | SIGMA-ALDRICH. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • LookChem. Cas 55718-76-8, B-Chlorocatecholborane. [Link]

  • Whittaker, A. M., et al. (2023). Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions. The Journal of Organic Chemistry. [Link]

  • PubMed. Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Asiri, A. M., & Al-Amoudi, M. S. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Master Organic Chemistry. Natural Product Isolation (2) – Purification Techniques, An Overview. [Link]

  • ResearchGate. B-Alkylcatecholborane-Mediated Radical Reactions | Request PDF. [Link]

Sources

Technical Support Center: Purification of Products from 2-Chloro-1,3,2-benzodioxaborole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-Chloro-1,3,2-benzodioxaborole. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common purification challenges encountered when handling the resulting catecholboronate esters and their subsequent reaction products.

Introduction: The Role and Challenges of Catecholboronate Esters

This compound (catechol chloroborane) is a highly effective reagent for converting organometallic species, such as Grignard or organolithium reagents, into stable and versatile catecholboronate esters. These esters are crucial intermediates, most notably in Suzuki-Miyaura cross-coupling reactions. While the synthesis is often straightforward, the purification of these boron-containing compounds can be challenging due to their sensitivity to hydrolysis and decomposition on standard silica gel. This guide is designed to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product after synthesizing a catecholboronate ester?

A1: Impurities typically arise from the starting materials, side reactions, or decomposition during workup. Identifying them is the first step to devising a successful purification strategy.

Impurity/ByproductCommon OriginKey Identification Tip
Catechol Hydrolysis of this compound or the product ester.Appears as a polar spot on TLC; characteristic aromatic signals in ¹H NMR.
Boric Acid / Boronic Acid Hydrolysis of boron-containing species.[1]Often water-soluble; can cause streaking on silica gel TLC plates.[2]
Unreacted Organometallic Reagent (Quenched) Incomplete reaction; quenching with proton source.For example, using Phenylmagnesium bromide will lead to benzene as a byproduct.[3]
Homocoupled Byproduct (e.g., Biphenyl) Side reaction from Grignard reagent formation or subsequent coupling reactions.[1]Non-polar byproduct, often visible by GC-MS or ¹H NMR.
Magnesium Salts (e.g., MgClBr) Byproduct from Grignard reaction.Typically removed during aqueous workup.

Q2: My catecholboronate ester seems to be decomposing during column chromatography on silica gel. Why is this happening and what can I do?

A2: This is a very common issue. Standard silica gel is inherently acidic (Lewis acidic), which can catalyze the hydrolysis or decomposition of electron-deficient boronate esters.[4] This leads to streaking on TLC plates, low recovery, and contamination of fractions with free catechol or boronic acid.

Solutions:

  • Use Treated Silica Gel: Impregnating silica gel with boric acid can neutralize its Lewis acidity, significantly reducing product decomposition and improving recovery.[4]

  • Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for purifying sensitive boronate esters.[5]

  • Avoid Chromatography: If possible, purify the ester by recrystallization or trituration to avoid contact with a stationary phase altogether.

  • Minimize Contact Time: If you must use chromatography, run the column as quickly as possible (flash chromatography) and do not let the product sit on the column for an extended period.[6]

Q3: How can I effectively remove boron-containing impurities from my final product after a Suzuki-Miyaura coupling reaction?

A3: Boron-containing byproducts (e.g., unreacted boronic ester, boronic acid, boroxines) can be persistent. Several methods are effective for their removal:

  • Methanol Co-evaporation: Boron compounds can be removed by repeatedly dissolving the crude product in methanol and concentrating it under reduced pressure. This process forms volatile trimethyl borate, which is removed with the solvent.[7]

  • Acid/Base Extraction: If your desired product is neutral, you can often remove acidic boronic acid impurities by washing the organic layer with a mild aqueous base (e.g., NaHCO₃ solution). Conversely, if the product is basic, an acidic wash can be used.[2][8]

  • Diethanolamine Adduct Formation: Unreacted boronic acids can be precipitated from a solution by adding diethanolamine. The resulting stable, solid adduct can be filtered off.[2][9]

  • Sorbitol Extraction: This method involves forming a water-soluble complex between the boronic acid impurity and a diol like sorbitol, allowing it to be extracted into an aqueous phase.[5]

Q4: My reaction workup involves an aqueous wash. How do I prevent hydrolysis of my catecholboronate ester product?

A4: While catecholboronate esters are more stable than many other boronic esters, they are still sensitive to hydrolysis, especially under acidic or basic conditions.

  • Use Neutral Water/Brine: Perform aqueous washes with deionized water or a saturated NaCl solution (brine), avoiding strong acids or bases.

  • Work Quickly: Minimize the contact time between the organic layer containing your product and the aqueous phase.

  • Ensure Anhydrous Conditions Post-Workup: After separating the layers, dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.[9]

Troubleshooting Purification Workflows

This section provides a logical approach to troubleshooting common purification issues.

Workflow 1: Synthesis and Isolation of Catecholboronate Ester

The following diagram illustrates the typical workflow for synthesizing and isolating a catecholboronate ester intermediate.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagent Organometallic Reagent (R-MgX or R-Li) reaction Reaction in Anhydrous Solvent (e.g., THF, Ether) reagent->reaction chloroborane This compound chloroborane->reaction crude Crude Reaction Mixture reaction->crude workup Aqueous Workup (Water/Brine) crude->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal drying->concentration purification_choice Purification Method concentration->purification_choice chromatography Column Chromatography purification_choice->chromatography If necessary recrystallization Recrystallization / Trituration purification_choice->recrystallization Ideal pure_product Pure Catecholboronate Ester chromatography->pure_product recrystallization->pure_product

Caption: General workflow for synthesis and purification of catecholboronate esters.

Troubleshooting Guide: Purification of Catecholboronate Esters

Use this guide to diagnose and solve specific problems during the purification process.

G cluster_TLC TLC Analysis Issues cluster_Column Column Chromatography Issues cluster_Product Isolated Product Issues start Purification Issue Observed streaking Streaking or Tailing Spot start->streaking low_yield Low Mass Recovery start->low_yield coelution Co-elution with Impurity start->coelution oily_product Product is an Oil, Not a Solid start->oily_product impure_nmr NMR Shows Catechol/Water start->impure_nmr cause_decomp Cause: Decomposition on Silica streaking->cause_decomp new_spot New Polar Spot Appears new_spot->cause_decomp solution_silica Solution: Use Boric Acid-Treated Silica or Neutral Alumina TLC Plate cause_decomp->solution_silica cause_adsorption Cause: Irreversible Adsorption or Decomposition low_yield->cause_adsorption solution_solvent Solution: Optimize Solvent System (try different polarity or solvent class) coelution->solution_solvent solution_column Solution: Use Boric Acid-Treated Silica, Neutral Alumina, or Avoid Column cause_adsorption->solution_column solution_triturate Solution: Attempt Trituration with Non-polar Solvent (e.g., Hexane, Pentane) oily_product->solution_triturate cause_hydrolysis Cause: Incomplete Drying or Hydrolysis During Workup impure_nmr->cause_hydrolysis solution_redry Solution: Re-dissolve, Dry Thoroughly, and Re-concentrate cause_hydrolysis->solution_redry

Caption: Troubleshooting logic tree for common purification problems.

Detailed Experimental Protocols

Protocol 1: General Aqueous Workup for Catecholboronate Esters

This protocol is designed to remove inorganic salts and water-soluble impurities while minimizing product hydrolysis.

  • Cool the Reaction: Once the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Dilute: Dilute the mixture with a suitable organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (2-3 volumes).

  • Quench & Wash: Transfer the diluted mixture to a separatory funnel. Add deionized water (1-2 volumes) and shake gently. Allow the layers to separate.

  • Separate Layers: Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to help break up any emulsions and remove residual water.[9]

  • Dry: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification via Boric Acid-Impregnated Silica Gel

This method is highly recommended for the column chromatography of sensitive boronate esters.[4]

A. Preparation of Boric Acid-Impregnated Silica Gel:

  • Prepare Solution: Prepare a 1-2% (w/v) solution of boric acid in a polar solvent like methanol or acetone.

  • Slurry Silica: Add silica gel to this solution to form a slurry.

  • Evaporate: Remove the solvent completely using a rotary evaporator.

  • Dry: Dry the resulting free-flowing powder in an oven at ~100-120 °C for several hours to remove any residual solvent and water.

B. Column Chromatography:

  • Pack the Column: Pack the column with the prepared boric acid-impregnated silica gel using your desired eluent system (e.g., hexane/ethyl acetate).

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elute: Run the column as you would for standard flash chromatography, collecting fractions and analyzing them by TLC.

Protocol 3: Removal of Boron Byproducts via Methanol Co-evaporation

This is an effective post-purification or post-reaction technique to remove trace boron impurities.[7]

  • Dissolve: Dissolve the crude product containing boron impurities in methanol.

  • Concentrate: Remove the methanol completely on a rotary evaporator. The formation of volatile B(OMe)₃ helps carry the boron away.

  • Repeat: Repeat this process 2-3 times to ensure maximum removal of boron-containing species.

  • Final Drying: Place the flask under high vacuum for at least one hour to remove any final traces of methanol and trimethyl borate.

References

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]

  • SciSpace. (2012). Novel boron complexes derived from catechol and arylazonapthols. RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

  • ResearchGate. (2024). How to purify boronate esters?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • Taylor & Francis Online. (1982). The Trace Analysis for Catechol Derivatives via Boronate Ester Formation and Gc-Microwave Induced Plasma Emission Spectroscopic. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • ElectronicsAndBooks. (2011). CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Retrieved from [Link]

Sources

How to handle moisture-sensitive 2-Chloro-1,3,2-benzodioxaborole in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-1,3,2-benzodioxaborole

Welcome to the technical support guide for this compound (also known as B-chlorocatecholborane). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly sensitive reagent. Its efficacy in modern organic synthesis is paralleled by its reactivity towards atmospheric moisture, which necessitates meticulous handling to ensure experimental success and safety. This guide provides in-depth, field-proven insights into its proper use, troubleshooting common issues, and answering frequently asked questions.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems that can arise during experiments involving this compound. The troubleshooting workflows are designed to systematically identify and resolve the root cause of the issue.

Problem 1: My reaction yield is low, or the reaction failed completely.

A low or zero yield is the most common issue encountered and almost always traces back to the reagent's primary sensitivity: moisture. Hydrolysis of the B-Cl bond is rapid and leads to inactive species, consuming your starting material before it can participate in the desired reaction.

Causality Analysis: this compound reacts violently with water, leading to its decomposition.[1][2] This sensitivity extends to trace amounts of moisture adsorbed on glassware or dissolved in solvents. A failed reaction indicates a breakdown in the establishment or maintenance of a rigorously anhydrous and inert atmosphere.

Troubleshooting Workflow:

G start Low / No Yield check_atmosphere 1. Verify Inert Atmosphere Integrity start->check_atmosphere check_reagent 2. Assess Reagent Quality check_atmosphere->check_reagent OK solution_atmosphere Solution: Purge system (3x vacuum/backfill cycles). Check for leaks in septa and joints. check_atmosphere->solution_atmosphere Issue Found check_glassware 3. Confirm Glassware Preparation check_reagent->check_glassware OK solution_reagent Solution: Use a fresh bottle or purify by sublimation. Handle exclusively in a glovebox. check_reagent->solution_reagent Issue Found check_solvents 4. Validate Solvent Anhydrousness check_glassware->check_solvents OK solution_glassware Solution: Oven-dry glassware at >125°C overnight. Flame-dry under vacuum immediately before use. check_glassware->solution_glassware Issue Found check_parameters 5. Re-evaluate Reaction Parameters check_solvents->check_parameters OK solution_solvents Solution: Use freshly distilled/dried solvents from a still or a solvent purification system. check_solvents->solution_solvents Issue Found solution_parameters Solution: Review literature for optimal catalyst, base, and temperature for your specific substrate. check_parameters->solution_parameters Issue Found

Caption: Troubleshooting workflow for low-yield reactions.

Step-by-Step Protocol: Ensuring an Anhydrous Environment

  • Glassware Preparation: All glassware must be scrupulously dried to remove a thin film of adsorbed moisture.[3]

    • Place all glassware in a laboratory oven (125-140°C) overnight.

    • Assemble the apparatus while still hot, and immediately connect it to a Schlenk line.[3] Alternatively, assemble cold and heat thoroughly with a heat gun under a high flow of inert gas.

    • For the most rigorous applications, flame-dry the assembled glassware under vacuum. Allow it to cool under a positive pressure of inert gas (argon is preferred over nitrogen for its higher density).[4]

  • Solvent Preparation: Use only anhydrous solvents.

    • Solvents should be freshly distilled from an appropriate drying agent or dispensed from a solvent purification system.

    • Degas the solvent before use by subjecting it to several "freeze-pump-thaw" cycles or by bubbling inert gas through it for at least 30 minutes.[4]

  • Atmosphere Control: The reaction must be performed under an inert atmosphere.

    • Connect the reaction flask to a Schlenk line or perform all manipulations inside a glovebox with low O₂ and H₂O levels (<1 ppm).[5]

    • Perform a minimum of three evacuate-refill cycles on the reaction flask to remove atmospheric gases.[4][6]

    • Maintain a slight positive pressure of inert gas throughout the reaction, vented through an oil or mercury bubbler.[3]

Problem 2: I'm observing unexpected byproducts, such as protodeboronation.

The formation of byproducts often points to either the decomposition of the borane reagent or side reactions competing with the desired pathway. Protodeboronation (replacement of the boryl group with a hydrogen atom) is a common side reaction for boronic acids and their derivatives, often caused by residual water.[7]

Causality Analysis: The B-C bond formed after the initial reaction can be sensitive to hydrolysis, especially under non-anhydrous conditions or with certain bases. Furthermore, if the this compound itself hydrolyzes, the resulting boric acid species can alter the pH and catalytic activity within the reaction, promoting undesired pathways.

Preventative Measures:

  • Strictly Anhydrous Conditions: This is the primary defense. Follow the protocol above meticulously. Even a small amount of water can be detrimental.[7][8]

  • Base Selection: The choice of base is critical. Non-nucleophilic, anhydrous bases are often preferred. If using a base like K₃PO₄, which can be hygroscopic, ensure it is freshly dried under vacuum at high temperature.

  • Inert Gas Sparge: Continuously bubbling a slow stream of inert gas through the reaction mixture can help remove any volatile acidic byproducts (like HCl) that might form and catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the correct storage and handling procedures for this compound?

This reagent is a flammable solid that is highly sensitive to moisture and light, and it reacts violently with water.[1][2] Proper storage is non-negotiable for maintaining its integrity.

Parameter Recommendation Rationale
Temperature Store at 2-8°C.[2][9]Cool temperatures slow down potential decomposition pathways.
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).Prevents hydrolysis from atmospheric moisture.
Container Keep in the original, tightly sealed container.[1]The manufacturer's packaging is designed to protect the reagent.
Location Store in a dry, well-ventilated, flameproof area.Mitigates risks associated with its flammability and reactivity.[1]
Incompatibilities Keep away from water, heat, flames, sparks, and strong oxidizing agents.[1]The reagent reacts violently with water and is a flammable solid.

Handling Workflow:

Caption: General workflow for handling the solid reagent.

Protocol: Weighing and Transfer

The ideal method for handling this solid is inside a nitrogen or argon-filled glovebox.[5][10]

  • Glovebox Entry: Move the sealed bottle of this compound, along with clean, dry spatulas and a weighing vessel, into the glovebox antechamber.

  • Purge: Subject the antechamber to a minimum of three evacuate-refill cycles before transferring the items into the main glovebox chamber.[10]

  • Dispensing: Inside the glovebox, carefully open the reagent bottle. Weigh the required amount of the solid into your vessel.

  • Sealing: Tightly reseal the main reagent bottle immediately. If the solid was weighed into a reaction flask, seal it with a septum or glass stopper before removing it from the glovebox.[10]

If a glovebox is unavailable, weighing can be performed quickly in the open air, but this is not recommended for reactions requiring high precision. A more suitable Schlenk line technique involves adding the solid to the flask under a high positive pressure of inert gas.

Q2: What are the primary hazards and necessary personal protective equipment (PPE)?

Hazards:

  • Flammable Solid (H228): Can be ignited by heat, sparks, or flames.[1]

  • Corrosive (H314): Causes severe skin burns and serious eye damage.[1][2]

  • Respiratory Irritant (H335): May cause respiratory irritation upon inhalation of dust.[1]

  • Water Reactive: Reacts violently with water.[1]

Required PPE:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure no skin is exposed.[1]

  • Respiratory Protection: Use in a well-ventilated fume hood. If dust formation is unavoidable, a respirator may be necessary.[1]

Q3: How should I handle spills and dispose of waste?

Spill Response:

  • Evacuate the area and remove all ignition sources.

  • Wear full PPE.

  • For a small, dry spill, carefully sweep up the solid material, avoiding dust formation.[1] Do NOT use water.[1]

  • Place the material into a dry, labeled container for disposal.

Waste Disposal:

  • Waste must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in a dedicated, labeled, and sealed container.

  • Never mix waste containing this compound with aqueous waste streams.

References

  • Wikipedia. Air-free technique. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013-07-02). [Link]

  • Fauske & Associates. Helpful Hints for Handling Air-Sensitive Materials. (2020-10-28). [Link]

  • Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. (2008-04-12). [Link]

  • ChemWhat. This compound CAS#: 55718-76-8. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). [Link]

  • Organic Syntheses. Oxyboration: Synthesis of Borylated Benzofurans. (2016-07-21). [Link]

  • ResearchGate. Hydrolysis of 2,4-dithiophenobarbital. [Link]

  • ResearchGate. How to remove boron from a boron complex of catechol (i.e. catecholaborane) and diol type compounds?. (2013-04-01). [Link]

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Improving yield and selectivity in catecholborane borylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catecholborane (HBcat) borylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges in achieving high yield and selectivity, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My catecholborane reagent is a pale yellow liquid, and I've noticed some solid precipitate. Is it still usable?

A1: Yes, it is likely still usable. Catecholborane is a colorless to pale yellow liquid.[1] Over time, especially with minor exposure to atmospheric moisture, it can form some solid, inert precipitates.[2] The primary concern with catecholborane is its sensitivity to moisture, which leads to hydrolysis.[1] As long as the liquid is clear and has been handled under an inert atmosphere (e.g., nitrogen or argon), it should be suitable for use. For best results, it is recommended to use a fresh bottle or to distill the catecholborane before a critical reaction. Always handle catecholborane in a glovebox or under a robust inert atmosphere.

Q2: What is the primary difference in reactivity between catecholborane (HBcat) and other boron reagents like bis(pinacolato)diboron (B₂pin₂)?

A2: The primary difference lies in their reactivity and the types of reactions they are typically used for. Catecholborane is a monofunctional hydroborating agent, meaning it adds a single B-H bond across a multiple bond.[3][4] It is generally less reactive than borane-THF complexes, which allows for greater selectivity in certain applications.[3] B₂pin₂, on the other hand, is a diboron reagent used in metal-catalyzed C-H borylation, where a catalyst (often iridium or palladium-based) is required to activate the C-H bond and facilitate the transfer of a boryl group.[5] Catecholborane can also be used in metal-catalyzed C-H borylation, but its hydroboration reactivity with alkenes and alkynes is a distinct and valuable feature.[3]

Q3: Can I use standard silica gel chromatography to purify my catecholborane-derived boronic ester?

A3: Caution is advised. Boronic esters, including catecholboronates, can be sensitive to silica gel. The acidic nature of silica can lead to hydrolysis of the ester back to the boronic acid, or cause decomposition of the product on the column, resulting in low recovery.[6][7][8] If chromatography is necessary, consider using deactivated silica gel (e.g., by treating with a base like triethylamine) or an alternative stationary phase like neutral alumina.[9] Whenever possible, purification by crystallization or distillation is preferred.[9][10]

Troubleshooting Guide: Low Yield

Low product yield is one of the most common issues encountered in borylation reactions. The following guide provides a systematic approach to diagnosing and resolving this problem.

Symptom: Low or no conversion of starting material.

Potential Cause Recommended Action & Explanation
Inactive Catalyst The catalyst, especially if it's an air-sensitive iridium or rhodium complex, may have degraded. Solution: Use a fresh batch of catalyst and ligand. Ensure that the catalyst and ligand are stored under an inert atmosphere and handled in a glovebox or using Schlenk techniques.[10]
Reagent Quality The catecholborane reagent may have hydrolyzed due to improper storage or handling. Solution: Use a freshly opened bottle of catecholborane or distill the reagent prior to use. Catecholborane is moisture-sensitive and should always be handled under dry, inert conditions.[1]
Atmospheric Contamination The reaction is highly sensitive to air and moisture. Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is set up under a high-purity inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents.[10] A good practice is to perform several vacuum/backfill cycles to purge the reaction vessel.
Incorrect Temperature The reaction may require a specific temperature to proceed efficiently. Solution: Verify the reaction temperature with a calibrated internal thermometer. Some borylation reactions are sensitive to temperature fluctuations.[10]

Troubleshooting Guide: Poor Selectivity

Achieving the desired regioselectivity is critical, particularly in the synthesis of complex molecules. Poor selectivity often points to issues with the catalytic system or substrate interactions.

Symptom: Formation of undesired regioisomers (e.g., meta vs. para, ortho vs. meta).

Potential Cause Recommended Action & Explanation
Incorrect Ligand Choice The ligand is a primary determinant of regioselectivity in iridium-catalyzed C-H borylation. Steric and electronic properties of the ligand direct the catalyst to a specific C-H bond.[11][12][13][14][15] Solution: For sterically controlled reactions, bulkier ligands tend to favor borylation at the least hindered position (e.g., para or meta over ortho).[5] For electronically controlled reactions, the ligand can influence the acidity of the targeted C-H bond.[5] Consult the literature for ligands known to provide the desired selectivity for your substrate class. For example, bidentate ligands like 4,4'-di-tBu-2,2'-bipyridine (dtbpy) often direct borylation away from substituted positions due to steric hindrance.[11][12]
Substrate Directing Groups The presence and nature of directing groups on the substrate can override the inherent selectivity of the catalyst. Solution: If your substrate contains a directing group, this will likely control the site of borylation. If you are observing unexpected selectivity, consider if any functional groups on your molecule could be coordinating to the metal center.[12] In some cases, modifying or protecting a functional group can alter the regiochemical outcome.
Solvent Effects The solvent can influence the stability of the catalytic species and the transition states leading to different isomers.[16] Solution: Screen a range of anhydrous, degassed solvents with varying polarities (e.g., THF, dioxane, toluene, hexane). The optimal solvent can sometimes dramatically improve regioselectivity.
Boryl Migration In some systems, particularly with borenium catalysis, 1,2-boryl migration can occur, leading to a mixture of isomers.[17][18] Solution: This is an inherent mechanistic pathway that can be influenced by the electronics of the borylating agent. Using a catecholborane with different electronic properties (e.g., 4-tert-butyl-catecholborane) can sometimes mitigate this issue.[17][18]
Logical Flow for Troubleshooting Selectivity:

G start Poor Regioselectivity Observed ligand Is the ligand appropriate for the desired selectivity? start->ligand directing_group Does the substrate have a competing directing group? ligand->directing_group No solution Problem Resolved / Rationalized ligand->solution Yes, change ligand based on literature precedent solvent Have different anhydrous solvents been screened? directing_group->solvent No directing_group->solution Yes, protect or modify the directing group boryl_migration Could boryl migration be an issue (e.g., borenium catalysis)? solvent->boryl_migration No solvent->solution Yes, optimize solvent boryl_migration->solution Yes, consider alternative borylating agents

Caption: A decision tree for troubleshooting poor regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Aromatic C-H Borylation

This protocol is a general starting point and should be optimized for specific substrates.

  • Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum. Allow the glassware to cool to room temperature under a stream of inert gas (argon or nitrogen).[10]

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the iridium precursor (e.g., [Ir(OMe)COD]₂), the appropriate ligand (e.g., dtbpy), the aromatic substrate, and a magnetic stir bar to the Schlenk flask.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or hexane) via syringe. Begin stirring the mixture. Add catecholborane dropwise via syringe at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (often 80-100 °C) and monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any remaining catecholborane with a few drops of methanol. The solvent can be removed under reduced pressure.

  • Purification: If the product is a solid, attempt recrystallization first. If chromatography is unavoidable, use neutral alumina or deactivated silica gel and a non-polar eluent system to minimize product decomposition.[9]

Protocol 2: Purification of Boronic Esters via Derivatization

For particularly sensitive boronic esters that are difficult to purify directly, conversion to a more stable derivative can be an effective strategy.

  • Formation of the Salt: Take the crude reaction mixture and dissolve it in a suitable organic solvent (e.g., diethyl ether). Add an aqueous solution of a base (e.g., sodium hydroxide) and stir. The boronic ester will hydrolyze to the boronic acid, which will then be deprotonated to form a salt.[19]

  • Extraction: Separate the aqueous layer containing the boronate salt. Wash the organic layer with water to ensure complete extraction of the salt. The organic layer contains non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., HCl) until the boronic acid precipitates.

  • Isolation: Collect the pure boronic acid by filtration, wash with cold water, and dry under vacuum.[19] The purified boronic acid can then be used directly or re-esterified if necessary.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. Below is a simplified representation of the widely accepted catalytic cycle for iridium-catalyzed C-H borylation.

G cluster_0 Catalytic Cycle A [Ir(L)]⁺(Bcat)₂ B Oxidative Addition of C-H Bond A->B + R-H C Ir(V) Intermediate B->C D Reductive Elimination of R-Bcat C->D - H-Bcat D->A Product R-Bcat D->Product E Regeneration of Active Catalyst HBcat HBcat HBcat->A Catalyst Activation

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

This guide is intended to be a living document. As new methodologies and insights emerge, we will continue to update it. We are committed to supporting your research and development efforts.

References

  • Ataman Kimya.
  • López-Vidal, E. M., et al. (2018). Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity. Organometallics.
  • ACS Publications. (n.d.). Mechanistic Investigation of Iridium-Catalyzed C–H Borylation of Methyl Benzoate: Ligand Effects in Regioselectivity and Activity. Organometallics.
  • ACS Publications. (2020). Effect of Ligand Structure on the Electron Density and Activity of Iridium Catalysts for the Borylation of Alkanes.
  • OUCI. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2016).
  • Sigma-Aldrich. (n.d.).
  • Tan, X., & Wang, H. (2025). Borenium-catalysed para-selective borylation of alkylarenes.
  • Wikipedia. (n.d.).
  • ResearchGate. (2025). (PDF)
  • Benchchem. (n.d.). Troubleshooting low yields in Diborane(4)
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.).
  • ChemicalBook. (n.d.).
  • ACS. (n.d.).
  • Google Patents. (n.d.).
  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros.
  • ResearchGate. (2025). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane.
  • NIH. (n.d.).
  • YouTube. (2022). Meta-selective C-H Borylation with Dr. Tyler Pabst (Episode 106).
  • Reddit. (2024).
  • Semantic Scholar. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane.
  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • Reddit. (2024).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.).
  • ResearchGate. (2019). Do you know catecholborane reactions yielding new boron-containing compounds?
  • CymitQuimica. (n.d.).
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.). Decoding Regioselectivity in Cu(I)-Catalyzed Borylation of Al- kynes: Insights from Machine Learning and Artificial Intelligence.
  • ACS Catalysis. (2023).
  • MDPI. (n.d.).
  • RSC Publishing. (2011).
  • Princeton University. (2025). The Role of Boron Reagents in Determining the Site-Selectivity of Pyridine(dicarbene)

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Troubleshooting failed reactions with 2-Chloro-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-1,3,2-benzodioxaborole. This guide is designed to provide in-depth troubleshooting assistance and practical advice to ensure the success of your synthetic endeavors. As a potent electrophilic borylating agent, this compound (also known as B-chlorocatecholborane) is invaluable for the synthesis of catecholboronate esters, which are key intermediates in modern organic chemistry, particularly as precursors for Suzuki-Miyaura cross-coupling reactions.

This document moves beyond simple protocols to explain the causality behind common experimental failures, empowering you to diagnose and resolve issues effectively.

Core Principles & Best Practices

Successful reactions hinge on meticulous preparation and an understanding of the reagent's chemical nature. Before troubleshooting specific failures, ensure these foundational principles are rigorously followed.

Reagent Integrity and Handling

This compound is highly sensitive to atmospheric moisture and light.[1] Exposure to water leads to rapid hydrolysis, destroying the reagent and forming catechol and hydrochloric acid, which can complicate your reaction.

  • Storage: Always store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[1]

  • Handling: Handle the reagent exclusively in a glovebox or under a positive pressure of inert gas using anhydrous techniques. Use oven-dried or flame-dried glassware and fresh, anhydrous solvents.

  • Appearance: The reagent should be a beige crystalline solid.[1] Significant discoloration may indicate decomposition.

Reaction Environment

The success of reactions involving this reagent, especially with organometallic precursors like Grignard reagents, is critically dependent on maintaining an inert and anhydrous environment.

  • Inert Atmosphere: Oxygen can lead to unwanted side reactions, particularly in subsequent coupling steps where it can deactivate palladium catalysts and promote homocoupling of boronate esters.[2]

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Ethereal solvents like THF or diethyl ether are common and must be free of water and peroxides.

Troubleshooting Guide: Question & Answer

This section addresses specific issues encountered during the synthesis and use of catecholboronate esters derived from this compound.

Category 1: Boronate Ester Synthesis (e.g., via Grignard Reagents)
Q1: My reaction to form the boronate ester shows no product. What is the primary cause of complete failure?

A1: Complete reaction failure almost always points to a fundamental issue with your nucleophile (e.g., Grignard reagent) or the integrity of the this compound.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Failed Grignard Formation The most common culprit. Grignard reagent formation can be difficult to initiate, especially with aryl chlorides, and is sensitive to the quality of magnesium and the absence of moisture.[3][4]1. Confirm Grignard Formation: Before adding the boronate, take a small aliquot of your Grignard solution, quench it with I₂, and titrate to determine the concentration.[5] 2. Activate Magnesium: Use fresh, shiny magnesium turnings. If they appear dull, activate them by grinding gently in a mortar, stirring under vacuum, or adding a small crystal of iodine or 1,2-dibromoethane to initiate the reaction.[6] 3. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of inert gas. Use anhydrous solvents.[5][6]
Degraded Borylating Agent Improper storage or handling can lead to complete hydrolysis of the this compound before it can react.[1]1. Use a Fresh Bottle: If in doubt, use a new, unopened bottle of the reagent. 2. Refine Handling Technique: Ensure the reagent is only exposed to an inert, dry atmosphere during weighing and addition.
Insufficiently Reactive Nucleophile While Grignard reagents are common, other organometallics might be used. If their generation was unsuccessful or they are not nucleophilic enough, the reaction will fail.1. Verify Precursor: Ensure the organometallic precursor was successfully generated. 2. Consider Alternatives: For less reactive systems, consider transmetalation strategies or alternative borylation methods.
Q2: My boronate ester yield is very low, though some product is formed. How can I improve it?

A2: Low yields suggest that while the reaction is viable, it is being hampered by competing side reactions or incomplete conversion.

Possible Causes & Solutions:

  • Inaccurate Stoichiometry: If the concentration of your Grignard reagent was not accurately determined, you may be adding a substoichiometric amount. Solution: Always titrate your Grignard reagent before use to ensure you are adding the correct number of equivalents.[5]

  • Side Reactions of the Grignard Reagent: Wurtz-type homocoupling of your organic halide can consume the Grignard reagent. This is more common with primary alkyl halides.[6] Solution: Add the organic halide slowly to the magnesium turnings to maintain a low concentration, minimizing self-reaction.

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions. Solution: Ensure your cooling bath is maintained at the correct temperature throughout the addition of the borylating agent.

Category 2: Workup & Purification Challenges
Q3: During aqueous workup, my reaction mixture turned into an intractable black or brown sticky polymer. What is this and how can I avoid it?

A3: This is a very common and frustrating issue caused by the catechol byproduct. Under basic aqueous conditions, catechol can readily oxidize and polymerize to form dark, complex mixtures that make product isolation extremely difficult.[7]

Solutions & Mitigation Strategies:

  • Acidic Workup: Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl or dilute HCl) instead of water or base. Catechol is more stable and less prone to oxidation under acidic or neutral conditions.[7]

  • Extraction: Catechol has some water solubility, especially at neutral or acidic pH. Multiple extractions with an organic solvent can help remove the product from the aqueous layer containing the catechol.

  • Charcoal Treatment: If the final product is still discolored, a treatment with activated charcoal can sometimes remove the colored polymeric impurities, though this can also lead to loss of product.[7]

  • Alternative Boron Reagents: For future reactions where this is a persistent problem, consider using pinacol-based borylating agents (like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The pinacol byproduct is generally more stable and easier to remove during workup.

Category 3: Issues in Downstream Suzuki-Miyaura Coupling
Q4: My isolated catecholboronate ester fails to react in a subsequent Suzuki coupling. Why?

A4: The failure of a downstream reaction points to either the instability of the boronate ester itself or suboptimal conditions in the coupling step.

Possible Causes & Solutions:

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, destroying your nucleophile.[2][8] Catecholboronates can be more susceptible to this than other esters. Solution:

    • Use the boronate ester immediately after synthesis if possible.

    • Ensure the Suzuki coupling conditions are scrupulously anhydrous, as water can facilitate this side reaction.

    • Choose your base carefully. While a base is required to activate the boronate for transmetalation, overly harsh basic and aqueous conditions can accelerate protodeboronation.[9]

  • Inefficient Transmetalation: The transfer of the organic group from boron to the palladium catalyst is a crucial step.[9] Solution:

    • Ensure an appropriate base (e.g., K₃PO₄, Cs₂CO₃) is used to form the more nucleophilic "ate" complex.

    • The choice of ligand on the palladium catalyst is critical and can significantly affect the rate of transmetalation.[10] Consider screening different ligands if the reaction is sluggish.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or oxygen. Solution: Ensure your boronate ester is pure and that the Suzuki reaction is set up under a strictly inert atmosphere with degassed solvents.[2]

Visualizing the Process & Problems

Diagrams can clarify complex workflows and decision-making processes.

Diagram 1: General Workflow for Boronate Ester Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-Dry Glassware prep_solvent Use Anhydrous Solvent prep_reagents Prepare Reagents under Inert Gas form_grignard Form Grignard Reagent (e.g., from Ar-Br + Mg) prep_reagents->form_grignard titrate_grignard Titrate Grignard form_grignard->titrate_grignard cool_reaction Cool to -78°C titrate_grignard->cool_reaction add_boronate Slowly Add This compound cool_reaction->add_boronate warm_rt Warm to Room Temp add_boronate->warm_rt quench Quench Reaction (e.g., aq. NH4Cl) warm_rt->quench extract Extract with Organic Solvent quench->extract purify Purify (e.g., Column Chromatography) extract->purify characterize Characterize Product purify->characterize

Caption: General workflow for synthesizing catecholboronate esters.

Diagram 2: Troubleshooting Decision Tree for Low Yield start Low Yield or No Product check_grignard Was Grignard Reagent Formation Confirmed? start->check_grignard grignard_no No check_grignard->grignard_no Check Titration grignard_yes Yes check_grignard->grignard_yes check_reagent Was Borylating Agent Handled Properly? reagent_no No check_reagent->reagent_no reagent_yes Yes check_reagent->reagent_yes check_workup Workup Issues Observed? (e.g., dark polymer) workup_yes Yes check_workup->workup_yes cause_grignard Root Cause: Failed Grignard Solution: Activate Mg, ensure anhydrous conditions, titrate. grignard_no->cause_grignard grignard_yes->check_reagent cause_reagent Root Cause: Reagent Hydrolysis Solution: Use fresh reagent, improve inert handling. reagent_no->cause_reagent reagent_yes->check_workup cause_workup Root Cause: Catechol Polymerization Solution: Use acidic workup, consider alternative reagents. workup_yes->cause_workup

Caption: A decision tree for diagnosing common reaction failures.

Key Experimental Protocol

Protocol: Synthesis of Phenyl Catecholboronate Ester

This protocol describes a representative procedure starting from bromobenzene.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Bromobenzene (anhydrous)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Add magnesium turnings (1.2 equivalents) to the flask.

  • Grignard Formation: Add a small crystal of iodine. To the dropping funnel, add bromobenzene (1.0 equivalent) dissolved in anhydrous THF. Add a small portion of the bromide solution to the magnesium and observe for initiation (disappearance of iodine color, gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature.

  • Reaction: Cool the flask to -78 °C using a dry ice/acetone bath. Dissolve this compound (1.1 equivalents) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the cold Grignard reagent over 30 minutes.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Cool the reaction to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the phenyl catecholboronate ester.

References
  • CATECHOLBORANE. Ataman Kimya. Available from: [Link]

  • Catecholborane. Wikipedia. Available from: [Link]

  • How do I deal with catechol mess?. ResearchGate. (2015). Available from: [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available from: [Link]

  • Do you know catecholborane reactions yielding new boron-containing compounds?. ResearchGate. (2019). Available from: [Link]

  • CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available from: [Link]

  • Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Journal of the Iranian Chemical Society. (2023). Available from: [Link]

  • This compound CAS#: 55718-76-8. ChemWhat. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Troubleshooting my grignard reactions. Reddit. (2020). Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021). Available from: [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. (2021). Available from: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available from: [Link]

  • Why are chloro-based Grignard reagents harder to form?. Reddit. (2023). Available from: [Link]

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Impact of solvent choice on 2-Chloro-1,3,2-benzodioxaborole reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Impact of Solvent Choice on Reactivity

Introduction: The Pivotal Role of Solvents in Modulating 2-Chloro-1,3,2-benzodioxaborole Reactivity

This compound, also known as B-chlorocatecholborane, is a versatile reagent in organic synthesis, primarily utilized for the preparation of boronic esters.[1][2] These boronic acid derivatives are crucial building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The reactivity and, consequently, the success of reactions involving this compound are profoundly influenced by the choice of solvent. The solvent not only dissolves the reactants but also actively participates in the reaction mechanism by stabilizing intermediates, influencing transition states, and in some cases, directly engaging in the reaction pathway.[3][4]

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent selection on the reactivity of this compound. Understanding these solvent effects is paramount for optimizing reaction conditions, improving yields, and ensuring the desired product selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during their experiments with this compound, with a focus on solvent-related causes and remedies.

Q1: My borylation reaction with this compound is sluggish or not proceeding to completion. What are the likely solvent-related causes?

A1: A slow or incomplete reaction is a common issue that can often be traced back to the solvent. Here are the primary solvent-related factors to consider:

  • Insufficient Polarity: Many borylation reactions, including those utilizing this compound, benefit from polar solvents.[5] Polar solvents can help to stabilize charged intermediates or transition states that may form during the reaction, thereby lowering the activation energy and increasing the reaction rate. If you are using a nonpolar solvent like hexane or toluene, consider switching to a more polar alternative such as tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM).

  • Poor Solubility of Reactants: Ensure that all your reactants, including the substrate, this compound, and any base or additives, are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and significantly reduce the effective concentration of the reactants, thus slowing down the reaction.

  • Solvent-Reagent Incompatibility: this compound is sensitive to protic solvents like water and alcohols. It reacts violently with water and will be consumed by alcohols, leading to the formation of undesired byproducts and a reduction in the yield of the desired boronic ester.[6] Always use anhydrous solvents and ensure your glassware is thoroughly dried.

Q2: I am observing the formation of significant byproducts in my reaction. Could the solvent be the culprit?

A2: Yes, the solvent can play a significant role in the formation of byproducts. Here's how:

  • Reaction with Protic Solvents: As mentioned above, protic solvents will react with this compound. This will not only consume your reagent but also introduce impurities into your reaction mixture.

  • Solvent-Induced Side Reactions: In some cases, the solvent itself can participate in side reactions. For example, in reactions involving strong bases, solvents like THF can be deprotonated, leading to undesired pathways.

  • Deborylation: Highly polar and electron-deficient boronic ester products can be prone to deborylation, especially during purification.[7] The choice of solvent for your workup and chromatography can influence the stability of your product. Using less polar solvent systems for purification might be beneficial.

Q3: I am trying to perform a stereospecific reaction, but I am getting a mixture of stereoisomers. How can the solvent influence the stereochemical outcome?

A3: The solvent can have a profound impact on the stereoselectivity of a reaction. In the context of borylation reactions, the polarity of the solvent can influence the geometry of the transition state.[3] For instance, in Ni-catalyzed Miyaura borylation, low-polarity solvents favor a stereoretentive pathway, while highly polar solvents can lead to lower stereoselectivity or even stereoinversion.[3] This is because polar solvents can stabilize zwitterionic, stereoinvertive transition states.[3] Therefore, for stereospecific transformations, a careful screening of solvents with varying polarities is highly recommended.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the practical aspects of using this compound and the role of solvents.

Q4: What are the generally recommended solvents for reactions with this compound?

A4: The optimal solvent depends on the specific reaction being performed. However, for the synthesis of boronic esters from Grignard or organolithium reagents, ethereal solvents are commonly used.

SolventKey CharacteristicsTypical Applications
Tetrahydrofuran (THF) Good solvating power for a wide range of organic compounds.General purpose solvent for borylation with organometallics.[8]
Diethyl Ether Lower boiling point than THF, can be useful for reactions at lower temperatures.Borylation with organolithium reagents.[9]
Dichloromethane (DCM) Apolar aprotic solvent, useful when ethereal solvents are not suitable.Certain Lewis acid-catalyzed reactions.
Toluene Nonpolar solvent, often used for reactions at higher temperatures.Can be used in some palladium-catalyzed borylations.[1]

Note: For safety and environmental reasons, it is advisable to avoid solvents like n-hexane (neurotoxic) and benzene (carcinogen).[10] Greener alternatives like 2-Methyl-THF are often preferable to THF.[10]

Q5: How can I experimentally determine the best solvent for my specific reaction?

A5: A systematic solvent screening is the most effective way to identify the optimal solvent for your reaction.

Experimental Protocol: Solvent Screening for Borylation Reaction

  • Setup: Arrange a series of small-scale reactions in parallel using identical reaction conditions (temperature, concentration, stoichiometry) but with different solvents.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, diethyl ether, THF, DCM, acetonitrile).

  • Execution: Run the reactions for a predetermined amount of time.

  • Analysis: Quench the reactions and analyze the crude reaction mixtures by a suitable analytical technique (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the conversion to the desired product and the formation of any byproducts.

  • Optimization: Based on the results, you can select the solvent that gives the best combination of yield, selectivity, and reaction rate. You may then proceed to optimize other parameters like temperature and concentration in the chosen solvent.

Diagram: Workflow for Solvent Screening

Solvent_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_opt Optimization Reactants Select Reactants & Conditions Solvents Choose a Range of Solvents ParallelRxns Run Parallel Reactions Solvents->ParallelRxns Setup Quench Quench Reactions ParallelRxns->Quench After Time (t) Analyze Analyze by GC/LC-MS or NMR Quench->Analyze Select Select Best Solvent Analyze->Select Evaluate Results Optimize Optimize Other Parameters Select->Optimize

Caption: A systematic workflow for selecting the optimal solvent for a chemical reaction.

Q6: What is the mechanism of reaction between this compound and a Grignard reagent, and how does the solvent participate?

A6: The reaction proceeds through a nucleophilic substitution at the boron center. The solvent, typically an ether like THF, plays a crucial role in stabilizing the Grignard reagent and the reaction intermediates.

Reaction Mechanism with a Grignard Reagent

  • Coordination: The Lewis acidic boron atom of this compound coordinates to the solvent (e.g., THF).

  • Nucleophilic Attack: The carbanionic part of the Grignard reagent (R-MgX) acts as a nucleophile and attacks the electron-deficient boron atom.

  • Chloride Displacement: The chloride ion is displaced, forming a magnesium salt (MgXCl) and the desired boronic ester. The ethereal solvent molecules solvate the magnesium cation, stabilizing the salt and driving the reaction to completion.

Diagram: Reaction Mechanism

Reaction_Mechanism Reagents This compound + R-MgX (Grignard) in Ethereal Solvent (e.g., THF) Intermediate Transition State B-Cl bond breaks, B-R bond forms Reagents->Intermediate Nucleophilic Attack Products Boronic Ester + MgXCl Intermediate->Products Chloride Displacement

Caption: The general mechanism for the reaction of this compound with a Grignard reagent.

Conclusion

The choice of solvent is a critical parameter in reactions involving this compound. A judicious selection can lead to significant improvements in reaction rate, yield, and selectivity. This guide provides a framework for understanding and troubleshooting solvent effects in your experiments. By carefully considering the principles outlined here and employing a systematic approach to solvent screening, researchers can unlock the full potential of this valuable borylating agent in their synthetic endeavors.

References

  • How Solvents Control the Stereospecificity of Ni-Catalyzed Miyaura Borylation of Allylic Pivalates. ACS Catalysis, 2019.

  • Solvent Anions Enable Photoinduced Borylation and Phosphonation of Aryl Halides via EDA Complexes. National Institutes of Health, 2021.

  • Miyaura Borylation Reaction. Alfa Chemistry.

  • Specific Solvent Issues with Borylation Reactions. WordPress.

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. Royal Society of Chemistry, 2018.

  • This compound. ChemicalBook.

  • This compound CAS#: 55718-76-8. ChemWhat.

  • Alkylboronic acid or boronate synthesis. Organic Chemistry Portal.

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks.

  • boronic esters. Organic Syntheses.

  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.

  • Reactions and Mechanisms. Master Organic Chemistry.

  • Benzylboronic acid or boronate synthesis. Organic Chemistry Portal.

  • Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses, 2018.

  • This compound. Chemrio.

  • VZ24153 this compound. VSNCHEM.

  • Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers, 2022.

  • From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. PubMed Central, 2011.

  • B-Chlorocatecholborane 97%. Sigma-Aldrich.

  • 2-Chloro-1,3,2-dioxaphospholane 2-oxide. PubChem.

  • Cefaclor Reaction. UT Southwestern Digital Archives.

  • Solvent Stabilizer Systems. Sigma-Aldrich.

Sources

Preventing decomposition of 2-Chloro-1,3,2-benzodioxaborole during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-1,3,2-benzodioxaborole

Guide: Preventing Decomposition During Storage and Handling

Welcome to the technical support guide for this compound (also known as B-Chlorocatecholborane). As a Senior Application Scientist, I've seen firsthand how the success of complex syntheses can hinge on the quality of critical reagents. This borane is a powerful tool in organic chemistry, but its utility is directly tied to its purity, which can be compromised by improper storage and handling. This guide provides in-depth, field-proven insights to ensure your reagent remains active and your experiments are reproducible.

Section 1: The Core Issue — Understanding Hydrolytic Decomposition

The primary vulnerability of this compound is its extreme sensitivity to moisture.[1][2] The boron-chlorine bond is highly electrophilic and susceptible to nucleophilic attack by water. This initiates a rapid and irreversible decomposition cascade.

Mechanism of Decomposition:

Exposure to even trace amounts of atmospheric moisture leads to hydrolysis. This process not only consumes the active reagent but also generates byproducts (catechol, boric acid, and hydrochloric acid) that can interfere with subsequent reactions, poison catalysts, or alter reaction pH. The reaction proceeds violently with larger amounts of water.[1][3]

Below is a diagram illustrating the primary hydrolytic decomposition pathway.

DecompositionPathway cluster_products Resulting Impurities reagent This compound (C₆H₄O₂BCl) products Decomposition Products: - Catechol (C₆H₄(OH)₂) - Boric Acid (B(OH)₃) - Hydrochloric Acid (HCl) reagent->products Hydrolysis water H₂O (Moisture) water->products

Caption: Hydrolytic decomposition of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

This is the most critical question. Adherence to strict storage protocols is non-negotiable for maintaining reagent integrity. The compound is a flammable solid that is also light and moisture-sensitive.[1][2]

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2–8 °C (Refrigerated)Slows the rate of any potential degradation pathways. Avoids proximity to heat sources, which is crucial given the compound's flammable nature.[1][3]
Atmosphere Inert Gas (Argon or Nitrogen)[3]This is the most effective measure to prevent moisture contact.[3] The headspace of the container should be purged with dry inert gas after each use.
Container Original, tightly sealed container[1]The manufacturer's packaging is designed for stability. Ensure the cap and seal are intact and tightly closed after every use to prevent moisture ingress.
Location Dry, well-ventilated, flammables-rated cabinetStore in a designated area away from incompatible materials, particularly water and strong oxidizing agents.[3]
Light Protect from light[1][2]While hydrolysis is the primary concern, some boronic esters can be light-sensitive. Storing in the original, often opaque, container inside a cabinet mitigates this.

Q2: My bottle of this compound, which should be a solid, appears clumpy, wet, or has partially liquefied. What happened?

This is a classic sign of significant moisture exposure and subsequent hydrolysis. The original compound has a melting point of 56-58 °C.[4][5] The presence of liquid or a sticky consistency at room temperature indicates that the material has decomposed into the byproducts mentioned in Section 1. This reagent is likely compromised and should not be used in reactions where stoichiometry and purity are critical.

Q3: I suspect my reagent has degraded. How can I quickly assess its quality?

Beyond visual inspection, a definitive quality check is recommended, especially if you are observing inconsistent experimental results. The most direct method is spectroscopic analysis. A simple proton NMR (¹H NMR) can be informative, but Boron-11 NMR (¹¹B NMR) is the gold standard for boron-containing compounds. A pure sample of this compound will show a characteristic sharp signal. Degraded material will show additional, broader signals corresponding to various borate species. See Section 4 for a detailed protocol.

Q4: Can I still use a partially hydrolyzed reagent?

We strongly advise against it. Using a reagent of unknown purity introduces significant variability into your experiments. The actual concentration of the active compound is unknown, and the acidic byproducts (HCl, boric acid) can drastically alter reaction conditions, leading to failed reactions, side product formation, and non-reproducible results. The cost of a new bottle of reagent is invariably lower than the cost of troubleshooting and repeating failed experiments.

Q5: What are the most critical safety precautions when handling this reagent?

Safety is paramount. This compound is classified as a flammable solid and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1][2]

  • Always handle under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent moisture contact and decomposition.[3]

  • Wear appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical-resistant gloves, and safety goggles/face shield are mandatory.[1][2]

  • Avoid inhalation of dust. [1] Handle only in a well-ventilated area or chemical fume hood.[2]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[3] Use non-sparking tools.[3]

  • Never allow the product to come into contact with water during handling or storage, as the reaction can be violent.[1][3]

Section 3: Troubleshooting Guide for Poor Reaction Performance

If your reaction is failing and you suspect the reagent is the cause, follow this logical troubleshooting workflow.

TroubleshootingWorkflow start Start: Reaction Failure (Low Yield / Inconsistent Results) check_reagent Step 1: Visually Inspect Reagent (Sealed? Dry? Free-flowing solid?) start->check_reagent is_clumpy Appearance? (Clumpy, discolored, sticky?) check_reagent->is_clumpy hydrolyzed High Probability of Hydrolysis. Reagent is compromised. is_clumpy->hydrolyzed Yes looks_ok Looks OK is_clumpy->looks_ok No check_handling Step 2: Review Handling Protocol (Used glovebox? Dry solvents? Inert atmosphere?) looks_ok->check_handling improper_handling Improper Handling? check_handling->improper_handling correct_handling Yes improper_handling->correct_handling Yes no_issue No improper_handling->no_issue No fix_protocol Revise handling protocol. (See Section 5). Use fresh reagent. correct_handling->fix_protocol run_qc Step 3: Perform QC Analysis (See Protocol in Section 4) no_issue->run_qc qc_fail QC Fails? run_qc->qc_fail qc_pass No qc_fail->qc_pass No qc_fail_yes Yes qc_fail->qc_fail_yes Yes other_issue Reagent is likely OK. Investigate other reaction parameters (catalyst, solvent, temperature, etc.). qc_pass->other_issue discard Discard reagent. Source new, validated batch. qc_fail_yes->discard

Caption: Troubleshooting workflow for issues involving this compound.

Section 4: Experimental Protocol for Quality Assessment

Protocol: Quality Control of this compound via ¹¹B NMR Spectroscopy

Objective: To qualitatively assess the purity of this compound and detect the presence of hydrolysis byproducts.

Rationale: ¹¹B NMR is highly sensitive to the electronic environment of the boron atom. The chemical shift of the boron nucleus will change significantly upon substitution of the chloride atom with a hydroxyl group or upon ring opening, providing a clear spectral fingerprint of the compound's integrity.

Materials:

  • Sample of this compound to be tested.

  • Anhydrous deuterated chloroform (CDCl₃) or anhydrous deuterated benzene (C₆D₆).

  • NMR tube with a sealable cap (e.g., J. Young valve).

  • Inert atmosphere glovebox or Schlenk line.

  • Gas-tight syringe.

Procedure:

  • Preparation (Under Inert Atmosphere): Perform all sample preparation steps inside a glovebox or under a positive pressure of argon/nitrogen.

  • Place a clean, dry NMR tube with a sealable cap into the glovebox antechamber and cycle several times to remove atmospheric contaminants.

  • Weigh approximately 10-20 mg of the this compound solid directly into the NMR tube.

  • Using a gas-tight syringe, add ~0.6 mL of anhydrous deuterated solvent to the NMR tube.

  • Seal the NMR tube securely before removing it from the inert atmosphere.

  • Gently agitate the tube to dissolve the sample completely.

Data Acquisition:

  • Acquire a proton-decoupled ¹¹B NMR spectrum.

  • Use a spectral width appropriate for borane compounds (e.g., -100 to 100 ppm).

  • Reference the spectrum externally to BF₃·OEt₂ (0 ppm).

Interpreting Results:

  • Pure Compound: A single, sharp peak is expected for pure this compound, typically in the range of +25 to +30 ppm .

  • Degraded Compound: The presence of additional signals indicates decomposition.

    • A broad peak around +18 to +23 ppm is characteristic of tetracoordinate borate species or boric acid, indicating significant hydrolysis.

    • Multiple signals suggest a mixture of various hydrolyzed and oligomeric boroxine species.

References

  • Sigma-Aldrich, Safety Data Sheet for this compound.

  • ChemicalBook, Chemical Safety Data Sheet for this compound.

  • Sigma-Aldrich, Safety Data Sheet for 2-Bromo-1,3,2-benzodioxaborole (similar compound with analogous storage).

  • Fisher Scientific, Safety Data Sheet for 1,3,2-Benzodioxaborole.

  • ChemWhat, Chemical & Physical Properties for this compound.

  • ChemicalBook, this compound Properties.

Sources

Technical Support Center: Scaling Up Syntheses with B-Chlorocatecholborane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with B-Chlorocatecholborane (ClBcat). This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of syntheses utilizing this versatile reagent. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of moving from the bench to pilot plant and beyond.

Introduction: The Promise and Perils of Scaling Up B-Chlorocatecholborane Chemistry

B-Chlorocatecholborane is a powerful reagent in modern organic synthesis, prized for its role in forming carbon-boron bonds, which are foundational in the creation of many pharmaceuticals and agrochemicals.[1] Its notable stability and ease of handling make it an attractive choice for both laboratory and industrial applications.[1] However, like many chemical processes, transitioning a small-scale reaction involving ClBcat to a larger, multi-kilogram or pilot-plant scale introduces a new set of challenges. Issues that are manageable at the gram-scale can become significant obstacles, impacting yield, purity, and safety.

This guide is structured to address these challenges head-on, providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own scale-up campaigns.

Part 1: Troubleshooting Guide - Navigating Common Scale-Up Hurdles

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Incomplete Reaction or Stalling at Larger Scales

Question: My reaction with B-Chlorocatecholborane works perfectly on a 1-gram scale, but when I scaled it up to 100 grams, the conversion stalled at 50%. What could be the cause?

Answer: This is a classic scale-up problem that can often be traced back to a few key factors that change with scale: mass and heat transfer.

  • Inadequate Mixing: At larger scales, ensuring homogenous mixing of reactants is more challenging. If your reaction involves solids or multiple phases, localized concentration gradients can form, leading to incomplete conversion.

    • Troubleshooting Steps:

      • Re-evaluate Your Stirring Mechanism: Is the overhead stirrer appropriately sized for the vessel? Does the impeller design promote good top-to-bottom turnover of the reaction mixture?

      • Consider a Different Solvent: A solvent in which all reactants are fully soluble can mitigate mixing issues.

      • Monitor for Solid Clumps: If you have solid reagents, ensure they are fully dispersed and not caked at the bottom of the reactor.

  • Temperature Gradients: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. If your reaction is exothermic, localized "hot spots" can form, potentially leading to side reactions or decomposition of the starting material or product. Conversely, for reactions requiring heating, "cold spots" can slow down the reaction rate in those areas.

    • Troubleshooting Steps:

      • Profile Your Reactor's Temperature: Use multiple temperature probes if possible to map the temperature distribution within the reactor.

      • Improve Heat Transfer: Ensure the heating/cooling jacket has good fluid flow. Consider a reactor with better heat transfer characteristics if this is a recurring issue.

      • Slower Reagent Addition: For exothermic reactions, slowing the addition rate of a key reagent can help manage the heat evolution.

  • Reagent Quality and Stability: The purity of your B-Chlorocatecholborane and other reagents is critical. Impurities that are negligible on a small scale can have a significant impact on larger reactions.

    • Troubleshooting Steps:

      • Re-analyze Your Starting Materials: Confirm the purity of all reagents, especially if you are using a new or different batch for the scale-up.

      • Consider Reagent Stability: B-Chlorocatecholborane is moisture-sensitive. Ensure it has been stored under inert gas and that all solvents are rigorously dried before use. Even small amounts of water can lead to hydrolysis and the formation of inactive species.

Issue 2: Formation of Intractable "Black Sticky Stuff" During Workup

Question: During the basic aqueous workup of my reaction, a black, sticky polymer-like substance formed, making phase separation and product isolation a nightmare. What is this and how can I avoid it?

Answer: This is a very common and frustrating problem when working with catechol-based boron reagents. The "black sticky stuff" is likely a result of the polymerization of catechol, which is a byproduct of the reaction and subsequent workup.[2] Under basic conditions, catechol is readily oxidized, leading to these polymeric materials.

  • Causality: The catecholborane moiety in your product or unreacted starting material hydrolyzes during the aqueous workup, releasing catechol. In the presence of a base and often air (oxygen), the catechol oxidizes and polymerizes.

  • Troubleshooting and Prevention:

    • Avoid Basic Workup if Possible: If your product is stable to acidic conditions, consider an acidic workup. Catechol is more stable and less prone to polymerization under acidic or neutral conditions.[2]

    • Quenching Strategy: Before the main aqueous workup, consider quenching any excess B-Chlorocatecholborane or catecholborane products with an alcohol like methanol.[3] This can be done at a low temperature (e.g., 0 °C) and will produce less problematic byproducts than direct hydrolysis under basic conditions.

    • Use of Activated Charcoal: If you are unable to avoid the formation of some of this polymeric material, treatment with activated charcoal can be effective at adsorbing the colored impurities.[2] However, be aware that this can also lead to a loss of your desired product, so this should be optimized.

    • Alternative Boron Reagents: For future syntheses, if this problem is persistent and significantly impacts your yield and purity, you might consider alternative boronic acid or ester-forming reagents that do not produce catechol upon hydrolysis.

Issue 3: Low and Inconsistent Yields After Purification

Question: My crude reaction appears clean by TLC and NMR, but after workup and purification, my yield is significantly lower than expected and varies from batch to batch. Where could I be losing my product?

Answer: Product loss during workup and purification is a common issue when scaling up. Here are several potential culprits:

  • Product Solubility in the Aqueous Layer: If your product has some water solubility, you could be losing a significant amount in the aqueous phase during extractions.[4]

    • Troubleshooting Steps:

      • Analyze the Aqueous Layer: Take a sample of the aqueous layer and check for the presence of your product by a suitable analytical method (e.g., LC-MS).

      • Back-Extraction: Perform several back-extractions of the aqueous layer with your organic solvent to recover any dissolved product.

      • Salting Out: Add a saturated brine solution to the aqueous layer to decrease the solubility of your organic product.

  • Emulsion Formation: At larger scales, more vigorous mixing during extractions can lead to stable emulsions, trapping your product at the interface.

    • Troubleshooting Steps:

      • Gentle Mixing: Use gentle, rocking motions for mixing instead of vigorous shaking.

      • Brine Addition: Adding brine can help to break up emulsions.

      • Filtration: Filtering the emulsion through a pad of Celite® or another filter aid can sometimes help to break it up.

  • Purification Method Inefficiency at Scale: A purification method that works well for a few hundred milligrams may not be suitable for hundreds of grams.

    • Troubleshooting Steps:

      • Re-evaluate Chromatography: Flash column chromatography can be inefficient and costly at a large scale. Consider if your product can be purified by crystallization or distillation.

      • Crystallization: If your product is a solid, developing a crystallization protocol is often the most efficient and scalable purification method.

      • Distillation: For liquid products, distillation can be an effective purification strategy.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I need to take when handling multi-kilogram quantities of B-Chlorocatecholborane?

A1: B-Chlorocatecholborane is a flammable solid and is corrosive, causing severe skin burns and eye damage. It is also harmful if inhaled. When handling large quantities, the following precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and full-face protection (face shield and safety goggles).

  • Inert Atmosphere: Handle B-Chlorocatecholborane in a well-ventilated area, preferably in a glove box or under a nitrogen or argon atmosphere to prevent contact with moisture and air.

  • Static Discharge: It is a flammable solid, so take precautions to avoid static discharge when transferring the powder.

  • Spill Management: Have a spill kit ready that is appropriate for flammable and corrosive solids.

Q2: How can I best manage the exotherm of my reaction with B-Chlorocatecholborane at a larger scale?

A2: Managing reaction exotherms is critical for safety and to avoid runaway reactions.

  • Calorimetry Studies: Before scaling up, it is highly advisable to perform reaction calorimetry studies to understand the heat of reaction and the rate of heat evolution.

  • Controlled Addition: Add the B-Chlorocatecholborane or another reactive component slowly to the reaction mixture to control the rate of the reaction and the resulting heat generation.

  • Efficient Cooling: Ensure your reactor has an efficient cooling system and that the heat transfer fluid is at an appropriate temperature.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm, although this will impact reactor throughput.

Q3: What is the stability of B-Chlorocatecholborane in common organic solvents?

A3: B-Chlorocatecholborane is soluble and stable in many common aprotic organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene, provided the solvents are anhydrous. It is sensitive to moisture and will hydrolyze in the presence of water. It is also incompatible with protic solvents like alcohols, as it will react with them. Long-term stability in solution should be evaluated on a case-by-case basis, as trace impurities in the solvent could potentially lead to degradation over time.

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for a Large-Scale Reaction and Workup

This is a generalized protocol and should be adapted to your specific reaction.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet is charged with the starting material and anhydrous solvent.

  • Inerting: The reactor is purged with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Addition: B-Chlorocatecholborane is added portion-wise or as a solution in an anhydrous solvent via an addition funnel or syringe pump at a controlled rate to maintain the desired reaction temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Quenching: Upon completion, the reaction is cooled to 0 °C. Anhydrous methanol is added slowly and carefully to quench any excess B-Chlorocatecholborane. Caution: This can be a vigorous reaction with the evolution of hydrogen gas.[3]

  • Aqueous Workup: The quenched reaction mixture is then washed with a mildly acidic aqueous solution (e.g., 1 M HCl) followed by a brine wash.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

Table 1: Solvent Properties for Consideration in Scale-Up
SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes on Use with B-Chlorocatecholborane
Tetrahydrofuran (THF)660.8867.5Good general-purpose solvent, but must be anhydrous. Can form peroxides.
Dichloromethane (DCM)39.61.339.1Good solubility for many organics. Volatile and requires careful handling due to health concerns.
Toluene1110.8672.4Higher boiling point is useful for reactions requiring elevated temperatures. Less polar than THF and DCM.
Acetonitrile820.78637.5Polar aprotic solvent. Must be rigorously dried.

Data sourced from multiple chemical property databases.[5][6]

Part 4: Visualizing Workflows

Diagram 1: Troubleshooting Workflow for Incomplete Reactions

G start Incomplete Reaction at Scale q1 Check Mixing Efficiency start->q1 q2 Investigate Thermal Control start->q2 q3 Verify Reagent Quality start->q3 sol1 Improve Stirring (e.g., change impeller, increase RPM) q1->sol1 sol2 Use a Co-solvent for Better Solubility q1->sol2 sol3 Slow Reagent Addition (for exotherms) q2->sol3 sol4 Ensure Full Heating/ Cooling Jacket Coverage q2->sol4 sol5 Re-analyze Starting Materials (purity, water content) q3->sol5 sol6 Use Freshly Opened or Purified Reagents q3->sol6

Caption: Decision tree for troubleshooting incomplete reactions.

Diagram 2: Workup Strategy to Avoid Catechol Polymerization

G start Reaction Complete quench Cool to 0°C Quench with MeOH start->quench Key Step acid_workup Acidic Aqueous Wash (e.g., 1M HCl) quench->acid_workup brine_wash Brine Wash acid_workup->brine_wash dry_concentrate Dry & Concentrate brine_wash->dry_concentrate product Crude Product dry_concentrate->product

Caption: Recommended workup protocol to minimize byproduct issues.

References

  • Organic Syntheses Procedure: radical allylation of b-alkylcatecholboranes. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • How do I deal with catechol mess? - ResearchGate. [Link]

  • Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC - NIH. [Link]

  • Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides - PubMed. [Link]

  • Catechol/boronic acid chemistry for the creation of block copolymers with a multi-stimuli responsive junction - RSC Publishing. [Link]

  • Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues - ResearchGate. [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC - NIH. [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. [Link]

  • A case study of challenging pharmaceutical wastewater treatment with MBBR. [Link]

  • Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed. [Link]

  • (R)-Butan-2-one, 1-cyclohexyl, 1-hydroxy - Organic Syntheses Procedure. [Link]

  • Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC - PubMed Central. [Link]

  • An overview on Common Organic Solvents and their Toxicity Abstract. [Link]

  • Properties of Common Organic Solvents. [Link]

  • SAFETY DATA SHEET - AWS. [Link]

  • Chromophore Quench-Labeling for Active Sites Counting in Ti-Based Ziegler–Natta Catalysts - MDPI. [Link]

  • A proposed industrial scale-up of circular bisphenol-A (BPA) production - RSC Publishing. [Link]

  • Organic Preparations and Procedures International CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW - ElectronicsAndBooks. [Link]

  • English - CBC Archive Sales. [Link]

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Validation & Comparative

A Comparative Guide to Hydroboration Reagents: 2-Chloro-1,3,2-benzodioxaborole (Catecholborane) vs. Pinacolborane

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of hydroborating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and the practical handling of intermediates. Among the myriad of available reagents, 2-chloro-1,3,2-benzodioxaborole, commonly known as catecholborane (HBcat), and pinacolborane (HBpin) have emerged as mainstays in the synthetic chemist's toolbox. This guide provides an in-depth, objective comparison of these two pivotal reagents, grounded in experimental data, to inform your selection process and optimize your synthetic outcomes.

At a Glance: Key Distinctions

While both catecholborane and pinacolborane serve the fundamental purpose of adding a B-H bond across an unsaturated C-C bond, their intrinsic electronic and steric properties give rise to significant differences in reactivity, selectivity, and the stability of the resulting boronate esters.

FeatureThis compound (Catecholborane)Pinacolborane
Reactivity Higher intrinsic reactivity; uncatalyzed reactions often feasible at moderate temperatures.Lower intrinsic reactivity; often requires catalysts or elevated temperatures for efficient reaction.
Regioselectivity Often exhibits higher regioselectivity, particularly in catalyzed reactions of vinylarenes.Can show lower regioselectivity compared to catecholborane in certain catalyzed reactions.
Product Stability Catecholboronate esters are often sensitive to air and moisture, and can be challenging to isolate.Pinacolboronate esters are generally robust, stable to chromatography, and readily isolated.
Handling More sensitive to moisture and air.Relatively stable and easier to handle.
Substrate Scope Broad, but the instability of products can be a limitation.Very broad, with the stability of products being a key advantage for multi-step synthesis.

Delving Deeper: A Mechanistic and Performance Comparison

The choice between catecholborane and pinacolborane is often a trade-off between reactivity and the stability of the desired boronate ester. This section will explore the nuances of their performance with supporting experimental evidence.

Reactivity Profile

Catecholborane is a more electrophilic and sterically less hindered borane compared to pinacolborane. The electron-withdrawing nature of the catechol backbone enhances the Lewis acidity of the boron center, making it more susceptible to reaction with nucleophilic alkenes and alkynes. Consequently, uncatalyzed hydroborations with catecholborane can often be achieved at lower temperatures (70-100 °C) compared to pinacolborane, which may require temperatures in excess of 100 °C for sluggish reactions.[1]

In the realm of transition metal-catalyzed hydroboration, this difference in reactivity is also apparent. Rhodium-catalyzed hydroborations, for instance, often proceed more readily with catecholborane.

Regioselectivity: The Case of Vinylarenes

A significant point of differentiation between the two reagents is the regioselectivity observed in the hydroboration of vinylarenes. In rhodium-catalyzed reactions, catecholborane typically affords the Markovnikov (branched) product with high selectivity.[1][2] In contrast, pinacolborane under similar conditions can lead to a mixture of Markovnikov and anti-Markovnikov (linear) products.[2] However, the choice of metal catalyst can dramatically influence and even reverse this selectivity. For instance, iridium catalysts often favor the formation of the linear isomer with high selectivity when using pinacolborane.[3][4][5]

Table 1: Comparative Hydroboration of Styrene

ReagentCatalystConditionsBranched:Linear RatioYield (%)Reference
Catecholborane[Rh(COD)₂(BF₄)] / (R)-BINAPTHF, rt, 22h57:43 to 45:55 (ligand dependent)50-92[5][6]
Pinacolborane[Rh(I)-NHC complex]CH₂Cl₂, rt, 18h69:3199[7]
Catecholborane[Rh(I)-NHC complex]CH₂Cl₂, rt, 18h39:6113[7]

This data highlights that while catecholborane can provide higher branched selectivity with certain catalyst systems, pinacolborane can also be guided to a desired regiochemical outcome with appropriate catalyst and ligand selection.

Stability and Handling: A Practical Advantage for Pinacolborane

The most significant practical advantage of pinacolborane lies in the stability of its corresponding boronate esters. Pinacolboronate esters are generally crystalline solids or high-boiling liquids that are stable to air, moisture, and silica gel chromatography.[1][8] This stability makes their isolation, purification, and subsequent use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, far more convenient.

Conversely, catecholboronate esters are often less stable and can be prone to hydrolysis or degradation upon exposure to air or during purification.[1][9] This can necessitate immediate use in subsequent steps or careful handling and storage under inert conditions.

Experimental Protocols

To provide a practical context, the following are representative, detailed procedures for the hydroboration of an alkene using both catecholborane and pinacolborane.

Protocol 1: Uncatalyzed Hydroboration of 1-Octene with Catecholborane

This procedure is adapted from established methods for the uncatalyzed hydroboration of alkenes.

Materials:

  • 1-Octene

  • Catecholborane

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

  • 3 M Sodium hydroxide solution

  • 30% Hydrogen peroxide solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • An oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with nitrogen.

  • Under a positive pressure of nitrogen, 1-octene (5.61 g, 50 mmol) is added to the flask via syringe, followed by 20 mL of anhydrous THF.

  • Catecholborane (6.0 g, 50 mmol) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux (approximately 66 °C) and stirred for 4 hours. The progress of the reaction can be monitored by GC or TLC.

  • After cooling to room temperature, the reaction is carefully quenched by the slow addition of 20 mL of water.

  • The THF is removed under reduced pressure. The aqueous layer is extracted three times with 30 mL portions of diethyl ether.

  • The combined organic layers are transferred to a flask and cooled in an ice bath. 17 mL of 3 M NaOH is added, followed by the slow, dropwise addition of 17 mL of 30% H₂O₂ while maintaining the internal temperature below 40 °C.

  • The mixture is stirred at room temperature for 2 hours.

  • The layers are separated, and the aqueous layer is extracted twice with 20 mL portions of diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol product mixture (1-octanol and 2-octanol).

  • The product can be purified by fractional distillation or column chromatography.

Protocol 2: Rhodium-Catalyzed Hydroboration of Styrene with Pinacolborane

This protocol is a representative example of a catalyzed hydroboration using pinacolborane.

Materials:

  • Styrene

  • Pinacolborane (HBpin)

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (40.6 mg, 0.1 mmol, 1 mol%) and triphenylphosphine (52.4 mg, 0.2 mmol, 2 mol%).

  • Anhydrous DCM (10 mL) is added, and the mixture is stirred at room temperature for 15 minutes to form the catalyst solution.

  • Styrene (1.04 g, 10 mmol) is added to the catalyst solution.

  • Pinacolborane (1.54 g, 12 mmol) is then added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired pinacolboronate ester.

Decision-Making Framework

The selection between catecholborane and pinacolborane is contingent on the specific goals of the synthesis. The following decision-making workflow can guide your choice.

G start Start: Hydroboration Required q1 Is the resulting boronate ester an intermediate for further reactions? start->q1 q2 Is high regioselectivity for the branched isomer critical? q1->q2 No (Final product is the alcohol) hbpin Choose Pinacolborane (HBpin) q1->hbpin Yes (Stability is key) q3 Is the substrate sensitive to high temperatures? q2->q3 No hbcat Choose Catecholborane (HBcat) q2->hbcat Yes (and Rh catalyst) q3->hbcat Yes (more reactive) consider_catalyst Consider Catalyst Screening (e.g., Rh for branched, Ir for linear with HBpin) q3->consider_catalyst No consider_catalyst->hbpin

Caption: A decision-making workflow for selecting between catecholborane and pinacolborane.

Conclusion

References

  • Organic Syntheses, Coll. Vol. 10, p.184 (2004); Vol. 77, p.1 (2000). [Link]

  • Crabtree, R. H. The Organometallic Chemistry of the Transition Metals, 7th ed.; John Wiley & Sons, 2019.
  • Hartwig, J. F. Organotransition Metal Chemistry, from Bonding to Catalysis; University Science Books, 2010.
  • Grokipedia. Pinacolborane. [Link]

  • Periasamy, M.; Kanth, J. V. B. 9-Borabicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. American Journal of Undergraduate Research2020 , 17 (1), 1-8. [Link]

  • Kollár, L.; Kégl, T. Enantioselective Hydroboration of Styrenes with Markovnikov Selectivity Catalyzed by a Rhodium(I)−NHC Complex. Organometallics2014 , 33 (18), 4910–4917. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Brown, H. C.; Zaidlewicz, M. Organic Syntheses Via Boranes, Vol. 2; Aldrich Chemical Co., 2001.
  • Wikipedia. Hydroboration. [Link]

  • Crudden, C. M.; Hleba, Y. B.; Chen, A. C. Regio- and enantiocontrol in the room-temperature hydroboration of vinyl arenes with pinacol borane. Journal of the American Chemical Society2004 , 126 (30), 9200–9201. [Link]

  • Beletskaya, I.; Pelter, A. Hydroborations Catalysed by Transition Metal Complexes. Tetrahedron1997, 53 (14), 4957-5026.
  • Brown, H. C.; Gupta, S. K. Catecholborane (1,3,2-benzodioxaborole) as a new, general mono-hydroboration reagent for alkenes and alkynes. Journal of the American Chemical Society1971, 93 (7), 1816–1818.
  • Alayrac, C.; Lakhdar, S.; Abdellah, I.; Gaumont, A.-C. Recent Advances in Synthesis of P-BH3 Compounds. In Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain; John Wiley & Sons, Ltd, 2014; pp 1–53.
  • Yamamoto, Y.; Fujikawa, R.; Umemoto, T.; Miyaura, N. Iridium-catalyzed hydroboration of alkenes with pinacolborane. Tetrahedron2004 , 60 (47), 10695–10700. [Link]

  • Hleba, Y. B. Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. Ph.D. Thesis, Queen's University, Kingston, ON, Canada, 2006. [Link]

  • Wikipedia. Metal-catalysed hydroboration. [Link]

  • ResearchGate. Hydroboration of styrene with catechol borane. [Link]

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A Senior Application Scientist's Guide to Borylating Agents: A Comparative Analysis of Catecholborane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the strategic introduction of boron into organic molecules is a cornerstone of molecular engineering. Organoboron compounds, particularly boronic acids and their esters, are exceptionally versatile intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the efficacy of any borylation strategy hinges on the judicious selection of the borylating agent.

This guide provides an in-depth comparison of catecholborane (HBcat) with other prevalent borylating agents, moving beyond a simple catalog of reagents to explain the causality behind their performance differences. We will delve into experimental data to offer a clear, evidence-based framework for choosing the optimal reagent for your specific synthetic challenge.

The Borylating Agent Landscape: An Introduction

Borylation reactions are fundamental transformations that install a carbon-boron bond.[2] This "handle" can then be converted into a vast array of functional groups or used directly in cross-coupling reactions to build molecular complexity.[3] The most common methods for introducing this functionality are hydroboration (the addition of a B-H bond across an unsaturated C-C bond) and metal-catalyzed borylation of C-H or C-X bonds.[2][4]

The choice of the boron source—the borylating agent—is critical and influences reactivity, selectivity, and the stability of the resulting organoboron product. This guide focuses on comparing catecholborane against its most common counterparts: pinacolborane (HBpin) and, to a lesser extent, neopentylglycolborane and diboron reagents like bis(pinacolato)diboron (B₂pin₂).

A Profile of Catecholborane (HBcat): The Reactive Specialist

Catecholborane (C₆H₄O₂BH) is a colorless liquid derived from catechol and borane.[5] It exists as a monomer, unlike diborane, and is characterized by its five-membered 1,3,2-benzodioxaborole ring.[5]

Key Characteristics:

  • High Reactivity: The electron-withdrawing nature of the catechol ring renders the boron center more Lewis acidic and the B-H bond more hydridic compared to alkyl-substituted boranes. This electronic property contributes to its higher reactivity in uncatalyzed hydroboration reactions.

  • Moisture Sensitivity: HBcat is sensitive to air and moisture and must be handled under an inert atmosphere to prevent decomposition. The resulting catecholboronate esters can also be prone to hydrolysis and oxidation, making their isolation sometimes challenging compared to other esters.[6]

  • Stereoselectivity: It is a preferred reagent for reactions demanding high stereocontrol. For instance, it is highly effective in the stereoselective reduction of β-hydroxy ketones to produce syn-1,3-diols.[5][7][8]

  • Unique Alkyne Reactivity: A standout feature of catecholborane is its ability to hydroborate terminal alkynes to form stable trans-vinylboranes, stopping cleanly at the alkene stage.[5] This provides a direct and valuable route to precursors for Suzuki couplings.

Head-to-Head Comparison: Catecholborane vs. The Field

The optimal borylating agent is dictated by the specific transformation. Below, we compare the performance of catecholborane against its main alternative, pinacolborane, in key synthetic applications.

Hydroboration of Alkenes and Alkynes

Hydroboration is the classic method for generating alkyl- and vinylboronates. The choice between HBcat and HBpin here is a trade-off between reactivity and stability.

  • Reactivity: Catecholborane is significantly more reactive than pinacolborane in uncatalyzed hydroborations. While HBcat reactions may require heating, HBpin often fails to react or gives only trace products under similar thermal conditions, necessitating the use of a transition metal catalyst.[6][9]

  • Regioselectivity: Both reagents generally provide anti-Markovnikov addition to terminal alkenes.[10] However, in catalyzed systems or with more complex substrates, differences emerge. In the cationic Rh-BINAP-catalyzed hydroboration of vinylarenes, catecholborane can provide superior regio- and enantioselectivity compared to pinacolborane.[9] For certain functionalized olefins, such as 1-bromo- and 1,3-dibromopropenes, HBcat successfully yields the desired α-bromoboronates, whereas HBpin is a poor reagent that leads to undesired by-products.[11]

Logic Diagram: Selecting a Hydroborating Agent

The decision between catecholborane and pinacolborane can be guided by a simple logic flow based on substrate and reaction requirements.

G start Start: Hydroboration Task q1 Is high stereocontrol or reaction with a specific functionalized alkene required? start->q1 q2 Is reagent/product stability and ease of handling a top priority? q1->q2 No hbcat Use Catecholborane (HBcat) (Higher reactivity, specific selectivity) q1->hbcat  Yes q2->hbcat No (if uncatalyzed reactivity is needed) hbpin Use Pinacolborane (HBpin) (Often requires catalyst, high stability) q2->hbpin  Yes

Caption: Decision workflow for selecting between HBcat and HBpin.

Subsequent Suzuki-Miyaura Cross-Coupling

The ultimate goal of many borylations is to use the resulting boronic ester in a Suzuki-Miyaura coupling. The nature of the diol protecting group (catechol vs. pinacol) has a profound impact on this critical step.

  • Product Stability: This is the defining advantage of pinacolborane. Pinacolboronate esters (Bpin) are generally robust, crystalline solids or high-boiling liquids that are stable to air, moisture, and chromatography.[12] Catecholboronate esters (Bcat), in contrast, are more susceptible to hydrolysis and oxidation, which can complicate purification and storage.[6]

  • Reactivity in Transmetalation: The transmetalation step of the Suzuki-Miyaura cycle is often rate-limiting. While Bpin esters are prized for their stability, this can sometimes translate to sluggish reactivity. Kinetic studies have shown that the structure of the boronic ester significantly impacts the transmetalation rate.[13] Electron-deficient esters, like those derived from catechol, can exhibit faster transmetalation rates compared to more electron-rich and sterically hindered pinacol esters.[13] A separate study noted that neopentylglycolboronic esters were more reactive than their pinacol counterparts in a specific nickel-catalyzed coupling, underscoring that the "workhorse" Bpin is not always the most reactive option.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the most common borylating agents.

FeatureCatecholborane (HBcat)Pinacolborane (HBpin)Neopentylglycolborane (HBneop)Bis(pinacolato)diboron (B₂pin₂)
Primary Use Hydroboration, Stereoselective ReductionCatalytic Hydroboration, C-H BorylationAlternative to HBpinMiyaura & C-H Borylation
Reactivity High (often uncatalyzed)Low (often requires catalyst)[6]Low to ModerateRequires catalyst
Reagent Stability Moderate (moisture-sensitive)High (easy to handle)[7]HighHigh (stable solid)
Boronate Ester Stability Low to Moderate (hydrolysis/oxidation prone)[6]Very High (chromatography stable)[12]HighVery High
Selectivity Excellent for specific stereoselective tasks[7]Good general selectivityGood general selectivityDictated by catalyst/directing group
Handling Requires inert atmosphereBench-top stable (with care)Bench-top stableBench-top stable

Experimental Protocols: A Practical Guide

Theoretical comparisons are best grounded in practical methodology. The following protocols illustrate the application and handling of these reagents.

Protocol 1: Rhodium-Catalyzed Hydroboration of Styrene with Catecholborane

This procedure details the synthesis of 2-phenylethylboronate, a precursor for further functionalization. The causality behind using a catalyst here is to ensure high regioselectivity (anti-Markovnikov) and achieve the reaction under mild conditions.

Experimental Workflow: Hydroboration with Catecholborane

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reagent Addition & Reaction cluster_2 Workup & Isolation A 1. Add Styrene & Wilkinson's Catalyst [RhCl(PPh₃)₃] to oven-dried flask. B 2. Dissolve in anhydrous THF. A->B C 3. Cool to 0 °C. B->C D 4. Add Catecholborane dropwise via syringe. C->D E 5. Warm to room temperature and stir for 2-4 hours. D->E F 6. Monitor by TLC/GC-MS. E->F G 7. Remove solvent in vacuo. F->G H 8. Use crude catecholboronate ester directly in next step. G->H

Caption: Workflow for the catalyzed hydroboration of styrene.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add Wilkinson's catalyst (1-2 mol%).

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by styrene (1.0 equiv). Cool the mixture to 0 °C in an ice bath.

  • Hydroboration: Add catecholborane (1.1 equiv) dropwise via syringe over 5 minutes. The use of an inert atmosphere is critical to prevent the decomposition of HBcat.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, the solvent is removed under reduced pressure. The resulting crude 2-(2-phenylethyl)-1,3,2-benzodioxaborole is typically used in the subsequent step (e.g., oxidation or cross-coupling) without further purification due to its sensitivity.

Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol compares the performance of a pre-formed catecholboronate ester versus a pinacolboronate ester in a standard Suzuki-Miyaura coupling with 4-bromoanisole. This directly tests the trade-off between the stability and reactivity of the boron species.

Reaction Scheme:

Aryl-B(diol) + 4-Bromoanisole --[Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O]--> 4-Methoxy-1,1'-biphenyl

Methodology:

  • Setup: Two separate reaction vessels are charged with 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and aqueous K₂CO₃ (2 M solution, 3.0 equiv).

  • Boron Reagent Addition:

    • To Vessel A , add the aryl-catecholboronate ester (1.2 equiv) dissolved in toluene.

    • To Vessel B , add the aryl-pinacolboronate ester (1.2 equiv) dissolved in toluene.

  • Reaction: Both vessels are heated to 80-90 °C and stirred vigorously. The reactions are monitored at identical time points (e.g., 1h, 2h, 4h, 8h) by GC-MS to determine the conversion to the biphenyl product.

  • Analysis: The choice of base and solvent system is standard for Suzuki couplings.[1] The key variable is the boronic ester. Typically, one would observe that the reaction in Vessel A (with the catecholboronate) proceeds faster but may show some degradation of the starting boronate via protodeboronation. The reaction in Vessel B (with the pinacolboronate) may be slower but will likely proceed to a higher overall yield due to the superior stability of the Bpin reagent.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rationalizing the performance differences between boronic esters.

Suzuki_Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition Ar-Pd(II)L₂(X) pd0->pd_ox Ar-X pd_trans Transmetalation Ar-Pd(II)L₂(Ar') pd_ox->pd_trans Ar'-B(OR)₂ (Base) pd_reduct Reductive Elimination pd_trans->pd_reduct pd_reduct->pd0 Ar-Ar' start in_halide in_boron out_product

References

A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of 2-Chloro-1,3,2-benzodioxaborole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Catechol-Based Boronates in Modern Chemistry

In the landscape of synthetic chemistry, boronic acids and their derivatives are indispensable tools, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent reactivity and potential for self-condensation into boroxines can complicate their handling, purification, and storage. This has led to the development of various protecting groups, which mask the boronic acid functionality, enhancing stability while allowing for controlled release under specific conditions.

Among these, derivatives of 1,3,2-benzodioxaborole, formed by the condensation of a boronic acid with catechol, are of significant interest. The parent compound for many of these derivatives, 2-chloro-1,3,2-benzodioxaborole (also known as B-chlorocatecholborane), is a potent Lewis acid and a versatile reagent for preparing a wide array of catecholborane esters.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of these molecules. A thorough understanding of their ¹H and ¹³C NMR spectral features is critical for researchers to verify structures, assess purity, and monitor reaction progress. This guide provides an in-depth analysis of the NMR characteristics of this compound derivatives, compares them with common alternatives, and presents validated experimental protocols for their characterization.

Part 1: Decoding the NMR Spectra of 1,3,2-Benzodioxaborole Derivatives

The foundational structure of these derivatives features a catechol ring fused to a dioxaborole ring. The substituent at the boron center (the "R" group) and any substituents on the aromatic catechol backbone will modulate the electronic environment and, consequently, the NMR chemical shifts.

¹H NMR Spectral Analysis

The proton spectrum is dominated by the signals from the aromatic protons of the catechol backbone.

  • The Catechol Aromatic Region: In an unsubstituted catechol ring, the four protons give rise to a complex multiplet, typically between δ 6.8 and 7.2 ppm . This pattern arises from the protons forming a tightly coupled AA'BB' spin system.

  • Influence of Substituents: When a substituent is attached to the boron atom (e.g., an alkyl or aryl group), the chemical shifts of the catechol protons are subtly affected. For instance, in B-alkylcatecholboranes, these protons often appear as two distinct multiplets in the δ 6.7-7.1 ppm range.[2]

  • The "R" Group Protons: The signals corresponding to the protons of the substituent on the boron atom will appear in their characteristic regions, providing direct evidence of the structure.

¹³C NMR Spectral Analysis

The carbon spectrum provides complementary and often more decisive structural information.

  • Aromatic Carbons (C-H): The four protonated aromatic carbons of the catechol ring typically resonate between δ 112 and 123 ppm .[2][3]

  • Oxygen-Bearing Carbons (C-O): The two carbons directly bonded to the oxygen atoms are significantly deshielded and represent a key diagnostic feature. Their signals appear far downfield, characteristically around δ 148-149 ppm .[2][3]

  • The Elusive Boron-Bound Carbon (C-B): A critical feature in the ¹³C NMR spectra of organoboranes is the signal for the carbon atom directly attached to boron. Due to the quadrupolar relaxation induced by the boron isotopes (¹¹B, I=3/2, 80.4% abundance; ¹⁰B, I=3, 19.6% abundance), this carbon signal is often severely broadened, sometimes to the point of being unobservable in the baseline.[3][4] The absence or extreme broadness of this signal is strong evidence for the C-B bond.

Complementary ¹¹B NMR Spectroscopy

While this guide focuses on ¹H and ¹³C NMR, it is crucial to acknowledge ¹¹B NMR as a powerful complementary technique. For tricoordinate boronate esters like the benzodioxaborole derivatives, a broad signal is typically observed in the range of δ +23 to +30 ppm (relative to BF₃·OEt₂).[2][5][6][7] This provides unambiguous confirmation of the boron environment.

prep Step 1: Sample Preparation (Anhydrous Conditions) load Step 2: Load Sample & Lock prep->load Transfer to NMR Tube shim Step 3: Shim Magnet load->shim h1 Step 4: Acquire ¹H Spectrum (8-16 Scans) shim->h1 c13 Step 5: Acquire ¹³C Spectrum (1024+ Scans) h1->c13 Switch Nucleus process Step 6: Process Data (FT, Phase, Baseline) c13->process analyze Step 7: Spectral Analysis (Assign Peaks, Compare Data) process->analyze

Sources

A Senior Application Scientist's Guide to Validating Benzodioxaborole Structures by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Benzodioxaboroles

Benzodioxaboroles, the boronic esters derived from catechol, represent a cornerstone in modern synthetic chemistry. Their stability, ease of handling, and versatile reactivity make them indispensable intermediates in fields ranging from pharmaceutical development to materials science, most notably as key partners in Suzuki-Miyaura cross-coupling reactions[1]. However, their synthesis is not always flawless. The potential for isomeric impurities, residual starting materials, or undesired side products necessitates rigorous structural validation.

Mass spectrometry (MS) has emerged as a pivotal technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities[2]. This guide provides a comparative analysis of mass spectrometric strategies for the structural confirmation of benzodioxaborole products. We will move beyond simple protocol recitation to explore the underlying principles of ionization, fragmentation, and data interpretation, empowering researchers to make informed analytical decisions and generate self-validating, trustworthy data.

Part 1: Choosing the Right Tool - A Comparison of Ionization Techniques

The initial and most critical choice in an MS experiment is the ionization method. For benzodioxaboroles, the decision primarily lies between soft ionization via Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC), and hard ionization via Electron Ionization (EI), used in Gas Chromatography-Mass Spectrometry (GC-MS).

Electrospray Ionization (ESI-MS): The Gentle Giant

ESI is the workhorse for most modern pharmaceutical and organic chemistry labs. It is a "soft" ionization technique that transfers molecules from solution into the gas phase as intact, charged ions[3][4].

  • Expertise & Experience: The primary advantage of ESI is its ability to generate abundant molecular ions (or adducts thereof), providing immediate confirmation of the product's molecular weight. However, the gas-phase chemistry of boronic acid derivatives under ESI conditions can be complex[3][5]. Benzodioxaboroles, being relatively stable esters, are less prone to the in-source dehydration and trimerization (boroxine formation) that plague free boronic acids, but awareness of these potential side reactions is crucial for data interpretation[6].

  • Trustworthiness: The key to trustworthy ESI-MS data for benzodioxaboroles lies in understanding and controlling adduct formation . In positive ion mode, analytes rarely ionize as a simple radical cation (M⁺•). Instead, they form adducts with available cations like protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺)[7][8][9]. The presence of multiple adducts can split the signal, reduce sensitivity, and complicate spectral interpretation[10]. A self-validating protocol involves intentionally driving the formation of a single, dominant adduct by adding a controlled source of cations (e.g., sodium acetate for [M+Na]⁺) to the mobile phase[10][11].

Gas Chromatography-Electron Ionization (GC-EI-MS): The Structural Fingerprinter

GC-MS provides an orthogonal approach. It requires the analyte to be volatile and thermally stable. While some smaller benzodioxaboroles can be analyzed directly, many require derivatization to increase volatility[12].

  • Expertise & Experience: EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation[13][14]. This fragmentation pattern serves as a unique structural "fingerprint" that can be compared against spectral libraries. The downside is that the molecular ion (M⁺•) is often weak or entirely absent, making molecular weight determination challenging[13].

  • Trustworthiness: The reliability of GC-MS comes from the consistency of its fragmentation patterns. The protocol is self-validating through the predictable nature of these cleavages. For benzodioxaboroles, this allows for clear differentiation between isomers based on subtle differences in their fragmentation, something that might be less obvious in a simple ESI full-scan spectrum.

Comparative Summary
FeatureElectrospray Ionization (ESI-MS)Gas Chromatography (GC-EI-MS)
Ionization Energy SoftHard
Molecular Ion Strong (as an adduct, e.g., [M+H]⁺, [M+Na]⁺)Often weak or absent
Fragmentation Minimal in-source; controlled via MS/MSExtensive and reproducible
Primary Use Case Molecular weight confirmation; analysis of complex mixtures via LCStructural fingerprinting; isomer differentiation
Key Challenge Controlling adduct formation[9][11]Analyte volatility; potential need for derivatization[12]
Coupling Liquid Chromatography (LC)Gas Chromatography (GC)

Part 2: Deconstructing the Molecule - Tandem Mass Spectrometry (MS/MS)

Confirming molecular weight is only the first step. True structural validation requires probing the molecule's connectivity, which is achieved through tandem mass spectrometry (MS/MS), also known as Collision-Induced Dissociation (CID)[2][15].

In an MS/MS experiment, a specific ion of interest (the "precursor ion," e.g., the [M+Na]⁺ adduct of the benzodioxaborole) is mass-selected. It is then accelerated into a chamber filled with an inert gas (like argon or nitrogen), causing it to collide and fragment. The resulting "product ions" are then analyzed to piece together the structure of the original molecule[16][17].

Characteristic Fragmentation of Benzodioxaboroles

The fragmentation of a benzodioxaborole is highly diagnostic. By analyzing the neutral losses and the resulting fragment ions, one can confirm the presence of the core structure and identify its substituents.

dot

Caption: Logical workflow for MS/MS fragmentation analysis.

A hypothetical fragmentation for 4-methyl-2-phenyl-1,3,2-benzodioxaborole would yield the following predictable fragments:

  • Loss of the Phenyl Group: Cleavage of the B-C(phenyl) bond is common.

  • Loss of the Dioxaborole Ring: Fragmentation can lead to the loss of the entire C₆H₄O₂B fragment or parts of it.

  • Retro-Diels-Alder (RDA): For certain substituted systems, RDA reactions can occur within the benzene ring, leading to characteristic losses.

The presence of the boron isotope pattern (¹⁰B ≈ 20%, ¹¹B ≈ 80%) in boron-containing fragments is a definitive confirmation of their identity[18].

Part 3: Experimental Protocols for Self-Validating Data

The following protocols are designed to be robust and self-validating systems. The causality behind each step is explained to ensure data integrity.

Protocol 1: LC-ESI-MS/MS for Molecular Weight and Structure Confirmation

This is the preferred method for a comprehensive analysis.

  • Sample Preparation:

    • Step 1: Dissolve the benzodioxaborole product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL to create a stock solution.

    • Step 2: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Causality: Working at dilute concentrations prevents detector saturation and minimizes non-covalent aggregation, ensuring clean, interpretable spectra.

  • Chromatographic Separation (UPLC/HPLC):

    • Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid + 1 mM Sodium Acetate in Water.

    • Mobile Phase B: 0.1% Formic Acid + 1 mM Sodium Acetate in Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to elute the compound, then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Causality: The C18 column provides excellent separation for most organic molecules. The addition of formic acid provides protons for potential [M+H]⁺ formation, but the inclusion of a low concentration of sodium acetate provides a consistent source of Na⁺ ions, forcing the equilibrium towards the formation of a single, stable [M+Na]⁺ adduct, which simplifies the spectrum and often provides better fragmentation efficiency[10][19].

  • Mass Spectrometer Setup (ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 2.5 – 3.5 kV.

    • Source Temperature: 120-150 °C.

    • Acquisition Mode:

      • Full Scan (MS1): Scan from m/z 100-1000 to identify the [M+Na]⁺ precursor ion.

      • Tandem MS (MS/MS): Select the observed m/z for [M+Na]⁺ as the precursor. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

    • Causality: Using a high-resolution mass spectrometer (HRMS) like a QTOF or Orbitrap allows for accurate mass measurements, which can be used to determine the elemental composition of both the precursor and fragment ions, adding another layer of structural confirmation[2].

dot

cluster_workflow LC-ESI-MS/MS Validation Workflow prep Sample Prep (1-10 µg/mL) lc LC Separation (C18 Column) prep->lc esi ESI+ Ionization (Adduct Control) lc->esi ms1 MS1 Full Scan (Find Precursor Ion) esi->ms1 ms2 MS2 Fragmentation (Select & Fragment) ms1->ms2 Precursor m/z data Data Analysis (Confirm Structure) ms2->data

Caption: Self-validating workflow for benzodioxaborole analysis.

Protocol 2: GC-EI-MS for Isomer Differentiation and Fingerprinting

This method is ideal when authentic standards are available for comparison or for separating structurally similar isomers.

  • Sample Preparation (with Derivatization if needed):

    • Step 1: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to ~1 mg/mL.

    • Step 2 (Optional): If the compound is not volatile enough, perform derivatization (e.g., silylation of any free hydroxyl groups) to increase volatility.

    • Causality: Proper sample preparation is critical for GC. The solvent must be volatile and compatible with the injection system. Derivatization is a standard technique to make polar compounds amenable to GC analysis[12][20].

  • Gas Chromatography:

    • Column: A low-polarity column such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min[12].

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Causality: The temperature program separates compounds based on their boiling points and interaction with the stationary phase, allowing for the separation of closely related isomers before they enter the mass spectrometer[21].

  • Mass Spectrometer Setup (EI):

    • Ionization Energy: Standard 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-550.

    • Causality: 70 eV is the standard energy for EI because it provides reproducible fragmentation patterns that are largely independent of the instrument, allowing for comparison with established spectral libraries like NIST[22][23].

Conclusion: A Synthesis of Evidence

Validating the structure of a benzodioxaborole product is not a matter of a single measurement but a synthesis of evidence. A robust approach leverages the strengths of multiple mass spectrometric techniques. The recommended workflow begins with LC-ESI-HRMS to unequivocally determine the molecular weight and elemental composition. This is followed by MS/MS analysis to probe the molecular structure and confirm connectivity through characteristic fragmentation patterns. For challenging cases involving difficult-to-separate isomers, GC-EI-MS provides an orthogonal method that yields a distinct, library-searchable fragmentation fingerprint. By understanding the causality behind each experimental choice—from controlling adducts in ESI to leveraging standardized fragmentation in EI—researchers can generate unimpeachable data that stands up to the highest standards of scientific integrity.

References

  • Title: Arylboronic acid chemistry under electrospray conditions - PubMed Source: NIH URL
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  • Title: Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed Source: NIH URL
  • Title: Enhanced lC-ESI-MS/MS Detection of the Benzoxaborole AN2718 by Derivatization with (+)
  • Title: Mass spectrometnc analysis for organic boron compounds Source: ResearchGate URL
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  • Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry Source: PMC - NIH URL
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  • Title: Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products Source: PubMed URL
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  • Title: Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses Source: PMC - NIH URL
  • Title: Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 Source: PubMed URL
  • Title: GC-MS CHARACTERIZED BIOACTIVE CONSTITUENTS AND ANTIOXIDANT CAPACITIES OF AQUEOUS AND ETHANOLIC LEAF EXTRACTS OF Rauvolfia vomito Source: Nigerian Journal of Science and Environment URL
  • Title: GC-MS analysis for bioactive compounds from methanolic leaf and stem bark extracts of Hildegardia populifolia (Roxb.)

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Alternative reagents to B-Chlorocatecholborane for mild borylation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Mild Borylation Reagents: Moving Beyond B-Chlorocatecholborane

For researchers, medicinal chemists, and drug development professionals, the creation of carbon-boron (C-B) bonds is a foundational step in modern organic synthesis. These organoboron compounds are pivotal intermediates, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. For years, B-Chlorocatecholborane (B-Cl(cat)) has been a potent reagent for this purpose, valued for its high reactivity.[1] However, this same reactivity often translates to harsh reaction conditions and limited functional group tolerance, prompting the search for milder, more versatile alternatives.

This guide provides an in-depth comparison of the leading alternatives to B-Chlorocatecholborane, offering objective performance analysis and supporting experimental data to inform your selection of the optimal reagent for your synthetic strategy.

The Benchmark: Understanding B-Chlorocatecholborane's Profile

B-Chlorocatecholborane is a powerful electrophilic borylating agent.[1] Its utility stems from its ability to readily react with nucleophiles, facilitating the formation of boronate esters. However, its high reactivity is a double-edged sword. It is notoriously sensitive to moisture and can be incompatible with delicate functional groups present in complex molecules, often requiring stringent anhydrous conditions and limiting its application in late-stage functionalization.

The Leading Contenders: A New Generation of Mild Borylation Reagents

The field has evolved significantly, with several reagents emerging that offer superior stability, milder reaction conditions, and broader functional group compatibility. The most prominent among these are Bis(pinacolato)diboron (B₂pin₂), Bis(neopentyl glycolato)diboron (B₂nep₂), Tetrahydroxydiboron (B₂(OH)₄), and the innovative N-methyliminodiacetic acid (MIDA) boronates.

Bis(pinacolato)diboron (B₂pin₂): The Versatile Workhorse

B₂pin₂ is arguably the most widely used diboron reagent in modern synthesis.[2][3] It is a shelf-stable, crystalline solid that is not sensitive to moisture, making it exceptionally easy to handle.[3] Its true power is unlocked in transition metal-catalyzed reactions, particularly the palladium-catalyzed Miyaura borylation of aryl halides and the iridium-catalyzed direct C-H borylation of arenes and heteroarenes.[4][5][6]

The resulting pinacol boronic esters are robust, typically stable to air and chromatographic purification, and can be directly used in subsequent cross-coupling reactions.[4] While B₂pin₂ itself is mild, the overall reaction conditions (catalyst, ligand, base, and temperature) are highly tunable, allowing for the borylation of a vast range of substrates.[2] However, it's been noted that under ambient conditions with both oxygen and water present, B₂pin₂ can degrade in an autocatalyzed process.[7]

Bis(neopentyl glycolato)diboron (B₂nep₂): Enhanced Reactivity and Hydrolysis

B₂nep₂ serves a similar role to B₂pin₂ but offers distinct advantages in certain contexts.[8] Structurally, the neopentyl glycol backbone imparts different solubility and stability profiles to the resulting boronate esters. Notably, neopentyl boronic esters are often more readily hydrolyzed back to the corresponding boronic acids than their pinacol counterparts, which can be advantageous if the free boronic acid is the desired product.[8]

Furthermore, studies have shown that B₂nep₂ can be more efficient than B₂pin₂ for the synthesis of sterically hindered ortho-substituted arylboronic acids.[8] It has also been successfully employed in copper-catalyzed and iron-catalyzed borylation reactions.[9][10]

Tetrahydroxydiboron (B₂(OH)₄): The "Green" and Atom-Economical Choice

Also known as bis-boric acid, tetrahydroxydiboron is an atom-economical and environmentally conscious alternative.[11] Its key feature is its solubility and reactivity in aqueous or alcoholic media, often allowing for greener reaction conditions. It can be used to directly synthesize arylboronic acids from aryl halides, bypassing the need for ester protecting groups and a subsequent hydrolysis step, which simplifies purification and improves atom economy.[12][13]

Recent developments have established nickel-catalyzed protocols using B₂(OH)₄ for the borylation of a wide array of aryl and heteroaryl halides under remarkably mild conditions, even at room temperature.[12][13] While thermally unstable upon heating, it is not shock-sensitive and represents a significant advance in sustainable chemistry.[14]

MIDA Boronates: Air-Stable, Chromatography-Ready Boronic Acid Surrogates

N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in handling and using boronic acids. Boronic acids themselves can be unstable, prone to protodeboronation or trimerization into boroxines. MIDA boronates are exceptionally stable, benchtop-stable crystalline solids that are robust enough to withstand a wide range of anhydrous reaction conditions, including silica gel chromatography.[15][16][17]

This stability allows for the multi-step synthesis and purification of complex boronic acid precursors.[18] The boronic acid can then be released in situ under mild aqueous basic conditions for a subsequent cross-coupling reaction.[15] This "slow-release" strategy is central to the concept of iterative cross-coupling (ICC), a powerful platform for the automated synthesis of complex small molecules inspired by nature's modular approach.[19][20]

Head-to-Head Comparison: Performance at a Glance

To aid in reagent selection, the following table summarizes the key characteristics and performance metrics of these alternatives.

FeatureB-ChlorocatecholboraneBis(pinacolato)diboron (B₂pin₂)Bis(neopentyl glycolato)diboron (B₂nep₂)Tetrahydroxydiboron (B₂(OH)₄)MIDA Boronates
Physical State LiquidCrystalline SolidCrystalline SolidCrystalline SolidCrystalline Solid
Air/Moisture Stability Highly SensitiveStable in air, slow degradation with O₂/H₂O[7]Generally StableDecomposes in water to H₂[14]Exceptionally Stable[15]
Handling Requires anhydrous techniqueEasy, benchtop handlingEasy, benchtop handlingRequires care with waterEasy, benchtop handling
Typical Reactions Electrophilic borylationPd-catalyzed Miyaura, Ir-catalyzed C-H borylation[4][21]Pd, Cu, Fe-catalyzed borylation[9][10]Ni, Pd-catalyzed borylation[11][12]Slow-release Suzuki-Miyaura[22]
Product Form Catechol boronate esterPinacol boronate esterNeopentyl glycol boronate esterBoronic acid / Trifluoroborate saltBoronic acid (after deprotection)
Product Stability ModerateHigh, stable to chromatographyModerate, easier to hydrolyze[8]Boronic acids can be unstableProtected form is highly stable[18]
Key Advantage High reactivityVersatility, product stabilityGood for hindered substrates[8]Atom economy, aqueous conditionsStability, purification, iterative synthesis[20]

Mechanistic Insights & Workflow Visualization

Understanding the catalytic cycles and decision-making processes is crucial for optimizing reaction conditions and choosing the right reagent.

Mechanism: Iridium-Catalyzed C-H Borylation

The iridium-catalyzed C-H borylation, most commonly performed with B₂pin₂, is a powerful method for direct functionalization. The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle.[23] An active Ir(III)-tris(boryl) complex performs an oxidative addition into a C-H bond, forming an Ir(V) intermediate. This is followed by reductive elimination to forge the C-B bond and regenerate the active catalyst.[23][24]

G cat Ir(III)-Tris(boryl) Active Catalyst oa Oxidative Addition cat->oa sub Arene (R-H) sub->oa prod Borylated Arene (R-Bpin) ir_v Ir(V) Hydrido Intermediate oa->ir_v re Reductive Elimination ir_v->re re->prod regen Catalyst Regeneration (with B₂pin₂) re->regen regen->cat

Figure 1: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Workflow: Selecting the Right Borylation Reagent

The choice of reagent is dictated by the substrate, the desired product, and the overall synthetic plan. This decision tree provides a logical workflow for reagent selection.

G start Start: Borylate a Molecule q1 Need to isolate a complex, multi-functionalized boronic acid? start->q1 mida Use MIDA Boronate (for protection & purification) q1->mida Yes q2 Is the starting material a halide/triflate? q1->q2 No miyaura Use Miyaura Borylation (Pd-catalyzed) q2->miyaura Yes ch_borylation Direct C-H Borylation (Ir-catalyzed) q2->ch_borylation No (Direct C-H bond) b2pin2 B₂pin₂ (General Use) miyaura->b2pin2 b2nep2 B₂nep₂ (Hindered Substrates) miyaura->b2nep2 b2oh4 B₂(OH)₄ (Aqueous, Direct to Acid) miyaura->b2oh4 b2pin2_ch B₂pin₂ ch_borylation->b2pin2_ch

Figure 2: Decision workflow for selecting a mild borylation reagent.

Experimental Deep Dive: Protocols & Rationale

The following protocols provide detailed, validated methodologies for key borylation reactions. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding.

Protocol 1: Pd-Catalyzed Miyaura Borylation of an Aryl Bromide using B₂pin₂

This protocol is a standard method for converting aryl halides to arylboronic esters, which are key building blocks for Suzuki-Miyaura coupling.[4][25]

  • Rationale: Palladium(0) catalysts, particularly with electron-rich phosphine ligands like dppf, are highly effective for the oxidative addition of aryl bromides. Potassium acetate (KOAc) is a crucial component; it is a mild base that is believed to facilitate the key transmetalation step without promoting premature Suzuki coupling of the product.[4] Dioxane is a common high-boiling solvent suitable for this transformation.

  • Methodology:

    • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), Bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv), and potassium acetate (KOAc, 3.0 mmol, 3.0 equiv).

    • Add the palladium catalyst, such as PdCl₂(dppf) (0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous dioxane (5 mL) via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the desired aryl pinacol boronate ester.

Protocol 2: Synthesis and Deprotection of a Phenyl MIDA Boronate

This two-stage protocol demonstrates the "protect-and-release" power of MIDA boronates, ideal for situations where the boronic acid itself is unstable.[15][26]

  • Rationale: The initial condensation to form the MIDA boronate utilizes Dean-Stark conditions to remove water, driving the reaction to completion.[26] The resulting MIDA boronate is exceptionally stable and can be purified by standard precipitation or crystallization.[15] The deprotection is a simple hydrolysis using a mild aqueous base, which cleanly releases the boronic acid for immediate use in a subsequent reaction.

  • Methodology (Synthesis):

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add phenylboronic acid (10 mmol), N-methyliminodiacetic acid (10.5 mmol, 1.05 equiv), and a 10:1 mixture of toluene/DMSO (50 mL).

    • Heat the mixture to reflux and collect water in the Dean-Stark trap for 4-6 hours, or until no more water is collected.

    • Cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the crude residue in a minimum amount of hot acetone and add diethyl ether slowly until the solution becomes cloudy.

    • Allow the solution to cool to room temperature, then place it in a freezer to complete crystallization.

    • Collect the white, crystalline MIDA boronate by filtration and wash with cold diethyl ether.

  • Methodology (Deprotection for in situ use):

    • In the reaction flask for the subsequent cross-coupling, dissolve the purified MIDA boronate (1.0 mmol).

    • Add the coupling partner, catalyst, and solvent for the Suzuki-Miyaura reaction.

    • Initiate the deprotection and coupling by adding an aqueous base, such as 1 M NaOH or K₃PO₄ (3.0 equiv), and proceed with the cross-coupling reaction under its optimized conditions.

Conclusion and Future Outlook

The evolution from highly reactive reagents like B-Chlorocatecholborane to a diverse toolkit of milder, more stable, and highly selective alternatives has fundamentally expanded the horizons of organic synthesis. Reagents like B₂pin₂, B₂nep₂, B₂(OH)₄, and MIDA boronates each offer unique advantages that cater to different synthetic challenges, from direct C-H functionalization to automated iterative synthesis. As the demand for molecular complexity and synthetic efficiency grows, particularly in drug discovery and materials science, the continued development of novel borylation methods will remain a critical area of research, pushing the boundaries of what is possible to build.

References

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  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. Available at: [Link][19]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Available at: [Link][4]

  • Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Available at: [Link][20]

  • Kumar, A., & Kumar, S. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link][16][17]

  • Roudesly, F., et al. (2017). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. Computational and Theoretical Chemistry. Available at: [Link][23]

  • ResearchGate. (n.d.). Proposed mechanism for the iridium catalyzed C−H borylation. Retrieved from ResearchGate. Available at: [Link][24]

  • Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta. Available at: [Link]

  • Yu, I. F. (2021). Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts: Methodology and Mechanism. University of California, Berkeley. Available at: [Link][28]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society. Available at: [Link][21]

  • Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. University of California, Berkeley. Available at: [Link][29]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Horizons of C-H Borylation with Bis(pinacolato)diboron. Available at: [Link][5]

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  • American Chemical Society. (2025). Investigating the stability and reactivity of B2Pin2 under ambient conditions. ACS Fall 2025. Available at: [Link][7]

  • ResearchGate. (n.d.). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Retrieved from ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of (4-bromophenyl)boronic acid N-methyliminodiacetic acid ester. Available at: [Link][26]

  • ResearchGate. (n.d.). Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. Retrieved from ResearchGate. Available at: [Link][25]

  • Liu, C., & Szostak, M. (2017). Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides. Organic Letters. Available at: [Link][31]

  • Wikipedia. (n.d.). Tetrahydroxydiboron. Retrieved from Wikipedia. Available at: [Link][14]

  • Das, S., et al. (2023). Transition metal–catalyzed remote C H borylation: An emerging synthetic tool. Science Advances. Available at: [Link][32]

  • Organic Syntheses. (n.d.). Synthesis of MIDA Anhydride and Its Use in the Synthesis of MIDA Boronates. Available at: [Link][18]

  • Ghaffari, B., et al. (2014). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Macromolecules. Available at: [Link][22]

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  • Wikipedia. (n.d.). Bis(pinacolato)diboron. Retrieved from Wikipedia. Available at: [Link][3]

  • Zhao, Q., Liu, X., & Astruc, D. (2023). Tetrahydroxydiboron (Bis‐boric Acid): a Versatile Reagent for Borylation, Hydrogenation, Catalysis, Radical Reactions and H2 Generation. European Journal of Inorganic Chemistry. Available at: [Link][34]

  • Molander, G. A., et al. (2013). Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4]. The Journal of Organic Chemistry. Available at: [Link][11]

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  • Jo, W., et al. (2020). Bis(neopentylglycolato)diboron (B2nep2) as a bidentate ligand and a reducing agent for early transition metal chlorides giving MCl4(B2nep2) complexes. Dalton Transactions. Available at: [Link][37]

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  • Obligacion, J. V., et al. (2018). The Role of Boron Reagents in Determining the Site-Selectivity of Pyridine(dicarbene) Cobalt-Catalyzed C–H Borylation of Fluorinated Arenes. Journal of the American Chemical Society. Available at: [Link][38]

  • Common Organic Chemistry. (n.d.). Bis(neopentyl glycolato)diboron. Retrieved from Common Organic Chemistry. Available at: [Link][8]

  • MDPI. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. Available at: [Link][9]

  • Siddiqui, S., Bhawar, R., & Geetharani, K. (2021). Iron-Based Catalyst for Borylation of Unactivated Alkyl Halides without Using Highly Basic Organometallic Reagents. The Journal of Organic Chemistry. Available at: [Link][10]

  • ResearchGate. (n.d.). Catalytic Borylation using an Air-Stable Zinc Boryl Reagent: Systematic Access to Elusive Acylboranes. Retrieved from ResearchGate. Available at: [Link][39]

  • Mkhalid, I. A. I., et al. (2010). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. Available at: [Link][40]

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A Senior Application Scientist's Guide to Borane Reagents in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate borane reagent in a palladium-catalyzed cross-coupling reaction is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the performance of common borane reagents, grounded in mechanistic principles and supported by experimental insights, to empower you to make informed decisions in your synthetic endeavors.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of the boron reagents have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding the nuances of this reaction.

Suzuki-Miyaura Catalytic Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RPdII R¹-Pd(II)L_n-R² Transmetalation->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Borane R²-B(OR)₂ Base Base (e.g., OH⁻) Borane->Base Base->Transmetalation Activation Halide R¹-X Halide->OxAdd Electrophile

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]

The reaction is initiated by the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group (R²) from the borane reagent is transferred to the palladium center. The cycle is completed by reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1][2] The choice of borane reagent directly impacts the crucial transmetalation step.

A Comparative Analysis of Borane Reagents

The ideal borane reagent balances high reactivity with practical stability. Here, we compare the most commonly employed classes of borane reagents.

Boronic Acids: The Reactive Workhorse

Boronic acids are often the default choice for Suzuki-Miyaura couplings due to their high reactivity.[4][5] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the formation of a boronate species upon reaction with a base, a key step for efficient transmetalation.[5][6]

However, this high reactivity comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways, including:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, leading to the formation of an undesired arene byproduct.[4][7]

  • Oxidation: Degradation in the presence of air.[4]

  • Trimerization: Formation of cyclic boroxines, which can have different reactivity profiles.[1]

This instability can lead to a shorter shelf-life and can complicate purification and handling.[5][7] For particularly unstable derivatives, such as some 2-heterocyclic and polyfluorophenyl boronic acids, their use can be challenging.[8][9]

Boronate Esters: The Stable and Versatile Alternative

To overcome the stability issues of boronic acids, a variety of boronate esters have been developed. These are generally more stable, often crystalline solids that are easier to handle and purify.[5][7]

Caption: Representative structures of boronic acid, pinacol ester, and MIDA boronate.

  • Pinacol Esters: These are the most popular boronate esters, offering a good balance of stability and reactivity.[1] They are readily prepared via Miyaura borylation.[10] While generally less reactive than the corresponding boronic acids, they often provide more reproducible results and higher isolated yields, especially in complex syntheses.[5][7] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki-Miyaura reactions.[5]

  • Neopentyl Glycol Esters: These have gained popularity for their good reactivity, particularly under anhydrous conditions.[1]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, air-stable, crystalline solids.[11][12] Their stability allows them to be unreactive under anhydrous Suzuki-Miyaura conditions, making them ideal for iterative cross-coupling strategies.[12][13] The boronic acid can be released under mild aqueous basic conditions, allowing for sequential, controlled bond formation.[1][14] This has been a transformative development for the synthesis of complex molecules.[11]

Trifluoroborates: A Stable and Readily Available Option

Potassium organotrifluoroborates (R-BF₃K) are another class of air-stable, crystalline solids that serve as excellent surrogates for boronic acids.[15] They are often easily prepared and purified. Under the reaction conditions, they are thought to slowly hydrolyze to release the corresponding boronic acid.[8] This slow-release profile can be advantageous when dealing with unstable boronic acids, as it keeps the concentration of the reactive species low, minimizing decomposition.[8]

Performance Comparison: A Tabular Summary

ParameterBoronic AcidsPinacol EstersMIDA BoronatesTrifluoroborates
Reactivity High[4][5]Moderate to High[5]Low (requires deprotection)[13]Moderate (slow release)[8]
Stability Low to Moderate[4][7]High[5][7]Very High[11][12]Very High[15]
Handling Can be challenging[7]Easy, often crystalline[5]Easy, crystalline[12]Easy, crystalline[15]
Purification Can be difficult[7]Standard techniques[5]Standard techniques[11]Standard techniques[15]
Common Side Reactions Protodeboronation, Homocoupling[1][7]Less prone to decomposition[5]Stable to many conditions[10]Slow hydrolysis minimizes side reactions[8]
Key Advantage High reaction rates[7]Balance of stability and reactivity[5]Enables iterative cross-coupling[13]Excellent stability and slow release[8]
Key Disadvantage Instability and side reactions[4][7]Slower reaction rates than acids[5]Requires a separate deprotection step[1]Can require specific conditions for hydrolysis

Experimental Protocols: A Practical Guide

The following are representative, self-validating protocols for a Suzuki-Miyaura cross-coupling reaction. Safety Note: All reactions should be performed by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment.

Protocol 1: Standard Suzuki-Miyaura Coupling with a Boronic Acid

This protocol is a general starting point for the coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Na₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1, 6 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with a Pinacol Boronate Ester

This protocol is adapted for the use of a more stable boronate ester.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid pinacol ester (1.1 mmol, 1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 2 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane/Water (5:1, 6 mL)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl iodide, phenylboronic acid pinacol ester, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed dioxane/water solvent mixture.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Seal the tube and heat the reaction mixture to 90 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Follow the workup and purification procedure outlined in Protocol 1.

Protocol 3: Iterative Cross-Coupling using a MIDA Boronate

This protocol demonstrates the deprotection and subsequent coupling of a MIDA boronate.

Step A: MIDA Deprotection

  • Dissolve the aryl MIDA boronate (1.0 mmol) in THF (5 mL).

  • Add 1 M aqueous NaOH (2.5 mL) and stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC or LC-MS).

  • Acidify the mixture with 1 M HCl to pH ~2-3.

  • Extract the resulting boronic acid with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and use the boronic acid solution directly in the next step.

Step B: Suzuki-Miyaura Coupling

  • To the solution of the freshly prepared boronic acid, add the second aryl halide (0.9 mmol, 0.9 equiv), a suitable palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add an appropriate solvent if necessary (e.g., toluene).

  • Heat the reaction mixture and monitor for completion as described in the previous protocols.

  • Perform a standard aqueous workup and purification.

Conclusion and Future Outlook

The choice of borane reagent is a critical parameter in the design of a successful Suzuki-Miyaura cross-coupling reaction. While boronic acids offer high reactivity, their instability can be a significant drawback. Boronate esters, particularly pinacol and MIDA esters, provide a stable and versatile alternative, with MIDA boronates enabling powerful iterative cross-coupling strategies. Trifluoroborates also offer an excellent, stable platform for the slow release of reactive boronic acids.

By understanding the fundamental trade-offs between reactivity and stability, and by selecting the appropriate reagent and reaction conditions, researchers can harness the full power of this Nobel Prize-winning reaction to accelerate their research and development efforts in the creation of novel molecules that can address critical challenges in medicine and materials science.[1][16]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Chemical Communications (RSC Publishing). Recent advances in the synthesis and reactivity of MIDA boronates. [Link]

  • National Institutes of Health. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. [Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents (a) The predicted... [Link]

  • ACS Publications. Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies | The Journal of Organic Chemistry. [Link]

  • ACS Publications. MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons | Macromolecules. [Link]

  • The Baran Laboratory, Scripps Research. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. [Link]

  • National Institutes of Health. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]

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  • ResearchGate. Chemoselective Boronic Ester Synthesis by Controlled Speciation. [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • MIT Open Access Articles. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

  • Pearson. Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • American Chemical Society. Boron Reagents in Synthesis : Boron Chemistry: An Overview. [Link]

  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Journal of the American Chemical Society. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • PubMed Central. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • ACS Publications. The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology | Chemical Reviews. [Link]

  • Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

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  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • PubMed Central. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. [Link]

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The Stability Standoff: A Comparative Guide to Catecholboronate and Pinacol Boronate Esters in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the world of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronate esters are indispensable reagents. Their ability to act as stable, yet reactive, precursors to boronic acids has revolutionized the construction of complex molecules in drug discovery, materials science, and beyond. Among the plethora of available boronate esters, two have emerged as common choices for researchers: catecholboronates and pinacolboronates. The selection between these two seemingly similar reagents can have profound implications for reaction efficiency, product purity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the stability of catecholboronate and pinacol boronate esters, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions in their synthetic endeavors.

The Core Directive: Understanding the Stability-Reactivity Dichotomy

The fundamental difference between catecholboronate and pinacol boronate esters lies in a classic chemical trade-off: stability versus reactivity. While both serve as effective protecting groups for the boronic acid moiety, their inherent structural and electronic properties dictate their behavior under various experimental conditions. Pinacol boronate esters are generally recognized for their superior stability, which translates to easier handling, purification, and storage.[1][2] Conversely, catecholboronate esters, while historically significant in the development of the Suzuki-Miyaura reaction, often exhibit greater lability.[3] This guide will dissect the nuances of this stability difference, providing a framework for choosing the optimal reagent for a given synthetic challenge.

At a Glance: Key Stability and Reactivity Parameters

ParameterCatecholboronate EstersPinacol Boronate EstersRationale
Hydrolytic Stability Lower; susceptible to hydrolysis, especially under basic conditions.Higher; more resistant to hydrolysis due to steric protection.[4]The four methyl groups of the pinacol backbone sterically hinder the approach of water to the electrophilic boron center.
Chromatographic Stability (Silica Gel) Generally unstable; prone to decomposition on standard silica gel.[5]Generally stable; can often be purified by conventional silica gel chromatography.[6][7]The interaction with surface silanol groups on silica gel can catalyze the hydrolysis of more labile esters like catecholboronates.
Reactivity in Suzuki-Miyaura Coupling Can be more reactive in some cases due to easier formation of the ate complex.Generally require activation (e.g., with a base) to facilitate transmetalation.[1]The less sterically hindered boron atom in catecholboronates can facilitate coordination with the palladium catalyst.
Handling and Storage More sensitive to atmospheric moisture.Bench-stable crystalline solids with a long shelf-life.[1]The inherent hydrolytic stability of pinacol esters contributes to their robustness.

Delving Deeper: A Mechanistic and Experimental Exploration

The Structural Argument for Stability

The difference in stability between these two classes of boronate esters can be rationalized by examining their three-dimensional structures.

Caption: Structural comparison of catecholboronate and pinacol boronate esters.

As depicted, the pinacol boronate ester possesses four methyl groups on its diol backbone. This steric bulk effectively shields the electron-deficient boron atom from nucleophilic attack by water or other nucleophiles, thereby enhancing its hydrolytic stability.[4] In contrast, the planar aromatic ring of the catecholboronate ester offers significantly less steric protection, rendering the boron atom more susceptible to hydrolysis.

Hydrolytic Stability: An Experimental Perspective

The hydrolytic stability of boronate esters is a critical parameter, particularly in reactions involving aqueous conditions or during workup and purification. A common method to assess this is to monitor the disappearance of the ester and the appearance of the corresponding boronic acid over time using techniques like High-Performance Liquid Chromatography (HPLC).[8][9]

Experimental Protocol: Comparative Hydrolysis Assay via RP-HPLC

This protocol provides a framework for quantitatively comparing the hydrolytic stability of a catecholboronate ester and a pinacol boronate ester.

  • Preparation of Stock Solutions: Prepare stock solutions of the catecholboronate ester and the pinacol boronate ester of the same aryl or alkyl group (e.g., phenyl) at a concentration of 1 mg/mL in a water-miscible organic solvent such as acetonitrile.

  • Initiation of Hydrolysis: In separate vials, dilute a known volume of each stock solution with a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) to a final concentration of 100 µg/mL.

  • Time-Course Analysis: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each vial and quench the hydrolysis by diluting with the mobile phase (to be used in HPLC analysis).

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) using a C18 column. The mobile phase can be a gradient of acetonitrile and water, both containing 0.1% formic acid. Monitor the elution of the boronate ester and the corresponding boronic acid using a UV detector at an appropriate wavelength.

  • Data Analysis: Calculate the percentage of the remaining boronate ester at each time point by integrating the peak areas. Plot the percentage of remaining ester versus time to determine the hydrolysis rate for each compound.

Expected Outcome: The pinacol boronate ester is expected to exhibit a significantly slower rate of hydrolysis compared to the catecholboronate ester under these conditions.

Chromatographic Stability: Navigating the Silica Gel Landscape

The ability to purify a compound by silica gel chromatography is a significant advantage in synthetic chemistry. Pinacol boronate esters are generally amenable to this technique, while catecholboronate esters are notoriously unstable on silica gel.[5] This instability is attributed to the interaction of the boronate ester with the acidic silanol groups on the silica surface, which can catalyze hydrolysis and other decomposition pathways.

Experimental Protocol: Assessing Stability on Silica Gel

This protocol allows for a qualitative and semi-quantitative assessment of the stability of boronate esters on silica gel.

  • TLC Analysis: Spot solutions of the catecholboronate ester and the pinacol boronate ester on a silica gel TLC plate. Develop the plate using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). Visualize the spots under UV light and/or by staining. Observe for any streaking or the appearance of new spots, which would indicate decomposition.

  • Column Chromatography Simulation: Prepare two small columns packed with silica gel. Load a known amount of each boronate ester onto its respective column. Elute the columns with a suitable solvent system.

  • Recovery and Analysis: Collect the eluent and evaporate the solvent. Determine the mass of the recovered material and analyze its purity by NMR spectroscopy or HPLC. A lower recovery and the presence of impurities (such as the corresponding boronic acid or diol) would indicate decomposition on the column.

Expected Outcome: The pinacol boronate ester will show high recovery and purity, while the catecholboronate ester will likely exhibit significant decomposition.

The Suzuki-Miyaura Coupling: Where Reactivity and Stability Converge

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and the choice of boronate ester can significantly impact its outcome. While pinacol esters are lauded for their stability, this can sometimes translate to lower reactivity, necessitating harsher reaction conditions or more active catalyst systems.[7] Conversely, the higher reactivity of catecholboronate esters can be advantageous, though their instability can lead to lower yields due to decomposition before the desired coupling occurs.

Recent mechanistic studies have shown that boronate esters can undergo transmetalation directly, without prior hydrolysis to the boronic acid.[3] The rate of this crucial step is influenced by the electronic properties of the diol backbone.

G cluster_workflow Decision Workflow: Choosing the Right Boronate Ester Start Synthetic Goal Q1 Is the boronate ester an intermediate requiring purification by silica gel chromatography? Start->Q1 Pinacol Choose Pinacol Boronate Ester Q1->Pinacol Yes Q2 Are mild reaction conditions paramount for functional group tolerance? Q1->Q2 No Catechol Consider Catecholboronate Ester (with caution) Q2->Catechol Yes Q3 Is long-term storage or use in high-throughput screening required? Q2->Q3 No Q3->Pinacol Yes Q3->Catechol No

Caption: A decision-making workflow for selecting between catecholboronate and pinacol boronate esters.

Concluding Remarks: A Matter of Strategic Selection

The choice between catecholboronate and pinacol boronate esters is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific demands of the synthesis. For multi-step syntheses requiring robust intermediates that can withstand purification and storage, the superior stability of pinacol boronate esters makes them the clear choice.[2][10] Their predictable behavior and ease of handling have cemented their status as the workhorses of modern cross-coupling chemistry.

However, in situations where high reactivity under mild conditions is the primary concern, and the boronate ester can be generated and used in situ or with minimal purification, catecholboronate esters may offer an advantage. Researchers must carefully weigh the trade-offs between stability and reactivity, considering the entire synthetic route to make the most judicious choice. By understanding the fundamental principles outlined in this guide, scientists and drug development professionals can navigate the nuances of boronate ester chemistry with greater confidence and success.

References

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

  • Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. MDPI. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. [Link]

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

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A Mechanistic Showdown: Miyaura Borylation vs. The Field in Modern C-B Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the carbon-boron (C-B) bond is a cornerstone of modern synthetic chemistry. Organoboron compounds, particularly boronate esters, are exceptionally versatile intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The Miyaura borylation, a palladium-catalyzed process, has long been the gold standard for accessing these critical building blocks. However, the landscape of C-B bond formation is rapidly evolving, with a host of alternative methods vying for prominence. This guide provides an in-depth, mechanistically driven comparison of the Miyaura borylation with its leading alternatives, offering field-proven insights and experimental data to inform your synthetic strategy.

The Enduring Champion: A Mechanistic Deep Dive into Miyaura Borylation

The Miyaura borylation reaction facilitates the synthesis of boronate esters through the cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl or vinyl halides and pseudohalides.[1][2] Its enduring popularity stems from its generally mild conditions and broad functional group tolerance.[1][3]

At the heart of the Miyaura borylation is a well-elucidated palladium catalytic cycle. The reaction is typically catalyzed by a Pd(0) species, often generated in situ, and requires a base, most commonly potassium acetate (KOAc).[1]

The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl (pseudo)halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: This is the crucial C-B bond-forming step. The base plays a pivotal role here, not by activating the diboron reagent, but by forming an acetato-palladium complex which is more reactive towards transmetalation with the diboron reagent.[2] The high oxophilicity of boron is a key driving force for this step.

  • Reductive Elimination: The resulting arylpalladium(II) boryl complex undergoes reductive elimination to furnish the desired arylboronate ester and regenerate the active Pd(0) catalyst.

Miyaura_Borylation Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OAc(Ln) Ar-Pd(II)-OAc(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OAc(Ln) Ligand Exchange (KOAc) Ar-Pd(II)-Bpin(Ln) Ar-Pd(II)-Bpin(Ln) Ar-Pd(II)-OAc(Ln)->Ar-Pd(II)-Bpin(Ln) Transmetalation (B₂pin₂) Ar-Pd(II)-Bpin(Ln)->Pd(0)Ln Reductive Elimination (Ar-Bpin)

Caption: Catalytic cycle of the Miyaura borylation reaction.

The Challengers: A Mechanistic Comparison with Alternative Borylation Methods

While robust, the Miyaura borylation is not without its limitations, including the cost of palladium and challenges with certain substrates. This has spurred the development of a diverse array of alternative methods, each with its own mechanistic nuances and synthetic advantages.

First-Row Transition Metal Catalysis: The Rise of Copper, Nickel, and Cobalt

In recent years, the use of more earth-abundant and cost-effective first-row transition metals has gained significant traction.[4]

  • Copper-Catalyzed Borylation: Copper catalysis offers a milder and often more economical alternative to palladium.[5][6] The mechanism typically involves the in situ formation of a copper-boryl species from a copper(I) salt and a diboron reagent. This copper-boryl intermediate then undergoes a σ-bond metathesis with the aryl halide to generate the aryl boronate product.[5] Some copper-catalyzed borylations of alkyl halides are proposed to proceed through a radical pathway.[7]

Copper_Borylation Cu(I)-X Cu(I)-X Cu(I)-Bpin Cu(I)-Bpin Cu(I)-X->Cu(I)-Bpin Metathesis (B₂pin₂) Ar-Bpin Ar-Bpin Cu(I)-Bpin->Ar-Bpin σ-bond Metathesis (Ar-X) Ar-Bpin->Cu(I)-X Regeneration

Caption: A simplified catalytic cycle for copper-catalyzed borylation.

  • Nickel-Catalyzed Borylation: Nickel catalysts have shown remarkable efficacy, particularly for the borylation of challenging substrates like aryl chlorides and fluorides.[8][9][10] The catalytic cycle is generally analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination.[11] However, Ni(0) species are more prone to oxidation than their palladium counterparts, which can necessitate the use of reductants or specific pre-catalysts.[11] Some nickel-catalyzed borylations of alkyl halides are also thought to involve radical intermediates.

  • Cobalt-Catalyzed Borylation: Cobalt catalysis has emerged as a powerful tool for C-H borylation, a fundamentally different approach that does not require a pre-functionalized substrate.[12][13][14] The mechanism is proposed to involve a Co(I)/Co(III) redox cycle.[12] A Co(I)-boryl species is thought to be the active catalyst that undergoes oxidative addition to a C-H bond, followed by reductive elimination to form the C-B bond.[15]

Cobalt_CH_Borylation Co(I)-Bpin Co(I)-Bpin H-Co(III)(Ar)-Bpin H-Co(III)(Ar)-Bpin Co(I)-Bpin->H-Co(III)(Ar)-Bpin C-H Oxidative Addition (Ar-H) H-Co(III)(Ar)-Bpin->Co(I)-Bpin Reductive Elimination (Ar-Bpin) Ar-Bpin Ar-Bpin

Caption: A simplified catalytic cycle for cobalt-catalyzed C-H borylation.

Iridium-Catalyzed C-H Borylation: A Paradigm Shift in Substrate Scope

Iridium-catalyzed C-H borylation represents a significant departure from traditional cross-coupling methods, as it allows for the direct conversion of C-H bonds to C-B bonds.[16][17][18][19][20] This approach offers exceptional atom economy and opens up new avenues for late-stage functionalization of complex molecules.[17]

The mechanism is believed to proceed through an Ir(III)/Ir(V) catalytic cycle.[4] An active Ir(III)-tris(boryl) complex is generated in situ, which then undergoes oxidative addition of an aromatic C-H bond to form a seven-coordinate Ir(V) intermediate.[4] Subsequent reductive elimination of the arylboronate ester regenerates the active catalyst. The regioselectivity of this reaction is often governed by steric factors, favoring borylation at the least hindered position.[4]

Iridium_CH_Borylation Ir(III)-(Bpin)₃ Ir(III)-(Bpin)₃ H-Ir(V)(Ar)-(Bpin)₃ H-Ir(V)(Ar)-(Bpin)₃ Ir(III)-(Bpin)₃->H-Ir(V)(Ar)-(Bpin)₃ C-H Oxidative Addition (Ar-H) H-Ir(V)(Ar)-(Bpin)₃->Ir(III)-(Bpin)₃ Reductive Elimination (Ar-Bpin) Ar-Bpin Ar-Bpin

Caption: A simplified catalytic cycle for iridium-catalyzed C-H borylation.

Performance Head-to-Head: A Data-Driven Comparison

The choice of borylation method ultimately depends on the specific synthetic challenge at hand. The following tables provide a comparative overview of these methods based on key performance metrics.

Table 1: General Comparison of Borylation Methods

FeatureMiyaura Borylation (Pd)Cu-Catalyzed BorylationNi-Catalyzed BorylationCo-Catalyzed C-H BorylationIr-Catalyzed C-H Borylation
Catalyst Cost HighLowLowLowVery High
Substrate Aryl/vinyl (pseudo)halidesAlkyl/aryl halidesAryl/vinyl (pseudo)halidesArenes, heteroarenesAlkanes, arenes, heteroarenes
Functional Group Tolerance Good to ExcellentGoodGoodGoodExcellent
Reaction Conditions Generally mild to moderateMildMild to moderateMild to moderateMild
Atom Economy ModerateModerateModerateHighHigh
Regioselectivity Pre-defined by halide positionPre-defined by halide positionPre-defined by halide positionSteric/electronic controlPrimarily steric control

Table 2: Substrate Scope Comparison

Substrate TypeMiyaura (Pd)Cu-CatalyzedNi-CatalyzedCo-Catalyzed (C-H)Ir-Catalyzed (C-H)
Aryl Iodides+++++++N/A+++
Aryl Bromides+++++++++N/A+++
Aryl Chlorides+++++N/A+++
Aryl Triflates+++++N/A+++
Heteroaryl Halides++++++N/A+++
Unactivated ArenesN/AN/AN/A+++++
Electron-rich ArenesN/AN/AN/A++++++
Electron-poor ArenesN/AN/AN/A+++++
AlkanesN/AN/AN/A+++

(+++ Excellent, ++ Good, + Moderate, N/A Not Applicable)

Detailed Experimental Protocols

To provide a practical context for this comparison, detailed, step-by-step methodologies for each key borylation method are provided below.

Protocol 1: Miyaura Borylation of 4-Bromoanisole
  • Reagents: 4-Bromoanisole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), PdCl₂(dppf) (0.03 mmol), potassium acetate (1.5 mmol), 1,4-dioxane (5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add 4-bromoanisole, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired arylboronate ester.

Protocol 2: Iridium-Catalyzed C-H Borylation of Benzene
  • Reagents: Benzene (1.0 mmol), bis(pinacolato)diboron (0.55 mmol), [Ir(COD)OMe]₂ (0.01 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.02 mmol), cyclohexane (2 mL).

  • Procedure:

    • In a glovebox, combine [Ir(COD)OMe]₂ and dtbpy in a vial.

    • Add cyclohexane and stir for 10 minutes.

    • Add bis(pinacolato)diboron and stir for another 10 minutes.

    • Add benzene to the catalyst mixture.

    • Seal the vial and heat at 80 °C for 16 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to yield phenylboronate ester.

Protocol 3: Copper-Catalyzed Borylation of 4-Iodoanisole
  • Reagents: 4-Iodoanisole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), CuCl (0.1 mmol), Xantphos (0.12 mmol), KOtBu (1.5 mmol), THF (3 mL).

  • Procedure:

    • To an oven-dried Schlenk tube under argon, add CuCl and Xantphos.

    • Add THF and stir for 10 minutes.

    • Add KOtBu and stir for another 10 minutes.

    • Add bis(pinacolato)diboron and 4-iodoanisole.

    • Seal the tube and stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify by column chromatography on silica gel (hexanes/ethyl acetate).

Protocol 4: Nickel-Catalyzed Borylation of 4-Chloroanisole
  • Reagents: 4-Chloroanisole (1.0 mmol), bis(pinacolato)diboron (1.5 mmol), NiCl₂(dppp) (0.05 mmol), K₃PO₄ (2.0 mmol), 1,4-dioxane (5 mL).

  • Procedure:

    • In a glovebox, charge a Schlenk tube with NiCl₂(dppp), bis(pinacolato)diboron, and K₃PO₄.

    • Add 1,4-dioxane and 4-chloroanisole.

    • Seal the tube and heat at 100 °C for 24 hours.

    • Cool to room temperature, dilute with diethyl ether, and filter through Celite.

    • Concentrate the filtrate and purify by column chromatography on silica gel (hexanes/ethyl acetate).

Protocol 5: Cobalt-Catalyzed C-H Borylation of 2-Methylfuran
  • Reagents: 2-Methylfuran (1.0 mmol), bis(pinacolato)diboron (0.5 mmol), Co(acac)₂ (0.05 mmol), 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (0.06 mmol), NaOtBu (0.1 mmol), cyclohexane (2 mL).

  • Procedure:

    • In a glovebox, add Co(acac)₂, IPr, and NaOtBu to a vial.

    • Add cyclohexane and stir for 30 minutes.

    • Add bis(pinacolato)diboron and 2-methylfuran.

    • Seal the vial and heat at 100 °C for 12 hours.

    • Cool to room temperature, filter through a short plug of silica gel, eluting with diethyl ether.

    • Concentrate the filtrate and purify by distillation or column chromatography.

Conclusion: Choosing the Right Tool for the Job

The Miyaura borylation remains a powerful and reliable method for the synthesis of organoboronates from pre-functionalized starting materials. Its well-understood mechanism and broad substrate scope ensure its continued relevance in the synthetic chemist's toolbox. However, the emergence of alternative methods, particularly those utilizing first-row transition metals and C-H activation strategies, offers compelling advantages in terms of cost, atom economy, and novel reactivity.

Copper and nickel catalysis provide cost-effective alternatives for traditional cross-coupling borylations, with nickel showing particular promise for unreactive aryl chlorides. For direct, late-stage functionalization, iridium and cobalt-catalyzed C-H borylation are unparalleled, enabling the synthesis of complex molecules with greater efficiency. A thorough understanding of the mechanistic underpinnings of each of these methods is paramount for selecting the optimal strategy to meet the demands of modern synthetic challenges in research and drug development.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • A Simple Nickel Metal–Organic Framework-Catalyzed Borylation of Aryl Chlorides and Bromides - ACS Publications. [Link]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity By Matthew Alan Larsen - eScholarship. [Link]

  • Cobalt-Catalyzed C−H Borylation. [Link]

  • Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions - ResearchGate. [Link]

  • Miyaura Borylation Reaction - Organic Chemistry Portal. [Link]

  • Nickel-catalyzed (hetero)aryl borylations - Semantic Scholar. [Link]

  • Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation. [Link]

  • (PDF) Iridium-Catalyzed C-H Borylation of Arenes and - Amanote Research. [Link]

  • A facile route to aryl boronates: room-temperature, copper-catalyzed borylation of aryl halides with alkoxy diboron reagents - PubMed. [Link]

  • Iridium-Catalyzed Borylation of Arenes and Heteroarenes via C—H Activation. [Link]

  • Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate | Journal of the American Chemical Society. [Link]

  • Copper(I)-Catalyzed Boryl Substitution of Unactivated Alkyl Halides | Organic Letters. [Link]

  • Cobalt-Catalyzed C–H Borylation of Alkyl Arenes and Heteroarenes Including the First Selective Borylations of Secondary Benzyl - MSU Chemistry. [Link]

  • A Simple Nickel Metal-Organic Framework-Catalyzed Borylation of Aryl Chlorides and Bromides. - R Discovery. [Link]

  • Mechanistic Studies of Cobalt-Catalyzed C(sp2)–H Borylation of Five-Membered Heteroarenes with Pinacolborane - NIH. [Link]

  • A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Publishing. [Link]

  • Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC - NIH. [Link]

  • Cobalt-Catalyzed C–H Borylation | Journal of the American Chemical Society. [Link]

  • Copper-catalyzed direct borylation of alkyl, alkenyl and aryl halides with B(dan) - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Cobalt-catalyzed C-H borylation. - Semantic Scholar. [Link]

  • Ni-Catalyzed Borylation of Aryl Fluorides via C–F Cleavage - ACS Publications. [Link]

  • Sequential Ni-catalyzed borylation and cross-coupling of aryl halides via in situ prepared neopentylglycolborane - PubMed. [Link]

  • A Facile Route to Aryl Boronates: Room-Temperature, Copper-Catalyzed Borylation of Aryl Halides with Alkoxy Diboron Reagents | Request PDF - ResearchGate. [Link]

  • Copper-catalyzed direct borylation of alkyl, alkenyl and aryl halides with B(dan) | Request PDF - ResearchGate. [Link]

  • [PDF] Functional group directed C-H borylation. - Semantic Scholar. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. [Link]

  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC - PubMed Central. [Link]

  • Main Group Catalyzed Arene Borylation: Challenges and Opportunities. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends | Request PDF - ResearchGate. [Link]

  • (PDF) Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - ResearchGate. [Link]

  • Nickel catalysis: Insights for catalyst selection - InCatT. [Link]

  • Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules - MDPI. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | Scilit. [Link]

  • Palladium-Catalyzed Borylation of Aryl Chlorides: Scope, Applications, and Computational Studies | Request PDF - ResearchGate. [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study | Request PDF - ResearchGate. [Link]

  • Nickel and Palladium Catalysis: Stronger Demand than Ever - Ananikov Lab. [Link]

  • Functional Group Directed C–H Borylation - RSC Publishing. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions | Request PDF - ResearchGate. [Link]

  • Functional group directed C–H borylation | Request PDF - ResearchGate. [Link]

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Navigating the Terrain of Diol Protection: A Comparative Guide to the Functional Group Tolerance of 2-Chloro-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the synthetic chemist, particularly those engaged in the complex syntheses characteristic of drug development, the ability to selectively mask and unmask reactive functionalities is paramount. Among the various protecting groups for 1,2- and 1,3-diols, the catecholboronate ester, formed using reagents like 2-Chloro-1,3,2-benzodioxaborole (also known as B-chlorocatecholborane), presents a unique set of advantages and limitations. This guide provides a comprehensive assessment of the functional group tolerance of this compound, offering a comparative analysis with common alternatives and supported by experimental insights to empower researchers in making informed strategic decisions.

The Strategic Imperative of Orthogonal Protection

Modern synthetic strategies often rely on the principle of orthogonal protection, where multiple protecting groups can be selectively removed in any order without affecting others.[1] This allows for the sequential and controlled manipulation of a polyfunctional molecule, a common scenario in the synthesis of natural products and active pharmaceutical ingredients. The choice of a diol protecting group, therefore, must be considered not only in the context of its own stability but also its compatibility with a diverse array of other protecting groups and reaction conditions that will be employed throughout the synthetic route.

This compound: A Profile

This compound is a commercially available reagent that reacts readily with diols, typically in the presence of a mild base, to form cyclic catecholboronate esters. The formation of this five-membered ring is generally a facile and high-yielding process for cis-1,2-diols.

Figure 1. General scheme for the protection of a diol using this compound.

The stability of the resulting catecholboronate is a key consideration. While generally stable to anhydrous, non-hydroxylic organic solvents, they can be sensitive to chromatography on silica gel, which can lead to hydrolysis.[2] This necessitates careful handling and purification strategies.

Assessing the Functional Group Tolerance: A Comparative Analysis

The true utility of a protecting group is defined by its chemoselectivity – its ability to react with the target functional group in the presence of others. The following table summarizes the compatibility of this compound with a range of common functional groups, alongside a comparison with two widely used alternatives: acetonide protection (from acetone or 2,2-dimethoxypropane) and silyl ether protection (e.g., TBDMS).

Functional GroupThis compoundAcetonide (Isopropylidene Ketal)tert-Butyldimethylsilyl (TBDMS) Ether
Aldehydes Generally compatible, but can be sensitive to Lewis acidity of the boron reagent.Incompatible; readily forms acetals.[3]Compatible.
Ketones Generally compatible.Incompatible; readily forms ketals.[3]Compatible.
Esters Compatible.[4]Compatible.Compatible.
Amides Compatible.[4]Compatible.Compatible.
Carboxylic Acids May react to form acyloxyboron species.Generally compatible, but acidic conditions for acetonide formation can be problematic.Requires protection.
Alkyl Halides Compatible.Compatible.Compatible.
Alkenes/Alkynes Compatible.Compatible.Compatible.
Alcohols (Primary/Secondary) Will react if not part of the target diol.Will react.Will react.
Phenols Will react.Will react.Will react.
Amines (Primary/Secondary) Can form unstable adducts.[4]Can react under acidic conditions.Requires protection.
Silyl Ethers Generally compatible.[2]Compatible.N/A
Oxidizing Agents Catechol ring is sensitive to oxidation.[5]Generally stable to mild oxidants.Stable.
Reducing Agents Generally stable, but can be reduced under harsh conditions.Stable.Stable.

Expert Insight: The primary advantage of using this compound lies in its compatibility with carbonyl functionalities, a significant limitation of acetonide protection. However, the sensitivity of the catechol ring to oxidation and the potential for interaction with other acidic protons are key considerations.

Experimental Protocols

To provide a practical framework for the application of this compound, detailed experimental protocols for protection and deprotection are provided below.

Protocol 1: Protection of a Diol with this compound

This protocol describes the protection of a generic cis-1,2-diol.

G cluster_0 Protection Workflow A Dissolve diol in anhydrous CH2Cl2 B Add triethylamine (1.1 eq) A->B C Cool to 0 °C B->C D Add this compound (1.05 eq) dropwise C->D E Warm to room temperature and stir for 2-4 h D->E F Monitor by TLC E->F G Quench with saturated aq. NH4Cl F->G H Extract with CH2Cl2 G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by flash chromatography (if necessary) I->J G cluster_1 Deprotection Workflow K Dissolve protected diol in acetone/water (e.g., 4:1) L Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) K->L M Stir at room temperature for 1-3 h L->M N Monitor by TLC M->N O Neutralize with saturated aq. NaHCO3 N->O P Extract with ethyl acetate O->P Q Dry over Na2SO4, filter, and concentrate P->Q R Purify by flash chromatography Q->R

Sources

A Senior Application Scientist's Guide to Borylation: A Cost-Benefit Analysis of 2-Chloro-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the formation of carbon-boron bonds is a cornerstone of modern molecular construction. These organoboron compounds are pivotal intermediates, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth analysis of 2-Chloro-1,3,2-benzodioxaborole, also known as B-Chlorocatecholborane, a powerful but often misunderstood reagent. We will objectively compare its performance against common alternatives, supported by practical data and mechanistic insights, to help you make informed decisions in your synthetic strategy.

The Borylating Agents: A Comparative Overview

The choice of a borylating agent is critical and depends on factors including substrate reactivity, functional group tolerance, cost, and safety. Here, we compare this compound with two other workhorses of the trade: Catecholborane and Bis(pinacolato)diboron.

This compound is a potent Lewis acid and an efficient source of an electrophilic boron center.[1] Its reactivity stems from the electron-withdrawing chlorine atom, which enhances the Lewis acidity of the boron atom. This makes it highly effective for specific transformations but also necessitates careful handling.

Table 1: Physicochemical and Safety Comparison of Key Borylating Agents

PropertyThis compoundCatecholboraneBis(pinacolato)diboron (B₂pin₂)
CAS Number 55718-76-8274-07-7[2]73183-34-3
Formula C₆H₄BClO₂C₆H₅BO₂[2]C₁₂H₂₄B₂O₄
Molecular Wt. 154.36 g/mol 119.92 g/mol [2]253.94 g/mol
Physical Form SolidColorless Liquid[2]Crystalline Solid
Melting Point 56-58 °C12 °C[2]135-140 °C
Key Hazards Flammable solid, Causes severe skin burns and eye damage, Reacts violently with water.[3]Flammable liquid, Causes severe skin burns and eye damage, Reacts with water.[2][4]Generally low hazard, irritant.
Handling Requires inert atmosphere, moisture-sensitive.[5]Requires inert atmosphere, moisture-sensitive.[4]Stable to air and moisture, bench-stable.

Performance in Synthesis: A Cost-Benefit Analysis

The "best" reagent is the one that provides the desired product in high yield, with minimal side reactions and a practical workflow. The true cost of a reagent extends beyond its price tag to include factors like reaction efficiency, purification efforts, and safety precautions.

Reactivity and Mechanistic Considerations

This compound's primary strength is its high Lewis acidity. It is particularly effective in reactions such as the borylative cyclization of alkynes to form borylated heterocycles.[1] Unlike palladium-catalyzed methods that rely on an oxidative addition/reductive elimination cycle, this reagent can directly engage with substrates.

In contrast, Catecholborane is a milder hydride source used in hydroboration reactions, often requiring a catalyst.[6] Bis(pinacolato)diboron is the cornerstone of the Miyaura Borylation, a robust and widely used palladium-catalyzed cross-coupling of aryl halides or triflates.[7][8] This method offers exceptional functional group tolerance but requires a catalyst system, which adds cost and complexity.[9][10]

Workflow for Reagent Selection

The following decision-making workflow can guide the selection of an appropriate borylating agent based on the specific synthetic challenge.

G start Define Synthetic Target (C-B Bond Formation) q1 Is the substrate an aryl/vinyl halide or triflate? start->q1 q2 Is the goal hydroboration of an alkene/alkyne? q1->q2 No b2pin2 Use Bis(pinacolato)diboron (B₂pin₂) via Miyaura Borylation q1->b2pin2 Yes q3 Is a strong Lewis acid required (e.g., for specific cyclizations)? q2->q3 No hbcat Use Catecholborane (HBcat) (often with catalyst) q2->hbcat Yes cbcb Use this compound (CBCB) q3->cbcb Yes other Consider alternative methods (e.g., C-H borylation) q3->other No

Caption: Decision workflow for selecting a borylation reagent.

Comparative Cost and Efficiency

The following table provides a semi-quantitative comparison to guide reagent choice from a practical and economic perspective. Prices are illustrative and vary by supplier and purity.

Table 2: Cost-Benefit Matrix for Borylation Reagents

FactorThis compoundCatecholboraneBis(pinacolato)diboron (B₂pin₂)
Relative Cost ModerateModerateHigh
Catalyst Required Often not requiredOften (Rh, Ir)Yes (Pd, Ni)[7]
Functional Group Tolerance Moderate (sensitive to strong Lewis acids)GoodExcellent[9]
Reaction Conditions Varies, can be mildGenerally mildGenerally mild, requires base
Safety & Handling High (water-reactive, corrosive)[3][5]High (water-reactive, flammable liquid)[4]Low (bench-stable)
Ideal Application Borylative cyclizations, deprotection[1]Stereoselective hydroboration[6]Borylation of functionalized aryl/vinyl halides[7]
Workup Complexity Requires careful quenchingRequires oxidative workup (e.g., H₂O₂)Simple filtration and extraction

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, we present two distinct protocols for the synthesis of an arylboronic acid derivative, a common precursor for further coupling reactions.

Protocol 1: Borylation using Bis(pinacolato)diboron (Miyaura Borylation)

This method is the modern standard for its reliability and broad substrate scope.[7]

Objective: Synthesize 4-phenylphenylboronic acid pinacol ester from 4-bromo-1,1'-biphenyl.

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1,1'-biphenyl (1.0 mmol), Bis(pinacolato)diboron (1.2 mmol), and potassium acetate (KOAc, 3.0 mmol).

  • Add a palladium catalyst, such as PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Add anhydrous solvent, such as dioxane or toluene (5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used directly or purified by column chromatography or recrystallization.

Causality: The use of a weak base like KOAc is crucial. It facilitates the transmetalation step within the catalytic cycle without promoting premature Suzuki coupling between the starting material and the boronate product.[7][8] The dppf ligand provides stability and efficiency to the palladium catalyst.

Protocol 2: Synthesis via an Organometallic Intermediate (Illustrative Alternative)

Direct borylation of an aryl halide with this compound is not a standard transformation. A more classical approach involves forming an organometallic reagent first. This highlights a different synthetic strategy where a reagent like this compound would be used.

Objective: Synthesize a phenylboronate ester from bromobenzene.

Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere, add magnesium turnings (1.1 mmol) in anhydrous THF (2 mL).

  • Add a small crystal of iodine to initiate the reaction, then add bromobenzene (1.0 mmol) dropwise to form the Grignard reagent (phenylmagnesium bromide).

  • In a separate dry flask, dissolve this compound (1.0 mmol) in anhydrous THF (3 mL) and cool to -78 °C.

  • Slowly transfer the prepared Grignard reagent to the solution of the borane.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting catechol boronate ester can be purified by chromatography.

Causality: This method relies on the transmetalation between a highly nucleophilic organometallic reagent (Grignard) and an electrophilic boron source. The extreme low temperature is necessary to control the high reactivity and prevent side reactions. This approach is less functional-group tolerant than the Miyaura borylation.

Senior Application Scientist's Recommendation

This compound is a specialist's tool, not a generalist's workhorse. Its high Lewis acidity makes it uniquely suited for specific applications like borylative cyclizations where other reagents may fail. It can also be used as a powerful deprotecting agent, for example, in removing trityl groups.[1] However, its utility as a general borylating agent for aryl halides is limited and has been largely superseded by modern catalytic methods.

  • Choose this compound for:

    • Specific, literature-validated borylative cyclizations.

    • Lewis acid-mediated transformations where a catecholboron moiety is desired.

    • Deprotection strategies where its unique reactivity is advantageous.

  • Choose Bis(pinacolato)diboron via Miyaura Borylation for:

    • Nearly all general-purpose borylation of aryl/vinyl halides and triflates.

    • Syntheses involving complex molecules with sensitive functional groups.[9]

    • Reactions where operational simplicity and high yields are paramount.

  • Choose Catecholborane for:

    • Catalytic hydroboration of alkenes and alkynes where its reactivity profile is optimal.[6]

    • Stereoselective reductions of certain functional groups, such as converting β-hydroxy ketones to syn-1,3-diols.[6]

Ultimately, a thorough understanding of the strengths and weaknesses of each reagent is essential for efficient, cost-effective, and safe synthesis. While the advent of palladium-catalyzed methods has narrowed the application window for highly reactive reagents like this compound, it remains a valuable tool for the specific challenges it is designed to solve.

References

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Catecholborane. [Link]

  • Boron Molecular. (n.d.). Buy this compound. [Link]

  • Wikipedia. (n.d.). Catecholborane. [Link]

  • Chemeurope.com. (n.d.). Catecholborane. [Link]

  • Ataman Kimya. (n.d.). CATECHOLBORANE. [Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

  • Science China Press and Springer-Verlag. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. [Link]

  • Elsevier. (n.d.). Chapter 2: Catalytic asymmetric hydroboration reaction of vinylarenes. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Wang, D., & Ding, K. (2004). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Letters in Organic Chemistry, 1(1), 53-56. [Link]

  • Trice, S. L. J. (2012). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives (Doctoral dissertation, University of Pennsylvania). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the proper handling and disposal of 2-Chloro-1,3,2-benzodioxaborole (also known as B-chlorocatecholborane). As a reactive, halogenated organoboron compound, its management demands a protocol grounded in rigorous safety and chemical understanding. This document moves beyond a simple checklist to provide the causal logic behind each procedural step, ensuring that your laboratory practices are not only compliant but fundamentally safe. Our goal is to empower you with the knowledge to manage this chemical's lifecycle responsibly, from initial handling to final disposal.

Part 1: Core Hazard Assessment and Immediate Safety Imperatives

This compound is not a benign laboratory chemical. Its hazard profile is dominated by two key characteristics: its flammability as a solid and its violent reactivity with water.[1] This reactivity is the central principle that must govern all handling and disposal procedures. The compound is also corrosive, capable of causing severe skin burns and eye damage, and is a respiratory irritant.[2]

GHS Hazard Profile

The Globally Harmonized System (GHS) classifications provide a clear, quantitative summary of the primary risks associated with this compound.

Hazard CodeHazard StatementSource(s)
H228Flammable solid.[2]
H314Causes severe skin burns and eye damage.[2]
H335May cause respiratory irritation.[2]
-Reacts violently with water.[1]
Mandatory Personal Protective Equipment (PPE)

Given the severe corrosive and respiratory hazards, a comprehensive PPE strategy is non-negotiable. Do not handle this compound without the following protective gear.[2][3]

Protection TypeSpecificationRationale & Source(s)
Eye/Face Safety glasses with side-shields and a full-face shield.Protects against splashes and dust, which can cause severe eye damage.[2]
Hand Inspected, impervious chemical-resistant gloves (e.g., Nitrile).Prevents skin contact that leads to severe chemical burns. Contaminated gloves must be disposed of properly after use.[2]
Body Flame-retardant, anti-static, full-body chemical suit.Provides comprehensive protection against skin contact and dust contamination.[2]
Respiratory NIOSH/CEN approved full-face particle respirator or supplied-air respirator.Required if engineering controls (fume hood) are insufficient or during spill cleanup to prevent respiratory tract irritation.[2]

Part 2: The Chemistry of Disposal: Understanding the "Why"

This compound's hazardous nature stems from its chemical structure: a boronic acid ester bearing a reactive B-Cl bond. Upon contact with water or other protic sources (like alcohols), it undergoes rapid, exothermic hydrolysis.

Reaction: C₆H₄O₂BCl + 2H₂O → C₆H₄(OH)₂ (Catechol) + B(OH)₃ (Boric Acid) + HCl (Hydrogen Chloride)

This reaction is violent and produces corrosive hydrogen chloride gas, which is the source of the respiratory and mucous membrane irritation.[2] This inherent reactivity makes in-lab neutralization a high-risk procedure that is not recommended . The safest and most compliant disposal strategy is to stabilize the waste for collection by a certified hazardous waste management service.

Part 3: Step-by-Step Disposal and Containment Protocols

The following protocols are designed to ensure safety and regulatory compliance. The guiding principle is waste segregation and secure containment for professional disposal.

Protocol for Unused or Surplus Product

This protocol applies to the original reagent bottle or containers of pure, unused this compound.

  • Do Not Attempt Neutralization: Never add water, bases, or any other chemical to the original container in an attempt to neutralize the product. This will trigger a violent reaction.[1]

  • Maintain Original Container: Leave the chemical in its original, clearly labeled container. Ensure the container is in good condition, with no cracks or damage.

  • Secure Closure: Confirm the container cap is tightly sealed to prevent any atmospheric moisture from entering. The compound is highly sensitive to moisture.[2]

  • Label as Hazardous Waste: Attach a "HAZARDOUS WASTE" label directly to the container.[4][5] Fill out the label completely, including:

    • The full chemical name: "this compound"

    • The associated hazards: "Flammable Solid, Corrosive, Water-Reactive"

    • The approximate quantity of waste.

  • Segregated Storage: Store the container in a designated satellite accumulation area (SAA) for hazardous waste.[4] This area must be cool, dry, and well-ventilated.[2] Crucially, store it separately from all aqueous and protic wastes.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[1][3]

Protocol for Contaminated Labware and Debris

This protocol covers items such as used gloves, weigh boats, pipette tips, and paper towels contaminated with the compound.

  • Collect Dry: All contaminated solid waste must be collected dry. Do not rinse contaminated items with water or solvents.[2]

  • Use a Designated Container: Place all contaminated solid waste into a dedicated, sealable, and clearly labeled hazardous waste container. A heavy-duty plastic pail with a screw-top lid is a suitable option. Do not use metal containers for corrosive waste.[4][6]

  • Label Appropriately: The container must be labeled "HAZARDOUS WASTE" and list the contents as "Debris contaminated with this compound."[5]

  • Manage Contaminated Glassware: Heavily contaminated, non-disposable glassware should not be washed. Treat it as hazardous waste and package it in a puncture-proof container for disposal. For lightly contaminated glassware, a risk-assessed quench under inert atmosphere by trained personnel may be possible, but the default and safest procedure is disposal.

  • Store and Dispose: Keep the waste container sealed at all times except when adding waste.[4] Store it with the unused product waste, segregated from incompatibles, and arrange for professional disposal.

Part 4: Emergency Procedures for Spills

Accidental spills require immediate and careful attention, with a strict prohibition on the use of water.[2]

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Remove Ignition Sources: If safe to do so, remove all potential sources of ignition.[1][2]

  • Ensure Proper PPE: Do not attempt to clean a spill without the full mandatory PPE, including respiratory protection.[2]

  • Contain the Spill: Prevent the spill from spreading.

  • Absorb and Collect: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

  • Sweep, Don't Wash: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable hazardous waste container.[2] Use spark-proof tools if available.[1]

  • Package and Label: Seal the container, label it as "Spill debris with this compound," and manage it for professional disposal as described above.

  • Decontaminate Area: Once the bulk material is removed, the area can be cautiously decontaminated, but this should be done by trained EHS personnel who understand the risks of hydrolysis.

Part 5: Disposal Workflow Visualization

The following diagram outlines the logical flow for making safe and compliant disposal decisions for this compound waste streams.

G cluster_0 Waste Identification & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal Pathway start Identify Waste Stream (this compound) waste_type Is the waste... - Unused/Surplus Product? - Contaminated Debris? start->waste_type unused Keep in Original Container. Ensure cap is tight. waste_type->unused Unused Product debris Collect in a dedicated, compatible, sealable container. DO NOT RINSE. waste_type->debris Contaminated Debris label_unused Affix 'HAZARDOUS WASTE' label. Specify full chemical name & hazards. unused->label_unused label_debris Affix 'HAZARDOUS WASTE' label. Specify 'Debris contaminated with...' debris->label_debris storage Store in designated SAA. Segregate from aqueous waste. label_unused->storage label_debris->storage pickup Arrange pickup by EHS or licensed disposal company. storage->pickup

Caption: Decision workflow for proper disposal of this compound.

References

  • SAFETY DATA SHEET - 5-Chloro-1,3-benzodioxole. Thermo Fisher Scientific. [Link]

  • This compound CAS#: 55718-76-8. ChemWhat. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

  • Trying to remove a boronic acid in a workup. Help! Reddit r/chemistry. [Link]

  • REGULATIONS, ADVISORIES, AND GUIDELINES - Toxicological Profile for Boron. NCBI Bookshelf. [Link]

  • Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • 1,3,2-Benzodioxaborole, 2-methyl- Safety Data Sheets(SDS). lookchem. [Link]

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A Comprehensive Guide to the Safe Handling of 2-Chloro-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the proper handling of reactive chemical reagents is paramount to ensuring both personal safety and experimental integrity. This guide provides essential, in-depth information on the safe handling of 2-Chloro-1,3,2-benzodioxaborole (also known as B-chlorocatecholborane), a flammable and corrosive solid that requires meticulous attention to safety protocols. Our goal is to provide you with the necessary knowledge to handle this compound confidently and safely in your laboratory.

Understanding the Inherent Risks of this compound

This compound is a versatile reagent in organic synthesis, but its utility is matched by its significant hazards.[1] A thorough understanding of these risks is the foundation of safe handling practices. This compound is classified as a flammable solid that causes severe skin burns and eye damage, and may cause respiratory irritation.[2] Crucially, it reacts violently with water, a property that dictates many of the handling and storage precautions.[2]

Hazard Identification:

Hazard StatementClassificationImplication for Handling
H228: Flammable solidFlammable solids, Category 1Requires strict avoidance of ignition sources and proper storage.
H314: Causes severe skin burns and eye damageSkin corrosion, Category 1B; Serious eye damage, Category 1Mandates the use of robust personal protective equipment to prevent any contact.
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure (Respiratory system), Category 3Necessitates handling in a well-ventilated area, preferably a chemical fume hood.
EUH014: Reacts violently with water-All handling and storage must be in moisture-free conditions.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is mandatory to minimize exposure.[3] The selection of appropriate PPE is not merely a checklist item; it is a critical, risk-mitigated decision based on the specific hazards of the chemical.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE when working with this compound.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_specifics Specific PPE Requirements cluster_verification Final Check Start Start: Handling This compound Hazards Identify Hazards: - Flammable Solid - Corrosive (Skin/Eyes) - Respiratory Irritant - Water Reactive Start->Hazards Consult SDS Eye Eye/Face Protection Hazards->Eye Risk of severe eye damage Hand Hand Protection Hazards->Hand Causes severe skin burns Body Body Protection Hazards->Body Corrosive & Flammable Respiratory Respiratory Protection Hazards->Respiratory Respiratory irritant Eye_spec - Chemical splash goggles - Face shield Eye->Eye_spec Hand_spec - Impervious gloves (e.g., Nitrile) - Inspect before use - Proper removal technique Hand->Hand_spec Body_spec - Flame-retardant lab coat - Antistatic protective clothing Body->Body_spec Resp_spec - Handle in a chemical fume hood - If hood is unavailable, use  NIOSH-approved respirator Respiratory->Resp_spec Final_Check Final PPE Check: - All items correctly donned? - Safety shower/eyewash accessible? Eye_spec->Final_Check Hand_spec->Final_Check Body_spec->Final_Check Resp_spec->Final_Check

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications:
  • Eye and Face Protection : Due to the severe risk of eye damage, both chemical splash goggles and a face shield are required.[2] Standard safety glasses are insufficient.

  • Hand Protection : Handle with impervious gloves (e.g., nitrile or neoprene). Gloves must be inspected for any signs of degradation or puncture before use. Employ proper glove removal technique to avoid skin contact with the outer surface of the glove.[2]

  • Body Protection : A flame-retardant and antistatic lab coat is essential to protect against the flammability and corrosive nature of the compound.

  • Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to mitigate the risk of respiratory irritation.[2] If a fume hood is not available, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[2]

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for the safe handling of this reagent.

1. Preparation and Engineering Controls:

  • Work Area : Designate a specific area within a chemical fume hood for the handling of this compound.

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] A spill kit appropriate for flammable and water-reactive solids should also be on hand.

  • Moisture Control : The work area and all equipment must be scrupulously dry. This compound reacts violently with water.[2]

  • Ignition Sources : Remove all potential sources of ignition, including open flames, hot plates, and spark-producing equipment, from the vicinity.[4]

2. Weighing and Transfer:

  • Inert Atmosphere : If possible, handle the solid under an inert atmosphere (e.g., in a glovebox) to prevent contact with atmospheric moisture.

  • Weighing : Weigh the solid in the fume hood, preferably on a disposable weighing paper or in a tared, dry container to minimize contamination.[3]

  • Solvent Addition : Add dry, aprotic solvents in a controlled manner to avoid splashing.

  • Container Sealing : Securely cap the container before removing it from the fume hood.[3]

3. During the Reaction:

  • Apparatus : All reaction apparatus must be oven- or flame-dried and assembled under a dry, inert atmosphere.

  • Monitoring : Continuously monitor the reaction for any signs of an exothermic event or unexpected changes.

4. Post-Reaction Work-up and Purification:

  • Quenching : If quenching is necessary, it should be done with extreme caution, using a non-aqueous quenching agent, and at a reduced temperature.

  • Purification : All extractions, filtrations, and chromatographic purifications must be performed within the fume hood.[3]

Spill Management and Disposal Plan

In the event of a spill, evacuate personnel from the immediate area and remove all ignition sources.[2] Do not use water to clean up the spill.[2] For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a dry, sealed container for disposal.[2]

Waste Disposal:

  • Waste Segregation : All waste containing this compound, including contaminated gloves, weighing papers, and reaction byproducts, must be collected in a dedicated, clearly labeled hazardous waste container.[3] This container should be marked as "Hazardous Waste: Flammable, Corrosive, Water-Reactive Solid".[3]

  • Disposal Method : The waste must be disposed of through a licensed hazardous waste disposal company.[2] Chemical incineration with an afterburner and scrubber is a common disposal method for this type of material.[2] Never dispose of this chemical down the drain.[2]

By implementing these comprehensive safety measures, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

  • This compound CAS#: 55718-76-8. ChemWhat. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Glove Guide - Chemical Compatibility. University of South Florida. Available from: [Link]

  • 2-(2H-1,3,2-benzodioxaborol-2-yl). PubChem. Available from: [Link]

  • Chemical Waste Management Guide. Technion. Available from: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.